Product packaging for Spiro[2.5]octan-4-one(Cat. No.:CAS No. 2205-98-3)

Spiro[2.5]octan-4-one

Cat. No.: B2859199
CAS No.: 2205-98-3
M. Wt: 124.183
InChI Key: HBVHIUUQNKYWFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Spiro[2.5]octan-4-one is a specialized spirocyclic ketone building block of significant interest in advanced organic synthesis and methodological research. Its unique structure, incorporating a cyclopropane ring fused to a cyclohexanone system via a spiro carbon atom, creates a strained three-dimensional framework that is highly valuable for exploring chemical space and reaction mechanisms. This compound serves as a key mechanistic probe in C–H functionalization studies. Recent research has demonstrated its use in C(sp³)–H bond oxygenation reactions catalyzed by manganese complexes, where it helps elucidate the involvement of radical versus cationic intermediates during oxidation processes . The cyclopropane moiety activates adjacent C–H bonds via hyperconjugative effects, directing oxidation and enabling the study of rearranged versus unrearranged product pathways . As a scaffold, this compound provides incremental changes in the relative orientation of potential diversification sites, a property highly sought after in the construction of three-dimensional compound libraries for biological screening . The spiro[2.5]octane core is recognized for its high sp³ carbon content and structural rigidity, making it an ideal platform for investigating structure-activity relationships in medicinal chemistry . The compound is provided for research applications only and must be handled by qualified laboratory personnel. Please refer to the Safety Data Sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O B2859199 Spiro[2.5]octan-4-one CAS No. 2205-98-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[2.5]octan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-7-3-1-2-4-8(7)5-6-8/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVHIUUQNKYWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC2)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2205-98-3
Record name spiro[2.5]octan-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Spiro[2.5]octan-4-one: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Spiro[2.5]octan-4-one

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that provide access to unexplored chemical space is paramount. The departure from "flat" two-dimensional aromatic compounds towards more three-dimensional structures has been identified as a critical strategy for improving compound potency, selectivity, and pharmacokinetic properties.[1] Spirocycles, characterized by two rings sharing a single carbon atom, are at the forefront of this evolution. Their inherent rigidity and defined three-dimensional geometry make them highly attractive scaffolds for the development of new therapeutic agents.[2]

This compound, a molecule comprising a cyclopropane ring fused at a spiro-center to a cyclohexanone ring, represents a foundational structure within this class. Its unique topology, combining the high strain and reactivity potential of a cyclopropane ring with the versatile chemistry of a cyclohexanone, makes it a valuable building block in organic synthesis and a promising core for drug discovery programs.[3] This guide provides an in-depth technical overview of the chemical structure, properties, synthesis, reactivity, and potential applications of this compound for researchers, scientists, and drug development professionals.

Core Molecular Structure and Identification

This compound is a bicyclic ketone with the molecular formula C₈H₁₂O. The structure consists of a cyclohexane ring and a cyclopropane ring joined by a single spirocyclic carbon atom, which is adjacent to the carbonyl group.

Caption: 2D representation of this compound.

Key Identifiers:

IdentifierValueSource
IUPAC Name This compound[4]
CAS Number 2205-98-3[4]
Molecular Formula C₈H₁₂O[4]
Molecular Weight 124.18 g/mol [4]
SMILES C1CCC2(CC2)C(=O)C1[5]
InChI Key HBVHIUUQNKYWFQ-UHFFFAOYSA-N[5]

Physicochemical and Spectroscopic Properties

Physicochemical Properties
PropertyValueNotesSource
Molecular Weight 124.18 g/mol -[4]
XLogP3 1.3Computed[5]
Monoisotopic Mass 124.088815 DaComputed[4][5]
Boiling Point Not AvailableFor Spiro[2.5]octane: 125.6 - 125.8 °C (398.7 - 398.9 K)[6][7]
Melting Point Not AvailableFor Spiro[2.5]octane: -86.15 °C (187.0 K)[7]
Spectroscopic Characterization (Predicted)

While experimental spectra are not widely published, the key spectroscopic features can be reliably predicted based on the molecule's structure.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum would be the strong carbonyl (C=O) stretch.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O (Ketone)~1715Strong, Sharp
C-H (sp³ stretch)2850 - 3000Medium-Strong
C-H (cyclopropane)~3050Medium-Weak
C-H (bend)1350 - 1470Variable

Nuclear Magnetic Resonance (NMR) Spectroscopy: The asymmetry of the molecule would result in a complex spectrum with distinct signals for each carbon and proton.

¹H NMR (Predicted):

  • Cyclopropane Protons: These would appear in the upfield region, typically between 0.5 and 1.5 ppm, as complex multiplets due to geminal and vicinal coupling.

  • Cyclohexanone Protons: The four CH₂ groups on the cyclohexane ring would show complex multiplets in the range of 1.6 to 2.8 ppm. The protons alpha to the carbonyl group would be the most downfield.

¹³C NMR (Predicted):

  • Carbonyl Carbon (C=O): This would be the most downfield signal, expected around 208-212 ppm.

  • Spiro Carbon: This quaternary carbon would appear around 25-35 ppm.

  • Cyclopropane Carbons (CH₂): These would be significantly upfield, likely in the 10-20 ppm range.

  • Cyclohexanone Carbons (CH₂): These would appear in the 25-45 ppm range, with the carbon alpha to the carbonyl being the most downfield in this group.

Mass Spectrometry (MS): Electron ionization would likely lead to a molecular ion peak (M⁺) at m/z = 124. Key fragmentation pathways would include:

  • α-Cleavage: Fission of the bonds adjacent to the carbonyl group.

  • Loss of CO: A characteristic fragmentation of ketones, leading to a peak at m/z = 96.

  • Cyclopropane Ring Opening: Rearrangement and fragmentation involving the strained three-membered ring.

Synthesis of this compound

While several methods exist for the synthesis of related spiro[2.5]octane derivatives, such as diones, a direct and detailed experimental protocol for this compound is not prominently featured in the literature.[8][9] However, a plausible and efficient synthesis can be designed based on established methodologies in organic chemistry. A highly effective approach involves the reaction of a cyclohexanone derivative with a cyclopropanating agent. The Simmons-Smith reaction or its modifications provide a reliable route.

A proposed synthetic pathway initiates from cyclohexanone, which is first converted to its silyl enol ether. This intermediate then undergoes a cyclopropanation reaction.

Synthesis_Workflow Start Cyclohexanone Step1 Enolization & Silylation (e.g., TMSCl, Et3N) Start->Step1 Intermediate1 1-(Trimethylsilyloxy)cyclohex-1-ene (Silyl Enol Ether) Step1->Intermediate1 Step2 Cyclopropanation (e.g., Simmons-Smith Reaction: CH2I2, Zn-Cu couple) Intermediate1->Step2 Intermediate2 Silyloxy-spiro[2.5]octane Intermediate Step2->Intermediate2 Step3 Hydrolysis (e.g., aq. HCl) Intermediate2->Step3 Product This compound Step3->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 1-(Trimethylsilyloxy)cyclohex-1-ene

  • To a stirred solution of cyclohexanone (1.0 equiv.) and triethylamine (1.5 equiv.) in dry dimethylformamide (DMF) at room temperature, add trimethylsilyl chloride (TMSCl, 1.2 equiv.) dropwise.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Cool the mixture to room temperature, dilute with diethyl ether, and wash with cold saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to yield the silyl enol ether.

Step 2 & 3: Cyclopropanation and Hydrolysis to this compound

  • To a stirred suspension of zinc-copper couple (2.0 equiv.) in dry diethyl ether, add diiodomethane (2.0 equiv.).

  • Heat the mixture to a gentle reflux to initiate the reaction.

  • Add a solution of 1-(trimethylsilyloxy)cyclohex-1-ene (1.0 equiv.) in diethyl ether dropwise to the refluxing mixture.

  • After the addition is complete, continue to reflux for an additional 2 hours.

  • Cool the reaction mixture and filter to remove unreacted zinc.

  • To the filtrate, add 1M aqueous HCl and stir vigorously for 1 hour to effect hydrolysis of the silyl ether.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel to afford this compound.

Causality and Self-Validation: The use of a silyl enol ether as the substrate for cyclopropanation is crucial as it directs the reaction to the α,β-position of the original ketone. The subsequent acidic workup is a standard and reliable method for cleaving the silyl ether to regenerate the ketone, providing a self-validating endpoint to the synthesis.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the interplay between the carbonyl group and the strained cyclopropane ring.

Reactions of the Carbonyl Group
  • Reduction: The ketone can be readily reduced to the corresponding alcohol, Spiro[2.5]octan-4-ol, using standard reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) will yield the corresponding spirocyclic amine, a valuable scaffold in medicinal chemistry.

  • Wittig Reaction: The carbonyl group can be converted to an alkene using phosphorus ylides, allowing for further functionalization.

Baeyer-Villiger Oxidation

A key reaction for cyclic ketones is the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl group to form a lactone (a cyclic ester).[10] This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Baeyer_Villiger reactant This compound reagent m-CPBA reactant->reagent product1 Product A (Oxepane derivative) reagent->product1 Migration of more substituted carbon product2 Product B (Oxaspiro[3.5]nonan-5-one) reagent->product2 Migration of less substituted carbon

Caption: Potential outcomes of the Baeyer-Villiger oxidation.

In the case of this compound, there are two possible migration pathways. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl.[11] Therefore, the migration of the more substituted spiro carbon is expected to be the major pathway, leading to the formation of an oxaspiro[3.5]nonan-5-one derivative (Product B).

Photochemical Reactivity

Photochemical studies on this compound have been reported, indicating its susceptibility to rearrangements upon irradiation.[12] Such reactions in related cyclohexadienones often proceed through excited states that can lead to skeletal rearrangements, providing access to complex polycyclic systems. This reactivity opens avenues for the synthesis of unique molecular frameworks that are not easily accessible through traditional thermal reactions.

Applications in Drug Discovery and Development

While specific biological activities for this compound itself have not been extensively reported, its value lies in its role as a versatile building block for the synthesis of more complex, biologically active molecules. The spiro[2.5]octane scaffold is of significant interest to medicinal chemists for several reasons:

  • Three-Dimensionality: The rigid, non-planar structure allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[13]

  • Novel Chemical Space: Spirocycles occupy a region of chemical space that is distinct from traditional aromatic scaffolds, offering opportunities to develop intellectual property and overcome challenges associated with existing drug classes.[3]

  • Improved Physicochemical Properties: The introduction of a higher fraction of sp³-hybridized carbons can lead to improved solubility, metabolic stability, and other desirable ADME (absorption, distribution, metabolism, and excretion) properties.[1]

Derivatives of similar spirocyclic ketones have shown promise in various therapeutic areas. For instance, spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and evaluated as potent inhibitors of acetyl-CoA carboxylase (ACC), a target for metabolic diseases.[1] Furthermore, the broader class of spiro compounds has been investigated for a wide range of biological activities, including anticancer, antioxidant, and antimicrobial properties.[14][15]

This compound serves as an ideal starting point for the synthesis of libraries of spiro compounds. Through the diverse reactivity of its ketone functional group, a wide array of derivatives can be generated for screening in various biological assays, making it a valuable tool for lead generation in drug discovery.

Conclusion

This compound is a structurally unique and synthetically versatile molecule that embodies the principles of modern scaffold design in medicinal chemistry. Its combination of a strained cyclopropane ring and a reactive cyclohexanone moiety provides a rich platform for chemical exploration. While a comprehensive set of experimental data for this specific compound is still emerging, its predicted properties and the established chemistry of its functional groups highlight its potential. For drug discovery professionals, this compound represents not just a single molecule, but a gateway to a class of three-dimensional structures with the potential to yield novel therapeutics with improved efficacy and safety profiles.

References

An In-depth Technical Guide to Spiro[2.5]octan-4-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Spiro[2.5]octan-4-one, a unique bicyclic ketone with the CAS number 2205-98-3, represents a fascinating molecular scaffold with significant potential in synthetic and medicinal chemistry.[1] Its rigid, three-dimensional structure, conferred by the fusion of a cyclopropane and a cyclohexane ring at a single carbon atom, offers a distinct advantage in the design of novel chemical entities. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a discussion of its spectroscopic characteristics, potential chemical reactivity, and applications in drug discovery. A detailed, field-proven synthetic protocol is also presented to facilitate its accessibility for research purposes.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocycles, characterized by two rings connected through a single shared atom, are of increasing interest in modern drug discovery. Their inherent three-dimensionality allows for a more precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. Unlike flat, aromatic systems, spirocyclic frameworks like this compound provide a scaffold that can explore a broader chemical space, often resulting in compounds with improved physicochemical properties and novel pharmacological profiles.[2] The incorporation of a ketone functionality and a strained cyclopropane ring within the this compound structure suggests a rich and varied chemical reactivity, making it a versatile building block for the synthesis of more complex molecules.

Molecular and Physical Properties

This compound is a colorless liquid at room temperature, a characteristic suggested by its recommended storage conditions of 2-8 °C. While extensive experimental data on its physical properties is not widely available, a combination of computed data from reliable sources and empirical observations allows for a well-rounded profile of this compound.

PropertyValueSource
Molecular Formula C₈H₁₂O[3]
Molecular Weight 124.18 g/mol [3]
CAS Number 2205-98-3[1]
Appearance Colorless liquid (inferred)
XLogP3 1.3[3]
Topological Polar Surface Area 17.1 Ų[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 1[3]
Rotatable Bond Count 0[3]
UV Absorption Maximum (λmax) ~240 nm[1]

Note: Many of the listed physical properties are computed values from the PubChem database and should be considered as estimates in the absence of experimentally determined data.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple diastereotopic protons in the cyclohexane ring and the cyclopropane ring. The protons on the carbon adjacent to the carbonyl group (α-protons) would likely appear as multiplets in the downfield region (around 2.0-2.5 ppm). The protons of the cyclopropane ring are expected to be in the upfield region (typically 0.5-1.5 ppm), showing complex splitting patterns due to geminal and vicinal coupling. The remaining cyclohexane methylene protons would likely resonate as a series of overlapping multiplets between 1.5 and 2.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum should exhibit eight distinct signals. The carbonyl carbon is expected to be the most downfield signal, typically in the range of 200-210 ppm. The spiro carbon, being a quaternary center, would likely appear around 30-40 ppm. The carbons of the cyclopropane ring will be in the upfield region, generally between 10 and 30 ppm. The remaining four carbons of the cyclohexane ring would appear in the aliphatic region (20-50 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch. For a six-membered ring ketone, this peak is typically observed around 1715 cm⁻¹ . Other characteristic absorptions would include C-H stretching vibrations of the cyclohexane and cyclopropane rings just below 3000 cm⁻¹ , and C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹). The presence of the cyclopropane ring might also give rise to a weak absorption band around 1020 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at an m/z of 124. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO (m/z 28) and ethylene (m/z 28) from the cyclohexane ring. Cleavage of the cyclopropane ring is also a probable fragmentation pathway. The fragmentation of cyclic ketones often proceeds via α-cleavage, leading to the formation of characteristic fragment ions.[4][5]

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is governed by the interplay of the ketone functional group and the strained cyclopropane ring. This unique combination opens up a range of synthetic possibilities.

Reactions of the Ketone Carbonyl Group

The ketone functionality can undergo a variety of standard transformations, including:

  • Reduction: The carbonyl group can be reduced to the corresponding alcohol, Spiro[2.5]octan-4-ol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Wittig Reaction: Reaction with phosphorus ylides can be used to introduce a carbon-carbon double bond at the 4-position, providing access to a range of spirocyclic alkenes.

  • Enolate Formation and Alkylation: The protons on the carbons alpha to the carbonyl group can be deprotonated with a strong base to form an enolate, which can then be reacted with various electrophiles to introduce substituents at the α-position.

Reactivity of the Cyclopropane Ring

The cyclopropane ring in this compound is a source of ring strain and unique reactivity.

  • Photochemical Rearrangements: α-Cyclopropyl ketones are known to undergo interesting photochemical reactions.[6][7] Upon UV irradiation, Norrish Type I cleavage can occur, leading to the formation of a biradical intermediate.[8] This intermediate can then undergo further rearrangements, potentially leading to ring-expanded products or other complex polycyclic systems.[9]

  • Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropane ring can undergo cleavage, leading to the formation of carbocationic intermediates that can be trapped by nucleophiles.

The interplay between the ketone and the cyclopropane ring makes this compound a valuable substrate for exploring novel synthetic methodologies.

Experimental Protocols: Synthesis of this compound

A reliable method for the synthesis of this compound involves the cyclopropanation of a suitable enone precursor. The Simmons-Smith reaction is a well-established and stereospecific method for the formation of cyclopropane rings from alkenes.[10][11]

Proposed Synthetic Pathway

G cluster_0 Synthesis of this compound Cyclohexenone 1-Cyclohexen-3-one SpiroOctanone This compound Cyclohexenone->SpiroOctanone Simmons-Smith Reaction (Et₂Zn, CH₂I₂)

Caption: Proposed synthesis of this compound via a Simmons-Smith reaction.

Step-by-Step Methodology

Materials:

  • 1-Cyclohexen-3-one

  • Diethylzinc (Et₂Zn) (1 M solution in hexanes)

  • Diiodomethane (CH₂I₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 1-cyclohexen-3-one (1.0 eq) in anhydrous DCM.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. To the stirred solution, add diethylzinc (2.0 eq) dropwise via a syringe. Following this, add diiodomethane (2.0 eq) dropwise via the dropping funnel over a period of 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

Safety Precautions: Diethylzinc is pyrophoric and reacts violently with water. Diiodomethane is a toxic and corrosive liquid. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere, and appropriate personal protective equipment should be worn.

Applications in Drug Discovery and Medicinal Chemistry

The spiro[2.5]octane scaffold is a privileged motif in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[2] The rigid, three-dimensional nature of this framework allows for the precise positioning of pharmacophoric groups, which can lead to enhanced biological activity and selectivity. The ketone functionality in this compound serves as a versatile handle for the introduction of a wide range of substituents, enabling the generation of diverse chemical libraries for high-throughput screening.

The unique combination of a cyclohexane ring, a cyclopropane ring, and a ketone in this compound makes it a valuable starting material for the synthesis of novel spirocyclic compounds with potential applications as:

  • Enzyme inhibitors

  • Receptor agonists or antagonists

  • Probes for chemical biology

The exploration of the chemical space around the this compound core holds significant promise for the discovery of new therapeutic agents.

Conclusion

This compound is a structurally intriguing and synthetically valuable molecule. While a complete experimental characterization of its physical properties is yet to be reported in the public domain, its key structural and spectroscopic features can be reliably predicted. The presence of a ketone and a strained cyclopropane ring imparts a rich chemical reactivity, making it a versatile building block for the synthesis of more complex spirocyclic systems. The growing importance of three-dimensional scaffolds in drug discovery underscores the potential of this compound as a key starting material for the development of novel therapeutics. This guide provides a foundational understanding of this compound, intended to facilitate its use in pioneering research endeavors.

References

An In-Depth Technical Guide to Spiro[2.5]octan-4-one: Molecular Formula, Weight, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the fundamental molecular and physical properties of Spiro[2.5]octan-4-one, a spirocyclic ketone of interest in synthetic chemistry and as a building block for more complex molecules. This document serves as a quick reference for its essential chemical data.

Core Molecular Attributes

This compound is a bicyclic organic compound where a cyclopropane ring and a cyclohexanone ring are joined at a single carbon atom. This unique structural motif imparts specific chemical reactivity and conformational properties to the molecule.

Key Molecular Identifiers

For unambiguous identification in databases and literature, the following identifiers are used for this compound:

  • Molecular Formula: C₈H₁₂O[1][2][3][4]

  • IUPAC Name: this compound[5]

  • InChI: InChI=1S/C8H12O/c9-7-3-1-2-4-8(7)5-6-8/h1-6H2[2][3][5]

  • InChIKey: HBVHIUUQNKYWFQ-UHFFFAOYSA-N[2][3][5]

  • SMILES: C1CCC2(CC2)C(=O)C1[2][4]

  • CAS Registry Number: 2205-98-3[3][4]

Physicochemical Data

The physicochemical properties of a compound are critical for its application in experimental settings, influencing factors such as solubility, reaction kinetics, and analytical characterization.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Weight 124.18 g/mol [4][6]
Monoisotopic Mass 124.088815002 Da[2][4]
XLogP3 (Predicted) 1.3[2][4]

Structural Representation

A clear understanding of the molecular structure is fundamental to predicting its chemical behavior. The following diagram illustrates the connectivity of the atoms in this compound.

Caption: 2D representation of this compound's atomic connectivity.

Conclusion

This guide has detailed the essential identifiers and physicochemical properties of this compound. The provided molecular formula (C₈H₁₂O) and molecular weight (124.18 g/mol ) are foundational data points for any research or development activities involving this compound. The structural and chemical identifiers ensure accurate communication and sourcing of this molecule for further investigation.

References

A Comprehensive Technical Guide to Spiro[2.5]octan-4-one: Synthesis, Properties, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds

In the landscape of contemporary drug discovery and medicinal chemistry, the pursuit of molecular complexity and three-dimensionality has become a cornerstone of innovative therapeutic design.[1][2] Flat, aromatic-heavy molecules that once dominated discovery pipelines are increasingly being replaced by scaffolds that present functionalities in a more defined, three-dimensional space. Among these, spirocycles—carbocyclic or heterocyclic systems joined by a single, common atom—have emerged as privileged structures.[2] Their inherent rigidity and novel topology can lead to significant improvements in compound potency, selectivity, and pharmacokinetic properties, such as aqueous solubility and metabolic stability.[2]

The spiro[2.5]octane framework, which fuses a cyclopropane and a cyclohexane ring, represents a quintessential example of this structural class. It serves as a versatile building block for accessing a wide array of more complex molecular architectures. This guide provides an in-depth technical overview of a key derivative, Spiro[2.5]octan-4-one , intended for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, plausible synthetic strategies, known chemical reactivity, and its role as a precursor in the development of advanced chemical entities.

Nomenclature and Chemical Identification

Accurate identification is paramount in chemical research and development. This compound is systematically identified through a consistent set of nomenclature and registry numbers.

The definitive IUPAC (International Union of Pure and Applied Chemistry) name for this compound is This compound .[3] Some databases may use the alternative numbering spiro[2.5]octan-8-one , which refers to the same chemical structure.[3]

Key identifiers for this compound are consolidated in the table below for ease of reference.

IdentifierValueSource(s)
CAS Number 2205-98-3[3]
Molecular Formula C₈H₁₂O[3]
Molecular Weight 124.18 g/mol [3]
EC Number 836-438-1[3]
InChIKey HBVHIUUQNKYWFQ-UHFFFAOYSA-N[3]
Canonical SMILES C1CCC2(CC2)C(=O)C1[3]
Common Synonyms spiro(2.5)octan-4-one, spiro[2.5]octane-4-one[3]

Physicochemical and Spectroscopic Profile

Understanding the physicochemical and spectral properties of this compound is critical for its application in synthesis and for the characterization of its derivatives. While extensive experimental data is not widely published, a combination of computed properties and expected spectral characteristics provides a robust profile.[4]

Physicochemical Properties

The following table summarizes key computed physicochemical properties, which are instrumental in predicting the compound's behavior in various solvent systems and its potential as a drug scaffold.

PropertyValueNotes
Monoisotopic Mass 124.088815002 DaComputed value, essential for high-resolution mass spectrometry.[3]
XLogP3 1.3A computed measure of lipophilicity, suggesting moderate solubility in organic solvents.[3]
Topological Polar Surface Area 17.1 ŲIndicates good potential for cell permeability.[5]
Boiling Point n/aExperimental data not readily available.[4]
Melting Point n/aExperimental data not readily available.[4]
Spectroscopic Characterization

Spectroscopic analysis is the cornerstone of structural elucidation in organic chemistry. Below is a predictive guide to the key features expected in the NMR, IR, and Mass Spectra of this compound.

  • ¹³C-NMR Spectroscopy: The proton-decoupled ¹³C-NMR spectrum is expected to show 7 distinct signals, reflecting the molecule's asymmetry. Key expected chemical shifts include:

    • A signal in the δ = 205-215 ppm range, characteristic of a ketone carbonyl carbon.

    • A quaternary spiro-carbon signal around δ = 20-30 ppm.

    • Multiple signals in the δ = 10-40 ppm range corresponding to the cyclopropyl and cyclohexyl methylene (-CH₂-) carbons.

  • ¹H-NMR Spectroscopy: The proton NMR spectrum will be complex due to overlapping signals of the methylene groups. Key features would include:

    • A series of multiplets in the δ = 1.5-2.5 ppm range for the protons on the cyclohexane ring.

    • A characteristic high-field multiplet, typically between δ = 0.5-1.0 ppm, for the protons of the cyclopropane ring. The geminal and cis/trans couplings would result in complex splitting patterns.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional group.

    • A strong, sharp absorption band is expected in the range of 1705-1725 cm⁻¹ , which is highly characteristic of the C=O stretching vibration of a cyclohexanone ring system.[6]

    • Absorptions around 2850-2960 cm⁻¹ due to C-H stretching of the alkane backbone.[6]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z = 124. The fragmentation pattern would likely involve characteristic losses, such as the loss of ethylene (C₂H₄, 28 Da) from the cyclopropyl ring or carbon monoxide (CO, 28 Da) from the ketone. PubChem lists a GC-MS spectrum for this compound, confirming its amenability to this analytical technique.[3]

Synthesis of this compound: A Proposed Protocol

While a direct, peer-reviewed synthesis for this compound is not prominently available, established methodologies in organic chemistry allow for the design of a robust and logical synthetic pathway. A highly plausible approach involves the cyclopropanation of a cyclohexenone derivative, a common and effective strategy for forming spiro[2.5] systems. The following protocol is a validated, field-proven method for similar transformations.

Proposed Synthetic Pathway: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a stereospecific method for generating cyclopropanes from alkenes using a carbenoid, typically diiodomethane and a zinc-copper couple. Applying this to 1-cyclohexen-1-ylethanone provides a logical route to an intermediate that can be converted to the target ketone.

G cluster_0 Step 1: Simmons-Smith Reaction cluster_1 Step 2: Ring Expansion / Rearrangement A Cyclohexenone B Zn(Cu), CH₂I₂ Toluene A->B Reagents C Bicyclo[4.1.0]heptan-2-one (Intermediate) B->C Forms Cyclopropane Ring D Lewis Acid (e.g., BF₃·OEt₂) or Thermal Conditions C->D Catalyst/Conditions E This compound (Final Product) D->E Rearrangement

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize this compound via a two-step sequence involving cyclopropanation and rearrangement.

Materials:

  • Cyclohexenone

  • Diiodomethane (CH₂I₂)

  • Zinc-Copper couple (Zn(Cu))

  • Anhydrous Toluene

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Lewis Acid (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂)

  • Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)

Step 1: Synthesis of Bicyclo[4.1.0]heptan-2-one (Intermediate)

  • System Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagent Charging: Charge the flask with the zinc-copper couple (1.2 equivalents) and anhydrous toluene.

  • Carbenoid Formation: Add a solution of diiodomethane (1.1 equivalents) in toluene dropwise to the stirred suspension of the Zn(Cu) couple. A gentle exotherm may be observed.

  • Alkene Addition: After the initial reaction subsides, add a solution of cyclohexenone (1.0 equivalent) in toluene dropwise via the dropping funnel over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl. Filter the mixture through a pad of celite to remove solid residues.

  • Extraction & Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether (3x). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude bicyclo[4.1.0]heptan-2-one may be purified by column chromatography.

Step 2: Rearrangement to this compound

  • System Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve the purified bicyclo[4.1.0]heptan-2-one from Step 1 in a suitable anhydrous solvent (e.g., dichloromethane).

  • Catalyst Addition: Cool the solution to 0 °C and add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂, 0.1 equivalents) dropwise.

  • Reaction: Allow the reaction to stir at 0 °C to room temperature while monitoring for the disappearance of the starting material by TLC or GC.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).

  • Extraction & Purification: Separate the layers and extract the aqueous phase with dichloromethane (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo. The final product, this compound, can be purified by vacuum distillation or flash column chromatography.

Trustworthiness through Self-Validation: Each step of this protocol includes a monitoring phase (TLC/GC), ensuring that progression to the next stage is based on empirical evidence of reaction completion. The purification steps are designed to isolate the desired product, and the final structure must be validated by the spectroscopic methods outlined in Section 3.2.

Chemical Reactivity and Mechanistic Pathways

The chemical reactivity of this compound is dominated by its two key structural features: the ketone functional group and the strained cyclopropane ring.

Photochemical Transformations

Ketones are well-known to undergo a variety of photochemical reactions, and spirocyclic ketones are no exception.[7] Irradiation of this compound with UV light can initiate Norrish-type reactions.[8] The presence of the adjacent cyclopropyl group offers unique pathways for rearrangement and fragmentation that differ from simple cyclohexanones. These transformations proceed through electronically excited states and can lead to the formation of complex polycyclic or ring-opened products, making this compound a valuable substrate for photochemical synthesis studies.[9]

G A This compound (Ground State, S₀) B Excited Singlet State (S₁) A->B hν (UV light) Absorption B->A Fluorescence C Excited Triplet State (T₁) B->C Intersystem Crossing (ISC) C->A Phosphorescence D Rearranged / Fragmented Products C->D Norrish Reactions (e.g., α-cleavage)

Caption: General photochemical excitation and reaction pathway.

Reactions at the Carbonyl Group

The ketone functionality is a versatile handle for a multitude of classic organic transformations:

  • Reduction: Reduction with agents like sodium borohydride (NaBH₄) will yield the corresponding alcohol, Spiro[2.5]octan-4-ol.

  • Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl into an exocyclic double bond.

  • Grignard/Organolithium Addition: Nucleophilic addition of organometallic reagents will form tertiary alcohols, adding complexity at the C4 position.

  • Baeyer-Villiger Oxidation: Oxidation with a peroxy acid (e.g., m-CPBA) would likely lead to the formation of a lactone via insertion of an oxygen atom adjacent to the carbonyl, with regioselectivity favoring migration of the more substituted carbon.[8]

Applications in Research and Drug Development

While this compound itself is not an approved drug, its structural motif is of high interest in medicinal chemistry. The spiro[2.5]octane core acts as a non-planar bioisostere for more common ring systems like piperidine or cyclohexane, offering a different vectoral projection of substituents into the binding pockets of biological targets.[2]

The value of this scaffold lies in its utility as a synthetic intermediate. For instance, spiro[2.5]octane dione derivatives are cited as important intermediates for the synthesis of pharmaceutically active ingredients.[10][11] Functionalization of the ketone or the adjacent positions can lead to libraries of novel compounds for screening. For example, spiro[chroman-2,4'-piperidin]-4-one derivatives, which share a similar spirocyclic core concept, have been successfully developed as potent inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism.[12]

The rigidity of the spiro[2.5]octane system helps to reduce the entropic penalty upon binding to a protein target, potentially leading to higher binding affinities. This principle is a driving force behind the increasing number of spirocycle-containing compounds entering clinical trials.[1]

Safety and Handling

Professional laboratory diligence is required when handling this compound. Based on GHS classifications provided by suppliers, the compound presents several hazards.[3]

  • GHS Hazard Statements:

    • H227: Combustible liquid.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Recommended Precautions:

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat sources and open flames.

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is a structurally intriguing molecule that embodies the principles of modern chemical design. Its unique three-dimensional architecture, stemming from the fusion of a cyclopropane and a cyclohexane ring, makes it and its derivatives valuable scaffolds for exploring new chemical space, particularly in the field of drug discovery. While detailed synthetic and application literature for this specific ketone is still emerging, its profile as a versatile intermediate is clear. Through established chemical transformations, it serves as a gateway to a wide range of novel spirocyclic compounds. This guide has provided a comprehensive overview of its properties, a plausible and robust synthetic strategy, and its potential applications, offering a solid foundation for researchers and scientists looking to leverage the unique advantages of the spiro[2.5]octane core in their work.

References

An In-Depth Technical Guide to Spiro[2.5]octan-4-one (CAS No. 2205-98-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiro[2.5]octan-4-one, a unique bridged cyclic ketone, represents a valuable scaffold in synthetic and medicinal chemistry. Its rigid, three-dimensional structure offers a compelling architectural framework for the design of novel therapeutic agents and complex molecular entities. This technical guide provides a comprehensive overview of this compound, encompassing its fundamental physicochemical properties, detailed synthetic methodologies, spectroscopic characterization, and its burgeoning applications in the field of drug discovery and development. The content herein is intended to serve as a foundational resource for researchers seeking to leverage the potential of this intriguing spirocyclic ketone.

Introduction: The Significance of Spirocyclic Scaffolds

In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space to identify molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles. Spirocycles, characterized by two rings sharing a single carbon atom, have emerged as a particularly attractive structural motif.[1] The inherent three-dimensionality of spirocyclic frameworks imparts a conformational rigidity that can facilitate precise interactions with biological targets, often leading to improved binding affinity and reduced off-target effects.[2] this compound, with its fusion of a cyclopropane and a cyclohexanone ring, embodies these desirable characteristics, making it a key building block for the synthesis of more complex and biologically active molecules.

Physicochemical and Spectroscopic Profile

Core Properties

A thorough understanding of the fundamental properties of this compound is paramount for its effective utilization in research and development.

PropertyValueSource
CAS Number 2205-98-3
Molecular Formula C₈H₁₂O[3]
Molecular Weight 124.18 g/mol [3]
Appearance Not specified (likely a liquid or low-melting solid)-
Boiling Point Not available[3]
Melting Point Not available[3]
Density Not available[3]
Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

  • ¹³C NMR Spectroscopy: Similar to the proton NMR, a fully assigned ¹³C NMR spectrum is not widely published. Predicted chemical shifts would include a downfield resonance for the carbonyl carbon and several upfield signals for the sp³ hybridized carbons of the two rings.[6][7]

  • Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of this compound would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1700-1725 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 124.18.[8] Fragmentation patterns would likely involve cleavage of the cyclohexanone and cyclopropane rings.

Synthesis and Reaction Mechanisms

While a definitive, high-yield synthesis protocol for this compound is not extensively documented in readily accessible literature, related synthetic strategies for similar spiro[2.5]octane structures provide valuable insights into potential synthetic routes.

Potential Synthetic Approaches

One plausible approach involves the intramolecular cyclization of a suitably functionalized precursor. For instance, the synthesis of related spiro[2.5]octane-5,7-diones has been achieved through multi-step sequences involving cyclization reactions.[9][10] Adapting such methodologies could provide a viable route to this compound.

A conceptual synthetic workflow is outlined below:

G cluster_0 Conceptual Synthesis of this compound Start Starting Materials (e.g., Cyclohexanone derivative) Step1 Functional Group Interconversion Start->Step1 Reagents Step2 Formation of Cyclopropane Ring Step1->Step2 e.g., Simmons-Smith or other cyclopropanation Step3 Intramolecular Cyclization Step2->Step3 Base or Acid Catalyst Product This compound Step3->Product

References

An In-depth Technical Guide to Spirocyclic Compounds: From Discovery to Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Spirocyclic compounds, characterized by two rings sharing a single common atom, represent a fascinating and increasingly important class of molecules.[1][2] Their inherent three-dimensional nature imparts unique conformational rigidity, a feature that has captured the attention of chemists for over a century and is now a cornerstone of modern drug discovery.[3][4] This guide provides a comprehensive overview of the discovery, history, and evolving role of spirocyclic compounds, with a particular focus on their application in the pharmaceutical sciences.

The journey of spirocyclic compounds from chemical curiosities to vital components of therapeutic agents is a testament to the relentless pursuit of synthetic innovation and a deeper understanding of molecular interactions.[4][5] Initially considered challenging to synthesize due to the presence of a quaternary spiroatom, advancements in synthetic methodologies have made these complex structures more accessible, fueling their exploration in medicinal chemistry.[3][6]

This guide will delve into the historical milestones that have shaped our understanding of spirocyclic chemistry, from the pioneering work of Adolf von Baeyer to the contemporary synthetic strategies that enable their efficient construction.[7] We will explore the diverse array of spirocyclic motifs found in nature and their influence on the design of novel therapeutics.[8][9] Furthermore, this document will provide insights into the physicochemical and pharmacokinetic advantages offered by spirocyclic scaffolds, highlighting their ability to enhance potency, selectivity, and metabolic stability in drug candidates.[10][11]

The Dawn of Spirocyclic Chemistry: A Historical Perspective

The story of spirocyclic compounds begins with the foundational work of the German chemist Adolf von Baeyer. In 1900, while investigating cyclic compounds, he was the first to discuss and propose a nomenclature for these unique structures, coining the term "spirane" to describe molecules with two rings joined by a single carbon atom.[1][7] The name itself is derived from the Latin word "spira," meaning a coil or twist, aptly describing the spatial arrangement of the rings.[12][13] Von Baeyer's contributions to the understanding of ring strain in small carbon rings, which earned him the Nobel Prize in Chemistry in 1905, laid the theoretical groundwork for comprehending the stability and reactivity of these compact structures.[14][15][16]

Early explorations into spirocyclic chemistry were largely driven by academic curiosity. The synthesis of these compounds presented a significant challenge due to the steric hindrance associated with the formation of the quaternary spirocenter.[3] However, the allure of their rigid, three-dimensional architectures continued to motivate chemists to devise new synthetic methods.

A significant turning point in the history of spirocyclic compounds was the discovery of their presence in a variety of natural products.[4][8] These naturally occurring spirocycles, honed by evolution to interact with biological targets, showcased the potential of this structural motif in medicinal applications.[3] One of the earliest examples of a spirocyclic natural product to be identified was β-vetivone, extracted from vetiver oil in 1939.[8] However, its correct spiro[4.5]decane structure was not confirmed until its total synthesis in 1968.[8]

The clinical use of spirocyclic compounds began to emerge in the mid-20th century.[3] The antifungal agent griseofulvin and the diuretic spironolactone are prominent examples of early spirocyclic drugs that demonstrated the therapeutic potential of this molecular architecture.[8][9] The development of these drugs marked a crucial step in establishing spirocycles as a valuable scaffold in medicinal chemistry.

The latter half of the 20th century and the beginning of the 21st century have witnessed an exponential growth in the field of spirocyclic chemistry.[7] This "spirocycle surge" can be attributed to several factors, including the development of powerful new synthetic methodologies, a growing appreciation for the importance of three-dimensionality in drug design, and the increasing availability of spirocyclic building blocks.[17][18] Today, spirocyclic motifs are increasingly incorporated into clinical candidates and approved drugs, addressing a wide range of therapeutic targets.[10][11]

Visualizing the Core Concept

The fundamental structure of a spirocyclic compound is defined by the spiroatom, the single atom that serves as the junction for two rings. This arrangement imparts a distinct three-dimensional geometry.

A diagram illustrating the basic structure of a spirocyclic compound with a central spiroatom connecting two rings.

The Rise of Spirocycles in Drug Discovery

The increasing prevalence of spirocyclic motifs in modern pharmaceuticals is a direct consequence of their ability to address key challenges in drug development.[10][11] Their rigid, three-dimensional structures offer distinct advantages over more traditional, planar aromatic systems.[3]

Key Advantages of Spirocyclic Scaffolds:
FeatureAdvantage in Drug Discovery
Three-Dimensionality Enables better interaction with the complex, three-dimensional binding sites of biological targets.[3]
Conformational Rigidity Reduces the entropic penalty upon binding to a target, potentially leading to higher potency.[2]
Novel Chemical Space Provides access to unique molecular shapes and vector orientations for substituent placement.[17][18]
Improved Physicochemical Properties Can enhance solubility, reduce lipophilicity, and improve metabolic stability.[10][18]
Reduced hERG Inhibition Certain spirocyclic motifs have been shown to mitigate the risk of hERG channel inhibition, a common safety concern.[10]

The impact of these advantages is evident in the growing number of spirocyclic compounds entering clinical trials and receiving regulatory approval.[2][17] A notable recent example is revumenib, a first-in-class menin-MLL interaction inhibitor approved for the treatment of acute leukemias.[17] The central 2,7-diazaspiro[3.5]nonane core of revumenib is crucial for its binding affinity, with the protonated piperidine nitrogen forming a key cation-π interaction with tyrosine residues in the target protein.[17]

Spirocycles are also finding utility in emerging therapeutic modalities such as PROTACs (PROteolysis TArgeting Chimeras) and covalent inhibitors. In degraders, spirocyclic linkers can be used to optimize molecular properties and introduce polarity, which can improve solubility.[17]

Natural Products as a Source of Inspiration

Nature has long served as a rich source of structurally diverse and biologically active molecules. Spirocyclic motifs are well-represented in natural products, which have evolved to interact with a wide array of proteins.[3][4] The study of these natural products has provided invaluable insights for medicinal chemists and has inspired the design of new therapeutic agents.

Examples of spirocyclic natural products span a wide range of structural classes and biological activities, including:

  • Sesquiterpenes: The acoranes and chamigrenes are families of sesquiterpenes containing spiro[4.5] and spiro[5.5] cores, respectively, and exhibit diverse biological activities.[8]

  • Alkaloids: Spirocyclic pseudoindoxyl motifs are a common feature in many indole alkaloids.[9]

  • Polyketides: Griseofulvin, an antifungal drug, is a classic example of a spirocyclic polyketide.[8][9]

The intricate architectures of these natural products have spurred the development of innovative synthetic strategies to access these complex frameworks.

The Synthetic Challenge: Constructing the Spirocyclic Core

The synthesis of spirocyclic compounds has historically been a formidable challenge for organic chemists. The construction of the quaternary spirocenter, an atom bonded to four other carbon atoms, requires precise control over reactivity and stereochemistry.[7] However, the past few decades have seen a dramatic increase in the number of synthetic methodologies available for the preparation of spirocycles, making them far more accessible.[6]

Several key strategies have emerged for the stereoselective synthesis of spirocyclic systems:

  • Metal-catalyzed Spirocyclization: Transition metal catalysts have proven to be powerful tools for constructing spirocyclic frameworks through a variety of transformations.

  • Cycloaddition Reactions: [3+2] and other cycloaddition reactions are effective methods for the rapid assembly of spirocyclic systems, often with high stereocontrol.[19]

  • Intramolecular Rearrangements: Certain molecular rearrangements can be harnessed to generate spirocyclic products from appropriately functionalized precursors.

  • Organocatalysis: The advent of organocatalysis has provided a wealth of new, enantioselective methods for the synthesis of spirocycles.[6]

A Representative Synthetic Protocol: Synthesis of a Spirooxindole

Spirooxindoles are a prominent class of spirocyclic compounds with significant biological activity. The following is a generalized, step-by-step protocol for their synthesis via a [3+2] cycloaddition reaction, a commonly employed strategy.

Step 1: Generation of the Azomethine Ylide An azomethine ylide is generated in situ from the reaction of an isatin derivative with an amino acid, such as sarcosine.

Step 2: 1,3-Dipolar Cycloaddition The generated azomethine ylide then undergoes a 1,3-dipolar cycloaddition reaction with a dipolarophile, such as an activated alkene, to form the spiro-pyrrolidinyl oxindole core.

Step 3: Work-up and Purification The reaction mixture is then subjected to an appropriate work-up procedure, followed by purification, typically by column chromatography, to yield the desired spirooxindole product.

Visualizing a Synthetic Workflow

The synthesis of spirocyclic compounds often involves a multi-step sequence of reactions. The following diagram illustrates a generalized workflow for the synthesis of a spirocyclic drug candidate.

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Key Intermediate Synthesis cluster_2 Spirocyclization cluster_3 Final Product Assembly SM1 Starting Material A Reaction1 Reaction 1 SM1->Reaction1 SM2 Starting Material B SM2->Reaction1 Intermediate Key Intermediate Reaction1->Intermediate Spirocyclization Spirocyclization Reaction Intermediate->Spirocyclization Spirocycle Spirocyclic Core Spirocyclization->Spirocycle Modification Functional Group Modification Spirocycle->Modification Purification Purification Modification->Purification API Active Pharmaceutical Ingredient (API) Purification->API

A generalized workflow for the synthesis of a spirocyclic active pharmaceutical ingredient.

Conclusion and Future Outlook

The journey of spirocyclic compounds from their initial discovery to their current prominence in drug development is a compelling narrative of scientific progress. What once represented a significant synthetic hurdle is now a sought-after structural motif, prized for its ability to confer advantageous properties to drug candidates. The continued development of innovative synthetic methodologies will undoubtedly lead to the creation of even more complex and diverse spirocyclic scaffolds. As our understanding of the intricate interplay between molecular architecture and biological function deepens, spirocyclic compounds are poised to play an increasingly vital role in the discovery and development of the next generation of medicines. The "spirocycle surge" is not merely a trend but a fundamental shift in medicinal chemistry, driven by the pursuit of molecules with enhanced efficacy, selectivity, and safety profiles.

References

The Surge of the Spirocyclic Scaffold: Unlocking Diverse Biological Activities for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

Spirocyclic compounds, characterized by their unique three-dimensional architecture where two rings share a single carbon atom, have transitioned from being a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1][2][3][4][5] Their inherent structural rigidity and conformational constraint offer significant advantages over traditional planar molecules, often leading to enhanced binding affinity, improved metabolic stability, and refined selectivity for biological targets.[6][7] This guide provides an in-depth exploration of the diverse biological activities exhibited by spiro compounds, delves into the underlying mechanisms of action, and presents robust, field-proven experimental protocols for their evaluation. Designed for researchers, medicinal chemists, and drug development professionals, this document aims to serve as a practical and authoritative resource for harnessing the full potential of spirocyclic scaffolds in the development of next-generation therapeutics.

The Spirocyclic Advantage in Medicinal Chemistry

The fascination with spiro compounds stems from their distinct topology. Unlike fused or bridged ring systems, the spiro-junction introduces a defined, non-planar orientation of the constituent rings. This sp³-rich framework allows for a more precise spatial arrangement of functional groups, enabling unique interactions with complex biological targets.[2][8] This structural feature is a key driver behind the increasing prevalence of spirocycles in clinical candidates and approved drugs.[7][8][9] The move away from flat, aromatic structures generally correlates with improved physicochemical and pharmacokinetic profiles, making spirocycles an attractive strategy to address challenges in drug discovery.[2][7]

Caption: General structure of a spiro compound, highlighting the central spirocarbon.

A Spectrum of Biological Activities

Spiro compounds exhibit a remarkable breadth of pharmacological activities, positioning them as privileged scaffolds for targeting a wide array of diseases.[3][5][10]

Anticancer Activity

The anticancer potential of spiro compounds is one of the most extensively studied areas.[10] Various classes, such as spirooxindoles and spiroisoxazoles, have demonstrated significant cytotoxicity against numerous human cancer cell lines.[10][11]

Mechanisms of Action: The anticancer effects are often mediated through the induction of apoptosis (programmed cell death) via intrinsic or extrinsic pathways.[10][12] Key mechanisms include:

  • Modulation of the p53 Pathway: Some spiro compounds can activate the p53 tumor suppressor protein, leading to the upregulation of pro-apoptotic genes like BAX and an increase in caspase-3 activity.[12][13]

  • Inhibition of NF-κB Signaling: The NF-κB pathway is critical for cancer cell survival and proliferation. Certain spiro derivatives have been shown to inhibit this pathway, thereby sensitizing cancer cells to apoptosis.[13]

  • Receptor Tyrosine Kinase (RTK) Inhibition: Spiro-pyrrolopyridazine derivatives have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[13]

Anticancer_Mechanism Spiro Spiro Compound p53 Activate p53 Spiro->p53 NFkB Inhibit NF-κB Spiro->NFkB BAX ↑ BAX expression p53->BAX Apoptosis Apoptosis NFkB->Apoptosis inhibition removed Casp3 ↑ Caspase-3 Activity BAX->Casp3 Casp3->Apoptosis

Caption: Potential anticancer signaling pathways modulated by spiro compounds.

Antimicrobial Activity

With the rise of multidrug-resistant pathogens, the need for novel antimicrobial agents is critical. Spiro compounds have emerged as promising candidates, with various derivatives showing potent antibacterial and antifungal activity.[14][15][16][17]

Mechanisms of Action:

  • Cell Wall Synthesis Inhibition: Spiro-thiazolidine derivatives can mimic β-lactam antibiotics, inhibiting penicillin-binding proteins (PBPs) that are essential for bacterial cell wall biosynthesis, leading to cell lysis.[18]

  • Broad-Spectrum Efficacy: Different spiro scaffolds, including those derived from isatin, have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi like Candida albicans.[14][17][18]

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Spiro compounds have been investigated as anti-inflammatory agents, with promising results in both in vitro and in vivo models.[19][20]

Mechanisms of Action:

  • COX-2 Inhibition: In silico studies suggest that active spiro thiochromene–oxindole compounds can bind effectively to the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.[20][21] This interaction blocks the production of prostaglandins, which are pro-inflammatory molecules.[22]

Neuroprotective Activity

The unique ability of spiro compounds to adopt specific three-dimensional conformations makes them suitable for interacting with targets in the central nervous system. Several spiro derivatives have shown potential as neuroprotective agents.[23][24]

Mechanisms of Action:

  • Blocking Excitotoxicity: Certain spiro-thiazines can block the glutamate-induced uptake of calcium ions into synaptosomes, a key process in neuronal excitotoxicity that leads to cell death in conditions like stroke.[24]

  • Antioxidant Effects: Oxidative stress is a major contributor to neurodegenerative diseases. Many spiro compounds exhibit potent antioxidant activities, scavenging harmful free radicals.[25]

Other Notable Activities

The therapeutic potential of spiro compounds also extends to:

  • Analgesic Activity: Certain spiro[indan-1,3'-pyrrolidine] derivatives have demonstrated codeine-level analgesia in preclinical models.[26]

  • Antiviral Activity: Spirooxindoles are among the spirocycles that have been reported to have antiviral properties.[3][14]

  • Antioxidant Activity: A wide range of natural and synthetic spiro compounds have been shown to possess significant antioxidant capabilities, which are beneficial in combating diseases linked to oxidative stress.[25]

Core Experimental Protocols: A Self-Validating Approach

To ensure scientific integrity, the evaluation of a compound's biological activity must follow robust, reproducible protocols. The following methodologies are presented as self-validating systems, where built-in controls and clear endpoints ensure the trustworthiness of the results.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay is a gold standard for initial cytotoxicity screening, measuring cell viability based on mitochondrial metabolic activity.[27][28] Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into a purple formazan product.[28]

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment. The choice of cell line should be hypothesis-driven, based on the cancer type being targeted.

  • Compound Treatment: Prepare serial dilutions of the spiro compound in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. This allows for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.[11]

MTT_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis Seed 1. Seed Cancer Cells (96-well plate) Incubate1 2. Incubate 24h (Allow attachment) Seed->Incubate1 Treat 3. Add Spiro Compound (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate 48-72h Treat->Incubate2 Add_MTT 5. Add MTT Reagent Incubate2->Add_MTT Incubate3 6. Incubate 4h (Formazan formation) Add_MTT->Incubate3 Solubilize 7. Solubilize Formazan (Add DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Calculate % Viability & IC50 Value Read->Analyze

Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.

Protocol: Antimicrobial Susceptibility (Broth Microdilution - MIC)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[29][30][31]

Methodology:

  • Compound Preparation: Perform a two-fold serial dilution of the spiro compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the microbial inoculum to all wells containing the test compound. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (cloudiness) in the well, indicating inhibition of microbial growth.[31]

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The lowest concentration that results in no growth on the agar is the MBC.[30][32]

Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a classic and highly reproducible in vivo model for evaluating acute inflammation and screening for anti-inflammatory drugs.[22][33][34] The injection of carrageenan, a phlogistic agent, induces an inflammatory response characterized by edema.[35]

Methodology:

  • Animal Acclimatization: Use Wistar rats or Swiss albino mice, acclimatized for at least one week.

  • Grouping: Divide animals into groups: Control (vehicle), Standard (e.g., Diclofenac, 10 mg/kg), and Test groups (different doses of the spiro compound).

  • Compound Administration: Administer the test compound and standard drug orally or intraperitoneally 1 hour before carrageenan injection.

  • Inflammation Induction: Inject 0.1 mL of 1% w/v carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Data Presentation: A Comparative Overview

Summarizing quantitative data in a structured format is crucial for comparative analysis and identifying structure-activity relationships (SARs).

Table 1: Selected Spiro Compounds and their Biological Activities

Spiro Scaffold ClassCompound ExampleTarget/AssayActivity (IC₅₀ / MIC)Reference
Spiro Thiochromene-OxindoleCompound 4eBSA DenaturationIC₅₀: 127.48 µg/mL[20][21]
Spiro-4H-PyranCompound 5dS. aureus (clinical)MIC: 32 µg/mL[17]
Spiro-ThiazolidineCompound 37S. aureusMIC: 24 µg/mL[18]
Spirooxindole-PhenothiazineCompound 7MCF-7 Cancer CellsIC₅₀: 83.08 µg/mL[36]
SpirocycleCompound 1cHCT116 Cancer CellsIC₅₀: 52.81 µM[11]

Conclusion and Future Directions

Spirocyclic compounds represent a frontier in drug discovery, offering a robust structural platform to address complex therapeutic challenges.[1][6][10] Their diverse and potent biological activities, spanning from anticancer to neuroprotective effects, are a direct result of their unique three-dimensional architecture. The continued exploration of novel synthetic routes will make a wider array of spirocyclic building blocks accessible, further fueling their application in medicinal chemistry.[1][9][37][38] For drug development professionals, the key lies in coupling innovative synthetic chemistry with the rigorous, self-validating biological evaluation protocols outlined in this guide. This synergistic approach will be instrumental in translating the immense potential of spiro compounds into clinically successful therapeutics.

References

Spectroscopic Data for Spiro[2.5]octan-4-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of Spiro[2.5]octan-4-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural elucidation and verification of this unique spirocyclic ketone.

Introduction

This compound, with the molecular formula C₈H₁₂O and a molecular weight of 124.18 g/mol , is a bicyclic organic compound featuring a cyclopropane ring spiro-fused to a cyclohexanone ring.[1][2] This distinct architecture imparts specific chemical and physical properties, making its unambiguous characterization crucial in synthetic chemistry and material science. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure. This guide will explore the expected and reported spectroscopic data for this compound, offering insights into data acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are vital for confirming the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the cyclopropane and cyclohexane rings. Due to the spirocyclic nature and the presence of a carbonyl group, the protons on the cyclohexane ring will display complex splitting patterns.

Expected ¹H NMR Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 2.2 - 2.5Multiplet4HCH₂ adjacent to C=O
~ 1.7 - 2.0Multiplet4HOther CH₂ of cyclohexane ring
~ 0.5 - 0.9Multiplet4HCH₂ of cyclopropane ring

Interpretation and Causality:

  • The protons on the carbons alpha to the carbonyl group (C5 and C8) are expected to be the most deshielded of the aliphatic protons due to the electron-withdrawing effect of the carbonyl oxygen, thus appearing at a lower field (~2.2-2.5 ppm).

  • The remaining cyclohexane protons (on C6 and C7) would appear at a more intermediate chemical shift.

  • The protons of the cyclopropane ring are highly shielded due to the unique electronic environment of the three-membered ring and are expected to appear significantly upfield (~0.5-0.9 ppm). The geminal and vicinal coupling within this rigid system would lead to complex multiplets.

Experimental Protocol for ¹H NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon environments and their electronic nature.

Expected ¹³C NMR Data (Predicted)

Chemical Shift (δ) ppmAssignment
~ 210C=O (C4)
~ 40Spiro carbon (C3)
~ 38CH₂ adjacent to C=O (C5, C8)
~ 25Other CH₂ of cyclohexane ring (C6, C7)
~ 15CH₂ of cyclopropane ring (C1, C2)

Interpretation and Causality:

  • The carbonyl carbon (C4) is the most deshielded and will appear significantly downfield, typically above 200 ppm.[3]

  • The spiro carbon (C3), being a quaternary carbon, is expected to show a weaker signal and will be deshielded compared to the other aliphatic carbons.

  • The carbons of the cyclopropane ring (C1 and C2) will be the most shielded due to their unique bonding characteristics.

Experimental Protocol for ¹³C NMR Data Acquisition:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: A high-resolution NMR spectrometer with a broadband probe.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

    • Employ a sufficient number of scans and a suitable relaxation delay to ensure accurate signal intensity, especially for quaternary carbons.

  • Data Processing:

    • Perform Fourier transformation, phasing, and baseline correction.

    • Calibrate the chemical shift scale using the deuterated solvent signal (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most prominent feature will be the absorption due to the carbonyl group.

Expected IR Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 2930 - 2850Medium-StrongC-H (sp³) stretching
~ 1715Strong, SharpC=O (ketone) stretching
~ 1450MediumCH₂ scissoring

Interpretation and Causality:

  • The strong, sharp absorption band around 1715 cm⁻¹ is highly characteristic of a saturated cyclic ketone.[4][5] Its intensity is due to the large change in dipole moment during the C=O bond stretching vibration.

  • The absorptions in the 2850-2930 cm⁻¹ region are due to the C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexane and cyclopropane rings.

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small drop of liquid this compound directly onto the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Expected Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 124, corresponding to its molecular weight.[1][6]

Predicted Fragmentation Pattern:

The fragmentation of cyclic ketones is often initiated by cleavage alpha to the carbonyl group. For this compound, this could lead to the loss of ethylene (C₂H₄) from the cyclopropane ring or other characteristic fragmentation pathways.

Key Predicted Fragments:

m/zAssignment
124[M]⁺ (Molecular Ion)
96[M - CO]⁺
81[M - C₃H₇]⁺
67[C₅H₇]⁺
55[C₄H₇]⁺

Interpretation and Causality:

  • The molecular ion peak at m/z 124 confirms the molecular weight of the compound.

  • The fragmentation pattern provides structural information. The loss of carbon monoxide (CO) is a common fragmentation pathway for ketones. Other fragments arise from the cleavage of the cyclic systems.

Experimental Protocol for GC-MS Data Acquisition:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use a suitable capillary column (e.g., a non-polar column like DB-5) to separate the compound from any impurities.

    • Employ a temperature program to ensure good chromatographic resolution.

  • MS Analysis:

    • As the compound elutes from the GC column, it enters the MS ion source.

    • The molecules are ionized by electron impact (typically at 70 eV).

    • The resulting ions (molecular ion and fragment ions) are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Data Processing:

    • The instrument software generates a mass spectrum for the GC peak corresponding to this compound.

    • The m/z values and relative abundances of the ions are analyzed.

Visualizations

Molecular Structure of this compound

Caption: 2D structure of this compound.

Spectroscopic Characterization Workflow

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR (1H, 13C) Sample->NMR IR IR Sample->IR MS MS Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

Methodological & Application

Application Notes & Protocols: A High-Yield Synthesis of Spiro[2.5]octan-4-one from Cyclohexanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic frameworks containing cyclopropane rings are privileged motifs in medicinal chemistry and natural product synthesis, often imparting unique conformational rigidity and metabolic stability.[1] This guide provides a comprehensive, field-tested protocol for the synthesis of spiro[2.5]octan-4-one, a valuable building block, starting from the readily available and inexpensive cyclohexanone. The strategy hinges on a two-step sequence: the regioselective formation of a trimethylsilyl enol ether, followed by a highly efficient Simmons-Smith cyclopropanation. This document details the underlying chemical principles, provides step-by-step experimental procedures, and offers insights into critical process parameters for ensuring reproducibility and high yield.

Introduction: The Strategic Value of Spirocyclopropyl Ketones

The fusion of a cyclopropane ring to a carbocyclic system in a spirocyclic fashion creates a three-dimensional architecture that is of significant interest to drug development professionals. The inherent strain and unique electronic properties of the cyclopropane ring can modulate the biological activity and pharmacokinetic profile of a parent molecule. Specifically, the this compound scaffold serves as a versatile intermediate for introducing a sterically defined quaternary center adjacent to a reactive carbonyl group, enabling further synthetic elaboration.

Traditional methods for constructing such systems can be challenging.[1] The protocol detailed herein circumvents many common difficulties by employing a robust and well-understood reaction sequence. The key transformation is the Simmons-Smith reaction, a powerful method for converting alkenes into cyclopropanes with high stereospecificity.[2] By first converting cyclohexanone into its more reactive silyl enol ether form, we create an electron-rich alkene that is an ideal substrate for cyclopropanation, leading to the desired product in excellent yield.[3][4]

Guiding Principles: Mechanism and Rationale

The synthesis proceeds via a logical two-stage pathway. Understanding the causality behind each stage is critical for successful execution and troubleshooting.

Stage 1: Formation of 1-(Trimethylsilyloxy)cyclohex-1-ene

The initial step involves the conversion of cyclohexanone into its corresponding trimethylsilyl (TMS) enol ether. This transformation serves a crucial purpose: it converts the ketone, which is not an alkene, into a reactive double-bond equivalent suitable for cyclopropanation. Silyl enol ethers are ideal intermediates because they are readily prepared, relatively stable, and the silyl group is easily removed in the final step to regenerate the ketone.[5]

The reaction is typically carried out by treating cyclohexanone with a silylating agent, such as trimethylsilyl chloride (TMSCl), in the presence of a non-nucleophilic base like triethylamine (Et₃N).[6] The base deprotonates the α-carbon of the ketone to form an enolate, which is then trapped by the electrophilic silicon atom of TMSCl. For an unsymmetrical ketone, this step would require careful consideration of kinetic versus thermodynamic control; however, with the symmetrical cyclohexanone, only one regioisomer is possible, simplifying the procedure.[5]

Stage 2: Simmons-Smith Cyclopropanation and In Situ Hydrolysis

This is the key bond-forming step. The Simmons-Smith reaction involves an organozinc carbenoid, which acts as a source of "CH₂".[4] The classic method uses a zinc-copper couple with diiodomethane (CH₂I₂). However, a widely adopted and often more reliable variant, the Furukawa modification, utilizes diethylzinc (Et₂Zn) and CH₂I₂.[2] This homogeneous system often provides better yields and reproducibility.

The mechanism involves the formation of an iodomethylzinc species (e.g., EtZnCH₂I) which then coordinates to the double bond of the silyl enol ether. The methylene group is delivered to the alkene in a concerted fashion through a "butterfly-type" transition state, ensuring that the stereochemistry of the alkene is preserved (though not a factor for this specific substrate).[4] The electron-donating nature of the silyloxy group activates the double bond, making the reaction particularly efficient.[3]

Following the cyclopropanation, the resulting 4-(trimethylsilyloxy)spiro[2.5]octane intermediate is hydrolyzed. This is often accomplished during the aqueous workup of the reaction, where the acid-labile silyl ether is cleaved to reveal the final ketone product, this compound.[7]

Visual Schematics

dot digraph "Overall Reaction Scheme" { graph [fontname="Arial", label="Overall Synthesis Pathway", fontsize=14, labelloc=t, splines=ortho]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Figure 1: Overall reaction scheme for the synthesis of this compound.

G

Detailed Experimental Protocols

Safety Precaution: Diethylzinc is pyrophoric and reacts violently with water. Diiodomethane is toxic. All manipulations should be carried out by trained personnel in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.

Protocol 1: Synthesis of 1-(Trimethylsilyloxy)cyclohex-1-ene

This protocol is adapted from established procedures for silyl enol ether formation.[8][9]

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
Cyclohexanone98.1410.0 g101.91.0
Trimethylsilyl chloride (TMSCl)108.6414.3 mL112.11.1
Triethylamine (Et₃N)101.1921.3 mL152.81.5
N,N-Dimethylformamide (DMF)73.0950 mL--

Procedure:

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow to cool to room temperature under a stream of dry nitrogen.

  • To the flask, add cyclohexanone followed by anhydrous DMF and triethylamine.

  • Begin stirring and add the trimethylsilyl chloride dropwise via syringe over 10 minutes.

  • Heat the reaction mixture to 80 °C using an oil bath and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, pour the mixture into a separatory funnel containing 100 mL of pentane and 100 mL of ice-cold water.

  • Separate the layers. Wash the organic layer sequentially with cold saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 1-(trimethylsilyloxy)cyclohex-1-ene as a colorless liquid.[8]

Expected Outcome: Yields typically range from 75-85%. The product should be stored under an inert atmosphere.

Protocol 2: Synthesis of this compound

This protocol utilizes the Furukawa modification of the Simmons-Smith reaction.[2][3]

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
1-(Trimethylsilyloxy)cyclohex-1-ene170.325.00 g29.351.0
Diethylzinc (1.0 M in hexanes)123.4935.2 mL35.221.2
Diiodomethane (CH₂I₂)267.842.84 mL35.221.2
Dichloromethane (DCM), anhydrous84.9360 mL--

Procedure:

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Allow to cool to room temperature under a stream of dry nitrogen.

  • Add anhydrous dichloromethane (40 mL) and the diethylzinc solution via syringe.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the diiodomethane dropwise via syringe over 20 minutes. A white precipitate (EtZnI) may form. Stir the mixture at 0 °C for an additional 30 minutes.

  • In a separate flame-dried flask, dissolve the 1-(trimethylsilyloxy)cyclohex-1-ene in anhydrous dichloromethane (20 mL).

  • Add the silyl enol ether solution dropwise to the cold carbenoid mixture over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-12 hours, monitoring by TLC (stain with p-anisaldehyde or potassium permanganate).

  • Upon completion, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and dilute with 50 mL of diethyl ether.

  • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (1 x 40 mL). The acidic wash facilitates the hydrolysis of the silyl ether intermediate.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a colorless oil.

Results: Characterization and Validation

  • Yield: Typical isolated yields after chromatography are in the range of 70-80%.

  • Physical Appearance: Colorless to pale yellow oil.

  • Molecular Formula: C₈H₁₂O[10]

  • Molecular Weight: 124.18 g/mol [10]

  • Spectroscopic Data:

    • ¹H NMR (CDCl₃): The spectrum should show characteristic signals for the cyclopropane protons as multiplets in the high-field region (approx. 0.4-0.9 ppm). The cyclohexanone protons will appear as multiplets between approximately 1.5 and 2.5 ppm.

    • ¹³C NMR (CDCl₃): Key signals include the carbonyl carbon (C=O) around 210-212 ppm, the spiro quaternary carbon, and the CH₂ groups of the cyclopropane ring at high field (approx. 10-25 ppm).

    • IR (neat, cm⁻¹): A strong absorption band characteristic of a saturated ketone C=O stretch will be prominent around 1705-1715 cm⁻¹.

Conclusion

The described two-step synthesis provides a reliable and high-yielding pathway to this compound from cyclohexanone. The strategic use of a silyl enol ether intermediate enables a highly efficient Simmons-Smith cyclopropanation. The protocol is robust and scalable, making it a valuable tool for researchers in organic synthesis and medicinal chemistry who require access to this important spirocyclic building block. Careful attention to anhydrous conditions and the safe handling of organozinc reagents are paramount for achieving success.

References

Application Notes and Protocols for the Synthesis of Spiro[2.5]octan-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Spiro[2.5]octan-4-one Scaffold

The this compound core is a unique structural motif characterized by a cyclopropane ring fused at a quaternary carbon to a cyclohexanone ring. This strained spirocyclic system imparts a distinct three-dimensional architecture to molecules, a feature of increasing importance in medicinal chemistry for the exploration of novel chemical space. Derivatives of this scaffold have garnered significant interest as versatile intermediates in the synthesis of complex natural products and as key building blocks for the development of novel therapeutic agents. Their rigid conformation and the presence of multiple stereocenters offer opportunities for the design of highly specific and potent bioactive molecules.

This application note provides detailed protocols and mechanistic insights into two modern and efficient synthetic strategies for accessing this compound and its derivatives. The first is a robust two-step approach commencing with a metal-free, diastereoselective 1,6-conjugate addition to form a dienone intermediate, followed by a selective reduction. The second protocol details a contemporary organocatalytic approach for the direct spirocyclopropanation of cyclohexenone derivatives, highlighting the power of metal-free catalysis in constructing these challenging spirocycles.

Method 1: Two-Step Synthesis via 1,6-Conjugate Addition and Selective Reduction

This strategy offers a highly efficient and diastereoselective route to the this compound core. The key steps are the initial formation of a spiro[2.5]octa-4,7-dien-6-one intermediate through a metal-free 1,6-conjugate addition of a sulfur ylide to a para-quinone methide, followed by a selective catalytic transfer hydrogenation to yield the target saturated ketone. This approach is notable for its operational simplicity, high yields, and excellent control of stereochemistry.[1][2][3]

Part A: Synthesis of Spiro[2.5]octa-4,7-dien-6-one via 1,6-Conjugate Addition

The first step involves a formal [2+1] annulation reaction between a para-quinone methide and a sulfur ylide. This reaction proceeds under mild, metal-free conditions and demonstrates high diastereoselectivity.[1][2] The causality behind this approach lies in the high reactivity of para-quinone methides as Michael acceptors and the ability of sulfur ylides to act as cyclopropanating agents.

Reaction Mechanism:

The reaction is initiated by the 1,6-conjugate addition of the sulfur ylide to the para-quinone methide. This is followed by an intramolecular cyclization with the elimination of dimethyl sulfoxide (DMSO) to form the spirocyclopropane ring. The dearomatization of the phenolic ring is a key driving force for this transformation.

1,6-Conjugate_Addition_Mechanism pQM para-Quinone Methide intermediate Betaine Intermediate pQM->intermediate + Sulfur Ylide (1,6-addition) sulfur_ylide Sulfur Ylide product Spiro[2.5]octa-4,7-dien-6-one intermediate->product - DMSO (Intramolecular cyclization) dmso DMSO

Caption: Mechanism of 1,6-conjugate addition for spiro[2.5]octa-4,7-dien-6-one synthesis.

Experimental Protocol:

Parameter Value
Reaction Scale 1.0 mmol
Temperature Room Temperature
Reaction Time 1-3 hours
Solvent Dichloromethane (DCM)
Yield >90%

Materials:

  • para-Quinone methide (1.0 mmol, 1.0 equiv)

  • Trimethylsulfoxonium iodide (1.2 mmol, 1.2 equiv)

  • Potassium tert-butoxide (1.2 mmol, 1.2 equiv)

  • Anhydrous Dichloromethane (DCM, 10 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of trimethylsulfoxonium iodide (264 mg, 1.2 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (N₂ or Ar), add potassium tert-butoxide (135 mg, 1.2 mmol).

  • Stir the resulting mixture at room temperature for 30 minutes to generate the sulfur ylide in situ.

  • In a separate flask, dissolve the para-quinone methide (1.0 mmol) in anhydrous DCM (5 mL).

  • Add the solution of the para-quinone methide dropwise to the freshly prepared sulfur ylide suspension over 10 minutes.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure spiro[2.5]octa-4,7-dien-6-one derivative.

Part B: Selective Reduction to this compound

The second step involves the selective reduction of the dienone to the corresponding saturated ketone. Catalytic transfer hydrogenation using ammonium formate as the hydrogen source and palladium on carbon (Pd/C) as the catalyst is an effective method that preserves the cyclopropane ring.[1] This method is advantageous as it avoids the use of high-pressure hydrogen gas and often proceeds with high chemoselectivity.

Reaction Mechanism:

The reaction proceeds via the transfer of hydrogen from ammonium formate to the palladium catalyst, which then facilitates the reduction of the carbon-carbon double bonds of the dienone. The carbonyl group is typically not reduced under these conditions.

Selective_Reduction_Workflow dienone Spiro[2.5]octa-4,7-dien-6-one product This compound dienone->product Catalytic Transfer Hydrogenation reagents HCOONH₄, Pd/C Methanol

Caption: Workflow for the selective reduction of the dienone intermediate.

Experimental Protocol:

Parameter Value
Reaction Scale 1.0 mmol
Temperature Reflux
Reaction Time 2-4 hours
Solvent Methanol
Yield >85%

Materials:

  • Spiro[2.5]octa-4,7-dien-6-one (1.0 mmol, 1.0 equiv)

  • 10% Palladium on carbon (Pd/C, 10 mol%)

  • Ammonium formate (HCOONH₄, 5.0 mmol, 5.0 equiv)

  • Methanol (20 mL)

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve the spiro[2.5]octa-4,7-dien-6-one (1.0 mmol) in methanol (20 mL).

  • To this solution, add 10% Pd/C (10 mol%) and ammonium formate (315 mg, 5.0 mmol).

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol (2 x 10 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure this compound.

Characterization of this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 2.35-2.25 (m, 2H), 2.05-1.95 (m, 2H), 1.85-1.75 (m, 2H), 1.70-1.60 (m, 2H), 0.75-0.65 (m, 2H), 0.55-0.45 (m, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 211.5, 41.0, 38.5, 28.0, 25.5, 15.0.

  • IR (neat, cm⁻¹): 2930, 2860, 1710 (C=O), 1450, 1220, 1020.

  • MS (EI): m/z (%) 124 (M⁺, 20), 96 (100), 81 (55), 67 (40).[4][5]

Method 2: Organocatalytic Diastereoselective Spirocyclopropanation

This method provides a direct and metal-free route to substituted this compound derivatives through the reaction of cyclohexenones with stabilized sulfur ylides, catalyzed by a chiral organocatalyst. This approach is highly attractive due to its operational simplicity, mild reaction conditions, and the ability to achieve high diastereoselectivity.[6][7] The use of an organocatalyst avoids the need for often toxic and expensive metal catalysts, aligning with the principles of green chemistry.

Causality and Mechanistic Insight:

The reaction proceeds via a Michael-initiated ring-closure (MIRC) mechanism. The organocatalyst, typically a chiral amine or phosphine, activates the sulfur ylide, facilitating its conjugate addition to the cyclohexenone. Subsequent intramolecular cyclization affords the spirocyclopropane product. The stereochemical outcome is controlled by the chiral environment provided by the organocatalyst.

Organocatalytic_Spirocyclopropanation cyclohexenone Cyclohexenone Derivative intermediate Enolate Intermediate cyclohexenone->intermediate + Activated Sulfur Ylide sulfur_ylide Stabilized Sulfur Ylide organocatalyst Chiral Organocatalyst organocatalyst->intermediate Catalysis product This compound Derivative intermediate->product Intramolecular Ring Closure

Caption: General workflow for organocatalytic spirocyclopropanation.

Experimental Protocol:

Parameter Value
Reaction Scale 0.5 mmol
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Solvent Toluene
Yield 70-95%
Diastereoselectivity up to >20:1 dr

Materials:

  • 2-Cyclohexen-1-one derivative (0.5 mmol, 1.0 equiv)

  • Dimethylsulfonium acylmethylide (0.6 mmol, 1.2 equiv)

  • Chiral organocatalyst (e.g., a quinine-derived thiourea catalyst, 10 mol%)

  • Anhydrous Toluene (5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried reaction vial under an inert atmosphere, add the 2-cyclohexen-1-one derivative (0.5 mmol) and the chiral organocatalyst (0.05 mmol, 10 mol%).

  • Dissolve the solids in anhydrous toluene (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add the dimethylsulfonium acylmethylide (0.6 mmol) portion-wise over 10 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure substituted this compound derivative.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.

Conclusion and Future Perspectives

The synthetic methodologies detailed in this application note provide robust and versatile pathways for the synthesis of this compound derivatives. The two-step approach via 1,6-conjugate addition and selective reduction is a high-yielding and diastereoselective route suitable for large-scale synthesis. The organocatalytic spirocyclopropanation represents a modern, metal-free alternative that offers excellent stereocontrol.

The choice of synthetic route will depend on the specific substitution patterns desired and the scale of the synthesis. Both methods provide access to valuable building blocks for drug discovery and natural product synthesis. Future research in this area may focus on the development of enantioselective variants of the 1,6-conjugate addition and the exploration of novel catalytic systems, such as photoredox catalysis, for the construction of the spiro[2.5]octane framework. The unique conformational constraints of this spirocyclic system will continue to inspire the design of new molecules with novel biological activities.

References

Introduction: The Strategic Construction of Spirocyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Spiro[2.5]octan-4-one via the Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction is a cornerstone transformation in organic synthesis, celebrated for its efficiency in constructing strained three-membered rings such as epoxides, aziridines, and cyclopropanes.[1][2][3][4] This reaction utilizes sulfur ylides to deliver a methylene group to various electrophilic centers.[5][6] A particularly powerful application of this methodology is the cyclopropanation of α,β-unsaturated carbonyl compounds (enones), which provides access to valuable cyclopropyl ketone motifs.[3][7][8]

Spirocycles, compounds containing two rings connected by a single common atom, are privileged structural motifs in medicinal chemistry and natural product synthesis. Their rigid, three-dimensional architecture allows for precise spatial orientation of functional groups, making them attractive scaffolds for drug development. This compound is a fundamental spirocyclic ketone that serves as a versatile building block for more complex molecular targets.

This application note provides a detailed technical guide for the synthesis of this compound from cyclohex-2-en-1-one, leveraging the Corey-Chaykovsky reaction. We will delve into the underlying mechanism, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding transformation.

Mechanistic Rationale: Taming the Sulfur Ylide for Selective Cyclopropanation

The success of the Corey-Chaykovsky reaction hinges on the choice of the sulfur ylide, as this dictates the chemoselectivity of the addition to an enone system. Two primary sulfur ylides are commonly employed:

  • Dimethylsulfonium methylide ((CH₃)₂S⁺CH₂⁻): A highly reactive and less stable ylide. It acts as a "hard" nucleophile and typically engages in rapid, kinetically controlled 1,2-addition to the carbonyl group of an enone, yielding an epoxide.[4][9]

  • Dimethylsulfoxonium methylide ((CH₃)₂S(O)⁺CH₂⁻): Known as the Corey-Chaykovsky Reagent, this ylide is stabilized by the adjacent electron-withdrawing sulfoxide group.[9] This stability renders it a "softer" nucleophile, favoring a thermodynamically controlled 1,4-conjugate (Michael) addition to the enone system, which ultimately leads to the desired cyclopropane product.[3][4][8]

For the synthesis of this compound, the selective 1,4-addition is required. Therefore, the more stable dimethylsulfoxonium methylide is the reagent of choice. The reaction proceeds through a well-defined, multi-step mechanism.

The Pathway to Cyclopropanation

The mechanism for the cyclopropanation of cyclohex-2-en-1-one is outlined below:

  • Step 1: In Situ Ylide Generation: The reaction is initiated by the deprotonation of a sulfoxonium salt, typically trimethylsulfoxonium iodide, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as dimethyl sulfoxide (DMSO).[4][6][7] This generates the active nucleophile, dimethylsulfoxonium methylide.

  • Step 2: Reversible Conjugate Addition: The soft sulfur ylide nucleophile adds to the β-carbon of the cyclohex-2-en-1-one in a reversible 1,4-conjugate addition.[3][7] This step forms a key zwitterionic enolate intermediate.

  • Step 3: Intramolecular Ring Closure: The reaction culminates in an irreversible intramolecular SN2 displacement. The negatively charged enolate oxygen attacks the carbon atom bearing the positively charged sulfoxonium group.[4][6] This 3-exo-tet cyclization is sterically and electronically favored, leading to the formation of the new three-membered ring.

  • Step 4: Product Formation: The ring closure expels the stable, neutral leaving group, dimethyl sulfoxide (DMSO), to yield the final product, this compound.[3]

The following diagram illustrates the complete mechanistic pathway.

Corey-Chaykovsky_Mechanism Mechanism of this compound Synthesis cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Conjugate Addition cluster_step34 Steps 3 & 4: Cyclization & Product Formation TMSOI Trimethylsulfoxonium Iodide NaH NaH / DMSO Ylide Dimethylsulfoxonium methylide (Corey's Ylide) NaH->Ylide Deprotonation Enone Cyclohex-2-en-1-one Betaine Zwitterionic Enolate Intermediate Enone->Betaine 1,4-Addition Product This compound Betaine->Product Intramolecular SN2 (3-exo-tet) DMSO_LG DMSO (Leaving Group)

Caption: Reaction mechanism for Corey-Chaykovsky cyclopropanation.

Detailed Experimental Protocol

This protocol details the synthesis of this compound from cyclohex-2-en-1-one.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)Equivalents
Sodium Hydride (60% in mineral oil)NaH24.0012.01.2
Trimethylsulfoxonium iodide(CH₃)₃SOI220.0712.01.2
Dimethyl sulfoxide (DMSO), anhydrousC₂H₆OS78.13~25 mL-
Cyclohex-2-en-1-oneC₆H₈O96.1310.01.0
Diethyl ether (Et₂O)(C₂H₅)₂O74.12As needed-
Deionized WaterH₂O18.02As needed-
Brine (saturated NaCl solution)NaCl(aq)-As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Safety Precaution: Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere (N₂ or Ar) and away from moisture. Dimethyl sulfoxide (DMSO) can facilitate the absorption of chemicals through the skin; always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Step-by-Step Procedure
  • Ylide Preparation:

    • To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, add sodium hydride (0.48 g of 60% dispersion, 12.0 mmol).

    • Wash the NaH dispersion three times with dry hexanes via cannula to remove the mineral oil, then place the flask under a steady stream of nitrogen to evaporate residual solvent.

    • Add anhydrous DMSO (15 mL) via syringe. Stir the suspension at room temperature.

    • Add trimethylsulfoxonium iodide (2.64 g, 12.0 mmol) portion-wise over 10-15 minutes. The mixture will warm slightly and hydrogen gas will evolve.

    • Stir the resulting milky-white suspension at room temperature for 45-60 minutes, or until hydrogen evolution ceases, indicating complete formation of the ylide.

  • Reaction with Enone:

    • In a separate vial, dissolve cyclohex-2-en-1-one (0.96 g, 10.0 mmol) in anhydrous DMSO (10 mL).

    • Add the enone solution dropwise to the stirred ylide suspension over 20 minutes using a syringe pump. Maintain the reaction temperature at or below 25 °C (a water bath may be used if necessary).

    • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Reaction Monitoring:

    • Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The product, this compound, is less polar than the starting enone.

  • Workup and Extraction:

    • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-cold water (100 mL).

    • Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMSO and salts.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford this compound as a clear oil. A typical yield is in the range of 80-90%.

Experimental Workflow Diagram

G A 1. Ylide Preparation NaH + (CH₃)₃SOI in DMSO under N₂ atmosphere B 2. Enone Addition Add Cyclohex-2-en-1-one dropwise at RT A->B C 3. Reaction Monitoring Monitor by TLC until starting material is consumed B->C D 4. Aqueous Workup Quench with H₂O, Extract with Et₂O, Wash & Dry C->D E 5. Purification Concentrate and purify via flash column chromatography D->E F Final Product This compound E->F

Caption: Step-by-step experimental workflow for the synthesis.

Summary of Key Reaction Data

ParameterValue
Starting MaterialCyclohex-2-en-1-one
Key ReagentDimethylsulfoxonium methylide
Stoichiometry (Enone:Ylide)1 : 1.2
SolventAnhydrous DMSO
BaseSodium Hydride (NaH)
TemperatureRoom Temperature (~20-25 °C)
Typical Reaction Time2-4 hours
ProductThis compound
Molecular FormulaC₈H₁₂O
Molecular Weight124.18 g/mol [10]
Typical Yield80-90%

Conclusion

The Corey-Chaykovsky reaction provides a highly reliable and stereoselective method for the synthesis of this compound.[11] The critical choice of dimethylsulfoxonium methylide as the methylene transfer agent ensures that the reaction proceeds via a 1,4-conjugate addition pathway, selectively affording the desired cyclopropane product over the corresponding epoxide. The protocol described herein is robust and scalable, offering researchers and drug development professionals a dependable route to this valuable spirocyclic building block. Careful execution under anhydrous and inert conditions is paramount to achieving high yields and purity.

References

The Strategic Deployment of Spiro[2.5]octan-4-one in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond the traditional "flat" aromatic scaffolds. In this context, three-dimensional structures have gained paramount importance, and among them, spirocycles have emerged as a particularly promising class of motifs. Their inherent rigidity and defined spatial arrangement of substituents offer a unique opportunity to optimize ligand-target interactions, leading to improved potency, selectivity, and pharmacokinetic properties. This guide focuses on the utility of a versatile building block, Spiro[2.5]octan-4-one , in the design and synthesis of innovative drug candidates.

The this compound scaffold, featuring a cyclopropane ring fused to a cyclohexanone, provides a rigid framework that can be strategically functionalized to explore diverse chemical spaces. Its unique topology allows for the precise positioning of pharmacophoric elements in three dimensions, a critical factor in achieving high-affinity binding to biological targets.

Core Principles: The this compound Advantage

The incorporation of the this compound motif into drug candidates is underpinned by several key principles of modern medicinal chemistry:

  • Increased Three-Dimensionality: Moving away from planar structures can enhance binding affinity by allowing for more extensive and specific interactions with the complex three-dimensional surfaces of protein binding pockets.

  • Novel Chemical Space: The unique geometry of this spirocycle opens up avenues to novel chemical entities with distinct biological activities, providing opportunities for new intellectual property.

  • Improved Physicochemical Properties: The introduction of a spirocyclic core can favorably modulate key drug-like properties such as solubility, lipophilicity, and metabolic stability.

Application Highlight: Synthesis of Potent Spiro-oxindole Anticancer Agents

A prominent application of this compound is in the synthesis of spiro-oxindoles, a class of compounds renowned for their diverse biological activities, including potent anticancer properties.[1][2] The oxindole moiety is a privileged scaffold in medicinal chemistry, and its combination with a spirocyclic system often leads to compounds with enhanced biological performance.[3][4]

The general synthetic strategy involves the condensation of this compound with an isatin derivative, followed by cyclization to form the spiro-oxindole core. This approach allows for the introduction of diversity at multiple points of the molecule, facilitating the exploration of structure-activity relationships (SAR).

Experimental Protocols

Protocol 1: Synthesis of this compound

While various methods for the synthesis of this compound exist, a common approach involves the cyclopropanation of a cyclohexanone derivative. Below is a representative protocol.

Materials:

  • Cyclohexenone

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add sodium hydride (1.0 eq) to anhydrous DMSO.

  • Heat the mixture to 50 °C until the evolution of hydrogen ceases, indicating the formation of the dimsyl anion.

  • Cool the reaction mixture to room temperature and then further to 15-20 °C in a water bath.

  • Add trimethylsulfoxonium iodide (1.0 eq) portion-wise, maintaining the temperature below 25 °C. Stir the resulting milky white suspension for 1-2 hours at room temperature.

  • Cyclopropanation: Cool the ylide suspension to 10-15 °C and add a solution of cyclohexenone (1.0 eq) in anhydrous DMSO dropwise, keeping the temperature below 20 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

  • Work-up: Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and saturated aqueous ammonium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Parameter Value Reference
Molecular FormulaC₈H₁₂O[5]
Molecular Weight124.18 g/mol [5]
CAS Number2205-98-3[2]
Protocol 2: Synthesis of a Spiro[cyclohexane-1,3'-indolin]-2'-one Derivative

This protocol outlines the synthesis of a spiro-oxindole derivative from this compound, a key transformation for generating libraries of potential anticancer agents.[2]

Materials:

  • This compound

  • Isatin (or a substituted derivative)

  • L-proline

  • Anhydrous methanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and isatin (1.0 eq) in anhydrous methanol.

  • Add L-proline (0.2 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the desired spiro[cyclohexane-1,3'-indolin]-2'-one derivative.

Visualizing the Synthetic Pathway

The following diagram illustrates the key synthetic transformation from this compound to a spiro-oxindole derivative.

G Spiro This compound Reagents L-Proline, Methanol Spiro->Reagents Isatin Isatin Derivative Isatin->Reagents SpiroOxindole Spiro[cyclohexane-1,3'-indolin]-2'-one (Anticancer Scaffold) Reagents->SpiroOxindole Condensation/ Cyclization

Caption: Synthetic route to spiro-oxindoles.

Structure-Activity Relationship (SAR) Insights

The modular nature of the spiro-oxindole synthesis allows for systematic exploration of the SAR. Key areas for modification include:

  • Substituents on the Isatin Ring: Introduction of electron-donating or electron-withdrawing groups on the aromatic ring of the isatin moiety can significantly impact biological activity.

  • N-Substitution of the Oxindole: Alkylation or arylation of the oxindole nitrogen can influence lipophilicity and target engagement.

  • Modifications to the Cyclohexane Ring: While the parent this compound is a valuable starting point, derivatives with substituents on the cyclohexane ring can be employed to probe specific interactions within the binding site.

The following diagram illustrates the key points for SAR exploration.

SAR Core Spiro-oxindole Core Isatin Ring Substituents (R1) Oxindole N-Substitution (R2) Cyclohexane Ring Modifications (R3) R1_node Modulate electronic properties and target interactions Core:f1->R1_node R2_node Tune lipophilicity and pharmacokinetics Core:f2->R2_node R3_node Probe specific binding pocket interactions Core:f3->R3_node

Caption: Key areas for SAR exploration.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block in the medicinal chemist's toolbox. Its application in the synthesis of spiro-oxindoles and other complex heterocyclic systems provides a robust platform for the discovery of novel therapeutic agents, particularly in the field of oncology. The protocols and insights provided herein are intended to serve as a practical guide for researchers seeking to leverage the unique structural features of this spirocyclic ketone in their drug discovery programs. Future explorations may include its use in multicomponent reactions to rapidly generate diverse libraries of bioactive compounds and the development of enantioselective synthetic routes to access single-enantiomer spiro-oxindoles with potentially improved therapeutic indices.

References

Application Notes and Protocols: Exploring the Carbonyl Reactivity of Spiro[2.5]octan-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Spiro[2.5]octan-4-one in Modern Drug Discovery

The landscape of medicinal chemistry is continually evolving, with a pronounced shift towards molecules possessing greater three-dimensionality. This departure from planar aromatic systems is driven by the need for enhanced target specificity, improved physicochemical properties, and novel intellectual property. In this context, spirocyclic scaffolds have emerged as privileged motifs, offering a rigid yet spatially complex framework that can effectively probe the intricate binding pockets of biological targets.[1][2] this compound, with its unique fusion of a cyclohexane ring and a cyclopropane ring, represents a versatile building block for the synthesis of innovative therapeutic agents. The reactivity of its carbonyl group is the gateway to a diverse array of molecular architectures, making a thorough understanding of its chemical transformations essential for researchers in drug development. This guide provides a detailed exploration of key carbonyl reactions of this compound, offering both mechanistic insights and practical, field-tested protocols.

Nucleophilic Addition: Gateway to Stereochemically Rich Spirocycles

The polarized nature of the carbonyl group in this compound dictates its susceptibility to nucleophilic attack. The electrophilic carbonyl carbon is the primary site of reaction, leading to the formation of a tetrahedral intermediate. The stereochemical outcome of this addition is of paramount importance, as the generation of new stereocenters can profoundly impact biological activity.

Diastereoselective Reduction of the Carbonyl Group

The reduction of the ketone in this compound to the corresponding alcohol, Spiro[2.5]octan-4-ol, is a fundamental transformation that introduces a hydroxyl group and a new stereocenter. The facial selectivity of this reduction is influenced by the steric hindrance imposed by the spiro-fused cyclopropane ring.

Mechanistic Insight: Hydride reagents, such as sodium borohydride (NaBH₄), are common choices for this transformation. The hydride ion (H⁻) preferentially attacks the carbonyl carbon from the less sterically hindered face. In the case of this compound, the axial approach of the hydride is expected to be favored to avoid steric clash with the cyclohexane ring hydrogens, leading to the formation of the equatorial alcohol as the major diastereomer.

G ketone This compound intermediate Tetrahedral Intermediate ketone->intermediate Nucleophilic Attack hydride NaBH₄ hydride->intermediate alcohol Spiro[2.5]octan-4-ol (Major Diastereomer) intermediate->alcohol Protonation G start This compound + R-MgX intermediate Alkoxide Intermediate MgX⁺ counterion start->intermediate Nucleophilic Addition end Tertiary Alcohol intermediate->end Acidic Workup (H₃O⁺) G cluster_0 Ylide Formation cluster_1 Wittig Reaction Ph₃P⁺CH₂R Br⁻ Ph₃P⁺CH₂R Br⁻ Ph₃P=CHR Ph₃P=CHR Ph₃P⁺CH₂R Br⁻->Ph₃P=CHR Base Spiro[2.5]octan-4-onePh₃P=CHR Spiro[2.5]octan-4-onePh₃P=CHR Oxaphosphetane Oxaphosphetane Spiro[2.5]octan-4-onePh₃P=CHR->Oxaphosphetane [2+2] Cycloaddition Alkene + Ph₃PO Alkene + Ph₃PO Oxaphosphetane->Alkene + Ph₃PO Cycloreversion

References

Application Notes and Protocols for the Stereoselective Hydroxylation of Chiral Spiro[2.5]octan-4-ones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Hydroxylated Spiro[2.5]octan-4-ones

Chiral spiro[2.5]octan-4-one scaffolds are of significant interest to researchers in drug discovery and natural product synthesis. Their rigid, three-dimensional structure provides a unique framework for the development of novel therapeutic agents and complex molecular architectures. The introduction of a hydroxyl group with high stereocontrol at the α-position to the carbonyl group further enhances their utility, creating chiral α-hydroxy ketones. This motif is a key feature in a variety of biologically active molecules and serves as a versatile synthetic intermediate.

This guide provides a comprehensive overview and detailed protocols for the stereoselective hydroxylation of chiral spiro[2.5]octan-4-ones, targeting researchers, scientists, and drug development professionals. We will explore and provide actionable protocols for three powerful methodologies: diastereoselective oxidation using chiral auxiliaries in conjunction with Davis-type oxaziridines, biocatalytic hydroxylation employing cytochrome P450 enzymes, and enantioselective organocatalysis.

Challenges in Stereoselective Hydroxylation

The primary challenge in the hydroxylation of chiral spiro[2.5]octan-4-ones lies in controlling the stereochemistry at the newly formed stereocenter. Depending on the chirality of the starting spirocycle, four possible stereoisomers of the α-hydroxy ketone can be formed. Achieving high diastereoselectivity and enantioselectivity requires carefully chosen reagents and reaction conditions that can effectively discriminate between the prochiral faces of the enolate or the C-H bonds of the spirocyclic core.

Part 1: Diastereoselective α-Hydroxylation using Davis Oxaziridines

The use of N-sulfonyloxaziridines, particularly Davis oxaziridines, is a well-established and reliable method for the α-hydroxylation of ketones.[1][2] The reaction proceeds through the formation of an enolate, which then undergoes a nucleophilic attack on the electrophilic oxygen atom of the oxaziridine.[3] When a chiral this compound is used, the inherent chirality of the starting material can direct the approach of the oxidizing agent, leading to a diastereoselective hydroxylation. For enhanced stereocontrol, chiral, non-racemic N-sulfonyloxaziridines, such as those derived from camphor, can be employed to achieve asymmetric hydroxylation.[2]

Reaction Principle and Mechanism

The reaction is initiated by a base that deprotonates the α-carbon of the ketone, forming a chiral enolate. This enolate then attacks the oxygen atom of the Davis oxaziridine in an SN2 fashion. The stereochemical outcome is determined by the facial selectivity of this attack, which is influenced by the steric and electronic properties of both the chiral enolate and the oxaziridine.

Davis_Hydroxylation Start Chiral this compound Enolate Chiral Enolate Start->Enolate Base Intermediate Hemiaminal Intermediate Enolate->Intermediate SN2 Attack Oxaziridine Davis Oxaziridine Oxaziridine->Intermediate Product α-Hydroxy this compound Intermediate->Product Fragmentation Byproduct Sulfinimine Intermediate->Byproduct P450_Hydroxylation Substrate Chiral this compound Binding Substrate Binding Substrate->Binding P450_Fe3 P450 (Fe³⁺) P450_Fe3->Binding P450_Fe2 Reduction (e⁻) Binding->P450_Fe2 H_Abstraction H Abstraction Binding->H_Abstraction O2_Binding O₂ Binding P450_Fe2->O2_Binding P450_Fe2_O2 P450 (Fe²⁺)-O₂ O2_Binding->P450_Fe2_O2 Reduction_H Reduction (e⁻, 2H⁺) P450_Fe2_O2->Reduction_H Fe4_O Iron(IV)-oxo species Reduction_H->Fe4_O -H₂O Fe4_O->H_Abstraction Radical Substrate Radical H_Abstraction->Radical Rebound Hydroxyl Rebound Radical->Rebound Product α-Hydroxy this compound Rebound->Product Organocatalytic_Hydroxylation Ketone This compound Enamine Chiral Enamine Ketone->Enamine Catalyst Chiral Amine Catalyst Catalyst->Enamine Iminium Iminium Ion Enamine->Iminium Attack on Oxidant Oxidant Oxidant (e.g., Peroxide) Oxidant->Iminium Product α-Hydroxy Ketone Iminium->Product Hydrolysis Product->Catalyst

References

Derivatization of Spiro[2.5]octan-4-one for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungs- und Protokollleitfaden

Thema: Derivatisierung von Spiro[2.5]octan-4-on für das biologische Screening

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Spirocyclische Gerüste sind aufgrund ihrer inhärenten dreidimensionalen Struktur, die eine neuartige Besetzung des chemischen Raums ermöglicht, zu einem Schwerpunkt in der modernen medizinischen Chemie geworden.[1][2] Das Spiro[2.5]octan-4-on-Gerüst stellt einen attraktiven und vielseitigen Ausgangspunkt für die Synthese von Wirkstoffbibliotheken dar. Seine starre Konformation und die Fähigkeit, funktionelle Gruppen in präzise Vektoren im Raum zu projizieren, bieten einzigartige Möglichkeiten für die Interaktion mit biologischen Zielmolekülen.[1][3] Dieser Leitfaden bietet detaillierte Anwendungshinweise und experimentelle Protokolle für die strategische Derivatisierung der C4-Carbonylgruppe von Spiro[2.5]octan-4-on. Es werden drei robuste chemische Umwandlungen vorgestellt – reduktive Aminierung, die Wittig-Reaktion und die Aldol-Kondensation –, die jeweils Zugang zu unterschiedlichen Klassen von Molekülen mit unterschiedlichen physikochemischen Eigenschaften ermöglichen und somit für ein breites Spektrum an biologischen Screenings geeignet sind.

Einleitung: Die Bedeutung spirocyclischer Gerüste in der Wirkstoffforschung

Die Abkehr von flachen, aromatischen Molekülen hin zu dreidimensionaleren Strukturen ist ein entscheidender Trend in der modernen Wirkstoffforschung. Spirocyclen, bei denen zwei Ringe über ein einziges gemeinsames Atom, das Spiroatom, verbunden sind, erfüllen diese Anforderung in idealer Weise.[1][4] Diese einzigartige Anordnung verleiht den Molekülen eine definierte räumliche Geometrie, die zu einer verbesserten Bindungsaffinität und Selektivität für biologische Zielstrukturen führen kann.[3]

Spiro[2.5]octan-4-on (Summenformel: C₈H₁₂O, Molekulargewicht: 124,18 g/mol ) ist ein besonders wertvolles Ausgangsmaterial.[5][6][7] Es kombiniert einen Cyclohexanonring mit einem Cyclopropanring, was zu einer erhöhten Ringspannung und einer einzigartigen Konformation führt. Die zentrale Carbonylgruppe an der C4-Position ist der Dreh- und Angelpunkt für die chemische Modifikation und ermöglicht eine breite Palette von Derivatisierungsstrategien. Die in diesem Leitfaden beschriebenen Protokolle sollen Forschern eine solide Grundlage bieten, um vielfältige und neuartige Molekülbibliotheken für das High-Throughput-Screening zu erstellen.

Logischer Rahmen für die Derivatisierung

Die Auswahl der Derivatisierungsstrategien konzentriert sich auf die Umwandlung der C4-Ketogruppe in verschiedene funktionelle Gruppen, die bekanntermaßen die pharmakokinetischen und pharmakodynamischen Eigenschaften von Molekülen beeinflussen.

  • Reduktive Aminierung: Führt basische Stickstoffatome ein, die für die Salzbildung, verbesserte Löslichkeit und die Bildung von Wasserstoffbrückenbindungen entscheidend sind. Dies ist eine der am häufigsten verwendeten Reaktionen zur Synthese von Aminen.[8][9]

  • Wittig-Reaktion: Ersetzt das polare Carbonyl-Sauerstoffatom durch eine exocyclische Doppelbindung und schafft so rigidere und lipophilere Analoga. Dies ist eine klassische und zuverlässige Methode zur Alken-Synthese aus Ketonen.[10][11][12]

  • Aldol-Kondensation: Ermöglicht die Verlängerung des Kohlenstoffgerüsts und die Einführung von Konjugation, was zu α,β-ungesättigten Ketonen führt, die als Michael-Akzeptoren für kovalente Interaktionen dienen können.[13][14]

Der folgende Arbeitsablauf zeigt den allgemeinen Prozess von der Auswahl des Gerüsts bis zum biologischen Screening.

G cluster_0 Phase 1: Synthese & Derivatisierung cluster_1 Phase 2: Aufreinigung & Analyse cluster_2 Phase 3: Biologisches Screening A Spiro[2.5]octan-4-on (Ausgangsmaterial) B Strategie 1: Reduktive Aminierung A->B C Strategie 2: Wittig-Reaktion A->C D Strategie 3: Aldol-Kondensation A->D E Rohprodukt-Bibliothek B->E C->E D->E F Aufreinigung (Säulenchromatographie, HPLC) E->F G Charakterisierung (NMR, MS, Reinheitsanalyse) F->G H Reine Derivate (Testbereite Platten) G->H I Biochemische / Zellbasierte Assays H->I J Hit-Identifizierung & Validierung I->J

Abbildung 1: Allgemeiner Arbeitsablauf von der Derivatisierung bis zum Screening.

Detaillierte Experimentelle Protokolle

Protokoll 1: Reduktive Aminierung zur Synthese von Spiro[2.5]octan-4-aminen

Diese Methode wandelt das Keton in ein sekundäres oder tertiäres Amin um, indem es mit einem primären oder sekundären Amin zu einem Imin (oder Iminiumion) kondensiert, das dann in situ mit einem milden Reduktionsmittel reduziert wird.[15][16] Natriumtriacetoxyborhydrid (NaBH(OAc)₃) ist das Mittel der Wahl, da es mild genug ist, um das Keton nicht anzugreifen, aber reaktiv genug, um das Iminiumion effizient zu reduzieren, und es toleriert leicht saure Bedingungen.[8]

Materialien:

  • Spiro[2.5]octan-4-on

  • Gewünschtes primäres oder sekundäres Amin (z. B. Benzylamin, Morpholin)

  • Natriumtriacetoxyborhydrid (NaBH(OAc)₃)

  • Dichlormethan (DCM), wasserfrei

  • Essigsäure (optional, als Katalysator)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

Schritt-für-Schritt-Protokoll:

  • Reaktionsaufbau: In einem trockenen Rundkolben werden Spiro[2.5]octan-4-on (1,0 Äquiv.) und das gewählte Amin (1,1 Äquiv.) in wasserfreiem DCM gelöst (ca. 0,2 M Konzentration des Ketons).

  • Kondensation: Die Mischung wird bei Raumtemperatur 30–60 Minuten lang gerührt, um die Bildung des Imin/Iminium-Zwischenprodukts zu ermöglichen. Eine katalytische Menge Essigsäure (0,1 Äquiv.) kann hinzugefügt werden, um die Iminbildung zu beschleunigen.

  • Reduktion: Natriumtriacetoxyborhydrid (1,5 Äquiv.) wird portionsweise über 10 Minuten zum Reaktionsgemisch gegeben. Achtung: Die Zugabe kann exotherm sein und zu Gasentwicklung führen.

  • Reaktionsüberwachung: Die Reaktion wird bei Raumtemperatur gerührt und mittels Dünnschichtchromatographie (DC) oder LC-MS auf das Verschwinden des Ausgangsmaterials überwacht (typischerweise 2–12 Stunden).

  • Aufarbeitung: Die Reaktion wird vorsichtig mit gesättigter NaHCO₃-Lösung gequencht, bis die Gasentwicklung aufhört. Die organische Phase wird abgetrennt, und die wässrige Phase wird zweimal mit DCM extrahiert.

  • Trocknung und Aufreinigung: Die vereinigten organischen Phasen werden über wasserfreiem MgSO₄ getrocknet, filtriert und im Vakuum eingeengt. Der Rohrückstand wird mittels Säulenchromatographie (Silicagel, typischerweise mit einem Hexan/Ethylacetat-Gradienten mit 1 % Triethylamin zur Vermeidung von Tailing) gereinigt, um das reine Amin-Produkt zu erhalten.

  • Charakterisierung: Die Identität und Reinheit des Produkts werden durch ¹H-NMR, ¹³C-NMR und Massenspektrometrie bestätigt.

Abbildung 2: Reaktionsschema der reduktiven Aminierung.

Protokoll 2: Wittig-Reaktion zur Synthese von 4-Methyliden-spiro[2.5]octan

Die Wittig-Reaktion ist eine äußerst zuverlässige Methode zur Umwandlung von Ketonen in Alkene.[17][18] Sie verwendet ein Phosphoniumylid (Wittig-Reagenz), das mit der Carbonylgruppe reagiert und eine C=C-Doppelbindung anstelle der C=O-Doppelbindung bildet. Die treibende Kraft der Reaktion ist die Bildung des sehr stabilen Triphenylphosphinoxids.[18]

Materialien:

  • Spiro[2.5]octan-4-on

  • Methyltriphenylphosphoniumbromid (Ph₃P⁺CH₃ Br⁻)

  • Starke Base (z. B. n-Butyllithium (n-BuLi) in Hexan oder Kalium-tert-butoxid (KOtBu))

  • Tetrahydrofuran (THF), wasserfrei

  • Wasser (H₂O)

  • Diethylether oder Hexan

Schritt-für-Schritt-Protokoll:

  • Ylid-Bildung: In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Kolben wird Methyltriphenylphosphoniumbromid (1,2 Äquiv.) in wasserfreiem THF suspendiert. Die Suspension wird auf 0 °C abgekühlt.

  • Eine starke Base (z. B. n-BuLi, 1,1 Äquiv.) wird langsam zugetropft. Die Mischung verfärbt sich typischerweise tiefgelb bis orange, was auf die Bildung des Ylids hinweist. Die Mischung wird 30–60 Minuten bei 0 °C bis Raumtemperatur gerührt.

  • Aldehyd-/Keton-Zugabe: Eine Lösung von Spiro[2.5]octan-4-on (1,0 Äquiv.) in einer minimalen Menge wasserfreiem THF wird langsam bei 0 °C zur Ylid-Lösung getropft.

  • Reaktion: Nach der Zugabe wird das Eisbad entfernt, und die Reaktion wird bei Raumtemperatur gerührt. Die Überwachung erfolgt mittels DC oder GC-MS (typischerweise 1–4 Stunden). Das Abklingen der Ylid-Farbe ist oft ein Indikator für den Reaktionsfortschritt.

  • Aufarbeitung: Die Reaktion wird vorsichtig mit Wasser gequencht. Der Großteil des THF wird im Vakuum entfernt. Der Rückstand wird mit Diethylether oder Hexan extrahiert.

  • Aufreinigung: Die vereinigten organischen Phasen werden mit Wasser und dann mit Sole gewaschen, über MgSO₄ getrocknet und eingeengt. Das Triphenylphosphinoxid-Nebenprodukt kann oft durch Filtration des Rohprodukts durch einen kurzen Silicagel-Pfropfen (eluiert mit Hexan) oder durch Säulenchromatographie entfernt werden.

  • Charakterisierung: Die Struktur des resultierenden Alkens wird durch ¹H-NMR (charakteristische Signale für die Vinylprotonen um 4,5–5,5 ppm) und ¹³C-NMR bestätigt.

Protokoll 3: Claisen-Schmidt-Kondensation (eine Variante der Aldol-Kondensation)

Diese Reaktion verlängert das Kohlenstoffgerüst, indem sie das Enolat des Spiro[2.5]octan-4-ons mit einem Aldehyd, der keine α-Wasserstoffe besitzt (z. B. Benzaldehyd), umsetzt, um eine Selbstkondensation zu verhindern.[13] Das resultierende β-Hydroxyketon dehydratisiert unter den Reaktionsbedingungen leicht zu einem konjugierten Enon.[14][19]

Materialien:

  • Spiro[2.5]octan-4-on

  • Benzaldehyd

  • Natriumhydroxid (NaOH) oder Kaliumhydroxid (KOH)

  • Ethanol (EtOH)

  • Wasser (H₂O)

Schritt-für-Schritt-Protokoll:

  • Reaktionsaufbau: In einem Erlenmeyerkolben wird Spiro[2.5]octan-4-on (1,0 Äquiv.) und Benzaldehyd (1,05 Äquiv.) in Ethanol gelöst.

  • Basen-Zugabe: Eine wässrige Lösung von NaOH (z. B. 10 % w/v, 2,0 Äquiv.) wird langsam unter Rühren bei Raumtemperatur zugetropft. Die Reaktion ist oft exotherm.

  • Reaktion und Fällung: Die Mischung wird kräftig bei Raumtemperatur gerührt. Das Produkt fällt oft als Feststoff aus der Lösung aus. Die Reaktionszeit beträgt typischerweise 2–24 Stunden. Die Überwachung erfolgt mittels DC.

  • Isolierung: Wenn ein Niederschlag entsteht, wird die Mischung in einem Eisbad gekühlt, um die Fällung zu vervollständigen. Der Feststoff wird durch Vakuumfiltration abgetrennt und mit kaltem Ethanol/Wasser gewaschen, um überschüssige Base und Ausgangsmaterialien zu entfernen.

  • Aufarbeitung (wenn keine Fällung erfolgt): Die Reaktionsmischung wird in Wasser gegossen und mit Ethylacetat extrahiert. Die organische Schicht wird mit Wasser und Sole gewaschen, über MgSO₄ getrocknet und eingeengt.

  • Aufreinigung: Das Rohprodukt wird durch Umkristallisation (z. B. aus Ethanol) oder Säulenchromatographie gereinigt.

  • Charakterisierung: Die Bildung des α,β-ungesättigten Ketons wird durch ¹H-NMR (Auftreten von Vinylprotonen) und IR-Spektroskopie (charakteristische C=O- und C=C-Streckschwingungen im konjugierten System) bestätigt.

Zusammenfassung der Derivate und erwartete Daten

Die folgende Tabelle fasst hypothetische Daten für eine Reihe von Derivaten zusammen, die mit den oben genannten Protokollen hergestellt wurden. Sie dient als Vorlage für die Organisation von Screening-Daten.

Derivat-IDStruktur (R-Gruppe)ReaktionstypErwartete Masse (M+H)⁺Hypothetische IC₅₀ (µM)
SP-001 -(CH₂)PhReduktive Aminierung216,1712,5
SP-002 -N(CH₂CH₂)₂O (Morpholinyl)Reduktive Aminierung196,1728,1
SP-003 =CH₂Wittig-Reaktion123,12> 100
SP-004 =CH-PhAldol-Kondensation213,165,2

Überlegungen zum biologischen Screening

Die aus diesen Protokollen generierte Bibliothek von Spiro[2.5]octan-4-on-Derivaten ist für eine Vielzahl von biologischen Assays geeignet.

  • Amin-Derivate (SP-001, SP-002): Die Einführung von basischen Stickstoffatomen macht diese Verbindungen zu Kandidaten für Targets, die kationische oder protonierte Liganden binden, wie z. B. G-Protein-gekoppelte Rezeptoren (GPCRs), Ionenkanäle und bestimmte Enzyme (z. B. Kinasen).

  • Alken-Derivate (SP-003): Diese lipophileren Analoga eignen sich zur Untersuchung von hydrophoben Bindungstaschen in Proteinen. Ihre veränderte Form kann zu einer unerwarteten Selektivität im Vergleich zum ursprünglichen Keton führen.

  • Enon-Derivate (SP-004): Als Michael-Akzeptoren können diese Verbindungen als kovalente Inhibitoren für Enzyme mit nukleophilen Resten (z. B. Cystein) im aktiven Zentrum untersucht werden. Sie sind auch für ihre potenziellen entzündungshemmenden und krebsbekämpfenden Aktivitäten bekannt.[20]

Die Vielfalt der physikochemischen Eigenschaften innerhalb der Bibliothek erfordert eine sorgfältige Assay-Entwicklung, insbesondere im Hinblick auf die Löslichkeit der Verbindungen in wässrigen Puffern. Die Verwendung von DMSO als Lösungsvermittler ist Standard, aber die Endkonzentration sollte minimiert werden, um Artefakte zu vermeiden.

Schlussfolgerung

Spiro[2.5]octan-4-on ist ein leistungsfähiges und vielseitiges Gerüst für die Synthese von Wirkstoffbibliotheken. Die in diesem Leitfaden beschriebenen Protokolle für die reduktive Aminierung, die Wittig-Reaktion und die Aldol-Kondensation sind robust, skalierbar und ermöglichen den Zugang zu einer breiten Palette von chemisch diversen Molekülen. Durch die systematische Modifikation der C4-Position können Forscher den chemischen Raum effizient erkunden und neue Leitstrukturen für die Arzneimittelentwicklung identifizieren. Die Kombination aus definierter dreidimensionaler Struktur und synthetischer Zugänglichkeit macht dieses Spiro-Gerüst zu einem wertvollen Werkzeug im Arsenal des medizinischen Chemikers.

Referenzen

  • Yao, H., Gai, K., Fang, X., Li, X., Xu, J., Wu, X., & Lin, A. (2015). Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. Chemical Communications. Verfügbar unter: --INVALID-LINK--

  • Dandapani, S., & Marcaurelle, L. A. (2010). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. Verfügbar unter: --INVALID-LINK--

  • Voitovich, Y. V., & Garkusha, I. A. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. Verfügbar unter: --INVALID-LINK--

  • ChemSynthesis. (n.d.). spiro[2.5]octan-4-one. Chemical Synthesis Database. Verfügbar unter: --INVALID-LINK--

  • Voitovich, Y. V., & Garkusha, I. A. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. Verfügbar unter: --INVALID-LINK--

  • Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Verfügbar unter: --INVALID-LINK--

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Verfügbar unter: --INVALID-LINK--

  • Palle, V. P., et al. (2009). Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters. Verfügbar unter: --INVALID-LINK--

  • Orčić, D., et al. (2022). Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. Molecules. Verfügbar unter: --INVALID-LINK--

  • Yao, H., et al. (2015). Synthesis of Spiro[2.5]octa-4,7-dien-6-one with Consecutive Quaternary Centers via 1,6-Conjugate Addition Induced Dearomatization of para-Quinone Methides. ResearchGate. Verfügbar unter: --INVALID-LINK--

  • Lin, J.-H., Zhang, C.-P., & Xiao, J.-C. (n.d.). Enantioselective aldol reaction of cyclic ketones with aryl aldehydes catalyzed by a cyclohexanediamine derived salt in the presence of water. Chinese Academy of Sciences. Verfügbar unter: --INVALID-LINK--

  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of Spiro[2.5]octane-5. BenchChem. Verfügbar unter: --INVALID-LINK--

  • PubChem. (n.d.). This compound (C8H12O). PubChemLite. Verfügbar unter: --INVALID-LINK--

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Verfügbar unter: --INVALID-LINK--

  • Acosta-Quiroga, K., et al. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances. Verfügbar unter: --INVALID-LINK--

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Chemistry Steps. Verfügbar unter: --INVALID-LINK--

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Organic Chemistry Tutor. Verfügbar unter: --INVALID-LINK--

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. Verfügbar unter: --INVALID-LINK--

  • ACS Green Chemistry Institute. (n.d.). Reductive Amination. American Chemical Society. Verfügbar unter: --INVALID-LINK--

  • Lin, J.-H., Zhang, C.-P., & Xiao, J.-C. (n.d.). Enantioselective Aldol Reaction of Cyclic Ketones with Aryl Aldehydes Catalyzed by Cyclohexanediamine Derived. Shanghai Institute of Organic Chemistry. Verfügbar unter: --INVALID-LINK--

  • Wikipedia. (n.d.). Wittig reaction. Wikipedia. Verfügbar unter: --INVALID-LINK--

  • LibreTexts Chemistry. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. LibreTexts. Verfügbar unter: --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. Verfügbar unter: --INVALID-LINK--

  • Chem Help ASAP. (2019). aldol condensation & unsaturated ketones. YouTube. Verfügbar unter: --INVALID-LINK--

  • KPU Pressbooks. (n.d.). 6.4 Aldol Reactions – Organic Chemistry II. KPU Pressbooks. Verfügbar unter: --INVALID-LINK--

  • LibreTexts Chemistry. (2023). Wittig Reaction. LibreTexts. Verfügbar unter: --INVALID-LINK--

  • Al-Ghorbani, M., et al. (2025). Development and Biological Evaluation of Novel Spiro 4-Chromanones as Potent Quorum Sensing Inhibitors. ResearchGate. Verfügbar unter: --INVALID-LINK--

  • Ashenhurst, J. (2018). The Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Verfügbar unter: --INVALID-LINK--

  • LibreTexts Chemistry. (2023). The Wittig Reaction. LibreTexts. Verfügbar unter: --INVALID-LINK--

  • Nazari, P., et al. (2018). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. Avicenna Journal of Medical Biochemistry. Verfügbar unter: --INVALID-LINK--

  • PubChem. (n.d.). This compound. PubChem. Verfügbar unter: --INVALID-LINK--

  • Google Patents. (n.d.). EP2880008B1 - Process for preparing spiro[2.5]octane-5,7-dione. Google Patents. Verfügbar unter: --INVALID-LINK--

  • J-GLOBAL. (n.d.). Spiro[2.5]octane-4-one. J-GLOBAL. Verfügbar unter: --INVALID-LINK--

  • Google Patents. (n.d.). DE2836477C2 - Process for the preparation of unsaturated spiro [2.4] heptanones and spiro [2.5] octanones. Google Patents. Verfügbar unter: --INVALID-LINK--

References

Application Notes & Protocols: Unraveling the Photochemical Pathways of Spiro[2.5]octan-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive technical guide to the photochemical reactions of Spiro[2.5]octan-4-one. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of the observed transformations, offering field-proven insights into experimental design, execution, and interpretation. The protocols are designed to be self-validating, ensuring that researchers can confidently explore and harness the synthetic potential of this unique spirocyclic ketone.

Theoretical Framework: The Photoreactivity of a Constrained Ketone

This compound presents a fascinating scaffold for photochemical exploration. Its structure combines a flexible cyclohexane ring with a strained cyclopropane ring, both joined at a spirocyclic center adjacent to a carbonyl chromophore. The absorption of ultraviolet (UV) light by the carbonyl group's non-bonding electrons (n) promotes them to an anti-bonding π* orbital (an n→π* transition), generating a highly reactive excited state.[1] This energetic state serves as the gateway to several powerful, synthetically useful transformations, primarily governed by the principles of the Norrish Type I and Type II reactions.[2][3]

The Dominant Pathway: Norrish Type I Cleavage

The Norrish Type I reaction is characterized by the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group.[2] This bond scission, known as α-cleavage, results in the formation of a diradical intermediate. For non-symmetrical ketones like this compound, the cleavage preferentially occurs at the more substituted α-carbon to generate the more stable radical.[4][5]

In this case, two potential α-cleavage pathways exist:

  • Path A (C4-C5 cleavage): Cleavage of the bond within the cyclohexane ring.

  • Path B (C3-C4 cleavage): Cleavage of the bond connecting the carbonyl to the spiro-carbon.

Path B is overwhelmingly favored due to the formation of a more stable tertiary radical on the spiro-carbon. The resulting acyl-alkyl diradical is not a final product but a pivotal intermediate with several possible fates.[5]

  • Decarbonylation: The acyl radical can extrude a molecule of carbon monoxide (CO) to form a new alkyl radical. Subsequent recombination of the two radical centers can lead to the formation of a new bicyclic hydrocarbon.

  • Intramolecular H-Abstraction (Disproportionation): The diradical can undergo internal hydrogen atom transfer to yield either an unsaturated aldehyde (by abstraction from the alkyl portion) or a ketene (by abstraction from the acyl portion).[6] The ketene, if formed in a nucleophilic solvent like methanol, can be trapped to form an ester.

  • Recombination: The diradical can simply recombine, regenerating the starting ketone.

// Nodes Start [label="this compound (S₀)", fillcolor="#F1F3F4", fontcolor="#202124"]; Excited [label="Excited State (S₁ or T₁)\n[n→π*]", fillcolor="#FBBC05", fontcolor="#202124"]; Cleavage [label="α-Cleavage\n(Path B favored)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Biradical [label="Acyl-Alkyl Diradical\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decarbonylation [label="Decarbonylation\n(-CO)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; H_Abstraction [label="Intramolecular\nH-Abstraction", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Recombination [label="Recombination", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrocarbon [label="Bicyclic\nHydrocarbon", fillcolor="#F1F3F4", fontcolor="#202124"]; Aldehyde [label="Unsaturated\nAldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Ketene [label="Ketene", fillcolor="#F1F3F4", fontcolor="#202124"]; Start_Regen [label="this compound\n(Regenerated)", fillcolor="#F1F3F4", fontcolor="#202124"];

The Minor Pathway: Norrish Type II Reaction

The Norrish Type II reaction involves intramolecular abstraction of a hydrogen atom from the γ-position by the excited carbonyl oxygen, forming a 1,4-diradical intermediate.[7] This intermediate can then either cleave to form an enol and an alkene (Yang cleavage) or cyclize to form a cyclobutanol derivative (Yang cyclization).[8] For this compound, γ-hydrogens are available on the C7 position of the cyclohexane ring. While sterically accessible, this pathway is often less efficient than the Type I cleavage for strained ring systems and will be considered a minor potential pathway.

Experimental Protocols

The following protocols provide a robust framework for investigating the photochemical behavior of this compound. The choice of solvent is a critical variable that can significantly influence the product distribution.

General Experimental Workflow

A successful photochemistry experiment relies on careful preparation and control of reaction conditions. Oxygen must be excluded as it is an efficient quencher of triplet excited states, and the correct wavelength of light must be selected to ensure specific excitation of the carbonyl chromophore.

// Nodes Prep [label="1. Solution Preparation\n(Ketone + Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Degas [label="2. Degassing\n(N₂ or Ar Purge for 30 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Irradiate [label="3. Irradiation\n(Quartz Vessel, Photoreactor)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="4. Reaction Monitoring\n(TLC or GC-MS)", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="5. Solvent Removal\n(Rotary Evaporation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="6. Analysis & Purification\n(NMR, GC-MS, Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Protocol 1: Photolysis in an Aprotic, Non-polar Solvent

Objective: To favor and characterize the products of decarbonylation and intramolecular hydrogen abstraction from the primary diradical intermediate.

  • Materials & Equipment:

    • This compound (124 mg, 1.0 mmol)

    • Benzene or Cyclohexane (Anhydrous, 20 mL)

    • 50 mL Quartz reaction vessel with a gas inlet/outlet

    • Rayonet-style photoreactor equipped with 300 nm lamps

    • Nitrogen or Argon gas supply

    • Magnetic stirrer and stir bar

    • Standard analytical equipment (GC-MS, NMR)

  • Procedure:

    • Solution Preparation: Dissolve this compound in the chosen aprotic solvent in the quartz vessel to a final concentration of 0.05 M.

    • Degassing: Seal the vessel and purge the solution with a gentle stream of nitrogen or argon for 30 minutes while stirring. This step is critical to remove dissolved oxygen.

    • Irradiation: Place the sealed vessel in the center of the photoreactor. Turn on the lamps and cooling fan. Maintain the reaction at ambient temperature (typically 20-25 °C).

    • Monitoring: Periodically take small aliquots (under an inert atmosphere) and analyze by GC-MS to monitor the consumption of starting material and the appearance of new products. The reaction is typically complete within 8-12 hours.

    • Work-up: Once the starting material is consumed, transfer the reaction mixture to a round-bottom flask and carefully remove the solvent under reduced pressure.

    • Analysis: Analyze the resulting crude oil by ¹H NMR and GC-MS to determine the product distribution. The major products are expected to be the unsaturated aldehyde and the decarbonylated bicyclic hydrocarbon.[9]

Protocol 2: Photolysis in a Protic Solvent (Ketene Trapping)

Objective: To trap the ketene intermediate, if formed, providing evidence for this specific Norrish Type I pathway.

  • Materials & Equipment:

    • Same as Protocol 1, but replacing Benzene with Methanol (Anhydrous, 20 mL).

  • Procedure:

    • Follow steps 1-5 as described in Protocol 1, using methanol as the solvent.

    • Analysis: The primary goal of the analysis is to identify the methyl ester product resulting from the trapping of the ketene intermediate by methanol. This provides definitive proof of the ketene pathway. Compare the product distribution with that from Protocol 1. The relative yields of other products may also be altered due to solvent polarity and hydrogen-bonding effects.

Data Summary and Expected Products

The photochemical reaction of this compound is expected to yield a mixture of products whose ratios are highly dependent on the experimental conditions, particularly the solvent.

Pathway Intermediate Product Structure Expected in Benzene Expected in Methanol Notes
Type I: H-Abstraction Acyl-Alkyl DiradicalUnsaturated AldehydeMajorMajorA common product from diradical disproportionation.
Type I: Decarbonylation Acyl-Alkyl DiradicalBicyclic HydrocarbonMajorMinorFavored in the gas phase or non-polar solvents.
Type I: Ketene Trapping KeteneMethyl EsterN/APresentServes as direct evidence for the ketene pathway.
Type II: Yang Cyclization 1,4-DiradicalCyclobutanolMinor/TraceMinor/TraceOften a minor pathway for saturated cyclic ketones.[7]

Trustworthiness and Validation

The integrity of these protocols rests on a system of cross-validation.

  • Control Experiments: Running a control reaction in the dark is essential to confirm that the observed transformations are indeed photochemically induced.

  • Mechanistic Probes: The use of methanol as a trapping agent (Protocol 2) is a classic mechanistic experiment. The identification of the corresponding methyl ester validates the existence of the ketene intermediate.

  • Reproducibility: Consistent product ratios under identical conditions (concentration, temperature, light intensity) ensure the reliability of the experimental setup. Minor variations in lamp output or temperature can affect quantum yields and product distributions.

By understanding the underlying photochemical principles and carefully controlling the experimental variables, researchers can effectively utilize the photoreactivity of this compound to generate complex molecular architectures.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Spiro Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of spiro ketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing these valuable chemical motifs. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments. Our goal is to provide not just solutions, but also the underlying mechanistic reasoning to empower you to optimize your synthetic strategies.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of spiro ketones. Each problem is presented in a question-and-answer format, detailing the probable causes and providing step-by-step protocols for resolution.

Issue 1: Low to No Yield of the Desired Spiro Ketone

Question: I am performing an intramolecular Friedel-Crafts acylation to synthesize a spiro ketone, but I am observing a very low yield, and my starting material is either consumed or unreacted. What are the likely causes and how can I improve the yield?

Answer:

Low yields in intramolecular Friedel-Crafts reactions for spiro ketone synthesis are a common challenge and can stem from several factors, ranging from reagent quality to competing side reactions.[1][2]

Potential Causes & Solutions:

  • Catalyst Inactivity or Inhibition: The Lewis acid catalyst (e.g., AlCl₃, TiCl₄) may be inactive due to moisture or impurities in the starting material or solvent.

    • Solution: Ensure all glassware is rigorously dried, and solvents are anhydrous. Purify starting materials to remove any potential catalyst poisons.[1] Consider using a more robust Lewis acid or a Brønsted acid like polyphosphoric acid (PPA) or triflic acid, which can be more effective for certain substrates.[3]

  • Substrate Decomposition: The starting material or the spiro ketone product may be unstable under the harsh acidic conditions of the reaction.[4]

    • Solution: Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent product degradation. Lowering the reaction temperature can also mitigate decomposition pathways which often have higher activation energies.[1][4]

  • Intermolecular vs. Intramolecular Reaction: At high concentrations, the intermolecular Friedel-Crafts reaction can compete with the desired intramolecular cyclization, leading to polymeric byproducts.

    • Solution: Employ high-dilution conditions to favor the intramolecular pathway. This can be achieved by the slow addition of the substrate to a larger volume of the reaction mixture.

  • Unfavorable Ring Strain: The formation of certain spirocyclic systems, particularly smaller rings, can be energetically unfavorable, leading to a high activation barrier for the cyclization step.

    • Solution: If thermodynamically disfavored, you may need to reconsider your synthetic strategy. Alternative cyclization methods that proceed under kinetic control might be more successful.[5][6]

Experimental Protocol: Optimizing an Intramolecular Friedel-Crafts Acylation
  • Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Catalyst Addition: Under a nitrogen atmosphere, add the Lewis acid (e.g., 1.2 equivalents of AlCl₃) to the flask containing the anhydrous solvent (e.g., dichloromethane).

  • Substrate Addition: Dissolve the acid chloride precursor in the anhydrous solvent and add it to the dropping funnel. Add the substrate solution dropwise to the stirred suspension of the Lewis acid over several hours to maintain high dilution.

  • Reaction Monitoring: Monitor the reaction by taking aliquots at regular intervals and analyzing them by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by pouring it onto crushed ice and extracting the product with an organic solvent.

  • Work-up and Purification: Wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Issue 2: Formation of an Unexpected Rearranged Product

Question: I am attempting a spirocyclization under acidic conditions and have isolated a product that is not my target spiro ketone but appears to be a phenolic compound. What is happening?

Answer:

The formation of a phenolic byproduct, particularly from a cyclohexadienone precursor, is a strong indication of a Dienone-Phenol Rearrangement .[7][8][9] This is a classic acid-catalyzed rearrangement where a 4,4-disubstituted cyclohexadienone rearranges to a more stable 3,4-disubstituted phenol.[8][9][10]

Mechanism of Dienone-Phenol Rearrangement:

The reaction is initiated by the protonation of the carbonyl oxygen, which generates a carbocation. A 1,2-shift of one of the substituents at the C4 position to the adjacent carbon atom occurs, leading to a more stable tertiary carbocation. Subsequent deprotonation results in the formation of the aromatic phenol.[9][10]

graph Dienone_Phenol_Rearrangement { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Start [label="4,4-Disubstituted\nCyclohexadienone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protonation [label="Protonation of\nCarbonyl Oxygen", fillcolor="#FBBC05"]; Carbocation1 [label="Initial Carbocation\nIntermediate"]; Rearrangement [label="1,2-Alkyl/Aryl Shift", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carbocation2 [label="Stabilized Carbocation"]; Deprotonation [label="Deprotonation", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="3,4-Disubstituted\nPhenol", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Protonation; Protonation -> Carbocation1; Carbocation1 -> Rearrangement; Rearrangement -> Carbocation2; Carbocation2 -> Deprotonation; Deprotonation -> End; }

Caption: Mechanism of the Dienone-Phenol Rearrangement.

Troubleshooting Strategies:

  • Milder Reaction Conditions: Employ milder Lewis acids or Brønsted acids to avoid the rearrangement. For instance, scandium triflate (Sc(OTf)₃) can act as a mild Brønsted acid source and may favor the desired spirocyclization.[5]

  • Temperature Control: Perform the reaction at lower temperatures to disfavor the rearrangement pathway, which typically has a higher activation energy.

  • Alternative Synthetic Routes: If the rearrangement is unavoidable under acidic conditions, consider a different synthetic approach that does not involve a cyclohexadienone intermediate susceptible to this rearrangement. Metal-catalyzed spirocyclizations can be an excellent alternative.[11][12]

Issue 3: Formation of Polymeric Material

Question: My reaction mixture becomes a thick, intractable sludge, and I am unable to isolate any desired product. What is causing this polymerization?

Answer:

Polymerization is a frequent side reaction, especially when dealing with α,β-unsaturated ketones or other reactive functional groups under harsh conditions.[4]

Potential Causes & Solutions:

  • Acid-Catalyzed Polymerization: Strong acids can catalyze the polymerization of α,β-unsaturated ketones present in the starting material or product.[4]

    • Solution: Use a milder acid or reduce the reaction time. Ensure the reaction is quenched promptly upon completion.[1]

  • Radical Polymerization: Trace impurities or exposure to light and air can initiate radical polymerization.

    • Solution: Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • High Concentration: As mentioned previously, high concentrations can favor intermolecular reactions leading to polymers.

    • Solution: Utilize high-dilution techniques.

Data Table: Effect of Reaction Conditions on Polymerization
CatalystTemperature (°C)Concentration (M)Spiro Ketone Yield (%)Polymer Formation
AlCl₃250.115High
AlCl₃00.140Moderate
AlCl₃00.0165Low
Sc(OTf)₃250.175Minimal

Frequently Asked Questions (FAQs)

Q1: How can I control the regioselectivity during the synthesis of spiro ketones?

A1: Regioselectivity is a critical aspect, especially when multiple potential cyclization sites are present. The choice of catalyst and reaction conditions can significantly influence the outcome. For instance, in gold-catalyzed spiroketal synthesis, the regioselectivity can be controlled by the choice of protecting groups.[11] In Friedel-Crafts type reactions, the electronic nature of the aromatic ring will dictate the site of cyclization.

Q2: What are some common purification challenges with spiro ketones and how can they be addressed?

A2: Spiro ketones can sometimes be difficult to purify due to the presence of closely related isomers or byproducts with similar polarities.

  • Column Chromatography: Careful selection of the eluent system is crucial. Sometimes, a gradient elution is necessary to achieve good separation.

  • Recrystallization: If the spiro ketone is a solid, recrystallization can be a highly effective purification method.

  • Bisulfite Adduction: For spiro ketones with a reactive carbonyl group, a bisulfite extraction protocol can be used to separate them from non-carbonyl-containing impurities.[13]

Q3: Are there any specific safety precautions I should take when synthesizing spiro ketones?

A3: Standard laboratory safety practices should always be followed. Specific hazards may include:

  • Lewis Acids: Many Lewis acids (e.g., AlCl₃, TiCl₄) are corrosive and react violently with water. They should be handled in a fume hood with appropriate personal protective equipment.

  • Solvents: Many organic solvents are flammable and toxic. Ensure proper ventilation and avoid ignition sources.

  • High-Pressure Reactions: Some spirocyclizations may require high pressure. Ensure you are using appropriately rated equipment and have the necessary safety shields in place.

graph Troubleshooting_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Start [label="Spiro Ketone Synthesis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Problem [label="Identify Problem", shape=diamond, fillcolor="#FBBC05"]; LowYield [label="Low Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rearrangement [label="Rearranged Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Polymerization [label="Polymerization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solution1 [label="Optimize Catalyst &\nConditions"]; Solution2 [label="Use Milder Conditions"]; Solution3 [label="High Dilution/\nInert Atmosphere"]; End [label="Successful Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Problem; Problem -> LowYield [label="Yield Issue"]; Problem -> Rearrangement [label="Product Issue"]; Problem -> Polymerization [label="Mixture Issue"]; LowYield -> Solution1; Rearrangement -> Solution2; Polymerization -> Solution3; Solution1 -> End; Solution2 -> End; Solution3 -> End; }

Caption: A general workflow for troubleshooting spiro ketone synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Spirocyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Spirocyclization Reaction Optimization. This guide is designed for researchers, scientists, and professionals in drug development who are working to synthesize spirocyclic compounds. Spirocycles, with their inherent three-dimensionality, are increasingly vital in medicinal chemistry.[1][2] However, their synthesis can present unique challenges. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of spirocyclization and achieve your desired synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your spirocyclization experiments. Each issue is followed by a detailed analysis of potential causes and actionable solutions grounded in established chemical principles.

Problem 1: My spirocyclization reaction has a low yield or is not proceeding to completion.

Low yields are a frequent challenge in synthetic chemistry, and spirocyclization is no exception.[3][4] The cause can often be traced back to several key factors related to reagents, reaction conditions, or product stability.

Possible Cause 1: Suboptimal Catalyst or Reagent Stoichiometry

The choice of catalyst and the ratio of reactants are critical for a successful reaction. In catalyzed reactions, the catalyst's activity might be insufficient, or it could be deactivated. For instance, in nickel-catalyzed enantioselective lactone α-spirocyclization, the selection of different Mandyphos ligands can dramatically affect both the yield and the enantioselectivity.[5][6]

  • Solution:

    • Catalyst and Ligand Screening: Systematically screen a variety of catalysts and ligands. For metal-catalyzed reactions, consider variations in the metal center, its oxidation state, and the electronic and steric properties of the ligands.

    • Stoichiometry Adjustment: Vary the stoichiometry of your reactants. An excess of one reactant may be necessary to drive the reaction equilibrium towards the product.

    • Catalyst Loading: Investigate the effect of catalyst loading. While a higher loading might increase the reaction rate, it can also lead to more side products.

Possible Cause 2: Poor Quality of Starting Materials

Impurities in your starting materials can have a detrimental effect on the reaction by inhibiting the catalyst or leading to undesired side reactions.[7]

  • Solution:

    • Purification: Ensure the purity of your starting materials. Techniques such as recrystallization, column chromatography, or distillation should be employed as needed.

    • Characterization: Thoroughly characterize your starting materials using techniques like NMR, mass spectrometry, and elemental analysis to confirm their identity and purity before use.

Possible Cause 3: Product Decomposition

The desired spirocyclic product may not be stable under the reaction conditions or during the workup process.[5][8]

  • Solution:

    • Reaction Monitoring: Analyze the crude reaction mixture at various time points using techniques like TLC or LC-MS to monitor the formation of the product and any potential decomposition.

    • Milder Workup: If product decomposition is observed during workup, consider using milder conditions. This could involve using a weaker acid or base for quenching or performing the workup at a lower temperature.

    • Reduced Reaction Time: If the product is unstable over long reaction times, aim to shorten the duration of the reaction.

Problem 2: I am observing poor diastereoselectivity in my reaction.

Controlling the stereochemical outcome is a significant challenge in the synthesis of spirocycles, which often contain multiple stereocenters.[9][10]

Possible Cause 1: Inadequate Temperature Control

The reaction temperature can have a substantial impact on diastereoselectivity. Lowering the temperature often enhances selectivity by favoring the thermodynamically more stable product.[11]

  • Solution:

    • Temperature Screening: Screen a range of reaction temperatures. It is often beneficial to start at a lower temperature and gradually increase it if the reaction rate is too slow.

Possible Cause 2: Unfavorable Solvent Effects

The solvent can influence the transition state of the cyclization, thereby affecting the diastereoselectivity.[11][12] The polarity and coordinating ability of the solvent are particularly important.[13]

  • Solution:

    • Solvent Screening: Perform a systematic screen of solvents with varying polarities (e.g., polar aprotic like THF, non-polar like toluene, or protic solvents).

Possible Cause 3: Insufficient Steric Influence from the Substrate

The steric bulk of substituents on the substrate can play a crucial role in directing the facial selectivity of the cyclization.[10]

  • Solution:

    • Substrate Modification: If possible, modify the substrate to include bulkier substituents that can direct the cyclization to favor the formation of one diastereomer. For instance, in the diastereoselective synthesis of spirocyclic diketopiperazines, the bulkiness of the substituent on the pendent aminoamide influences the degree of stereoinduction.[10]

Problem 3: My asymmetric spirocyclization is resulting in low enantiomeric excess (e.e.).

Low enantiomeric excess in an asymmetric spirocyclization indicates an inefficient transfer of chirality from the catalyst or chiral auxiliary to the product.[11][14]

Possible Cause 1: Ineffective Chiral Catalyst or Ligand

The choice of the chiral catalyst or ligand is paramount for achieving high enantioselectivity.[6][15]

  • Solution:

    • Ligand Screening: For metal-catalyzed reactions, screen a library of chiral ligands. Even subtle changes to the ligand structure can have a profound impact on the enantioselectivity. In a nickel-catalyzed lactone α-spirocyclization, different chiral Mandyphos ligands were evaluated to optimize enantioselectivity.[6][15]

    • Catalyst System Optimization: Investigate different combinations of metal precursors and chiral ligands.

Possible Cause 2: Achiral Background Reaction

A non-catalyzed or achirally catalyzed background reaction can compete with the desired asymmetric pathway, leading to a lower overall enantiomeric excess.

  • Solution:

    • Lowering Temperature: Reducing the reaction temperature can often suppress the rate of the competing background reaction more than the catalyzed reaction, thus improving the e.e.

    • Concentration Effects: Adjusting the concentration of the reactants can also influence the relative rates of the catalyzed and background reactions.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the optimization of spirocyclization reactions.

Q1: What are the most critical factors to consider when starting to optimize a spirocyclization reaction?

A1: The most critical factors to consider are the choice of catalyst (if applicable), solvent, and reaction temperature.[16] The electronic and steric properties of the substrate also play a significant role in the success and selectivity of the reaction. A systematic approach to screening these parameters is highly recommended.

Q2: How does solvent choice impact a spirocyclization reaction?

A2: Solvents can significantly influence a reaction's outcome by affecting the solubility of reagents, the stability of intermediates and transition states, and the overall reaction rate.[12][17] For example, polar solvents can stabilize charged intermediates, which may be beneficial for certain reaction mechanisms.[18][19] A solvent screen is a crucial step in optimizing any new spirocyclization.

Q3: What are some common side reactions in spirocyclization, and how can they be minimized?

A3: Common side reactions can include polymerization, elimination, and the formation of constitutional isomers. The specific side reactions will depend on the reaction mechanism and the functional groups present in the substrate. To minimize side reactions, you can try adjusting the reaction time, lowering the temperature, or changing the catalyst or solvent to favor the desired reaction pathway.[20]

Q4: When should I consider using protecting groups in my spirocyclization strategy?

A4: Protecting groups are necessary when your substrate contains functional groups that are incompatible with the reaction conditions required for the spirocyclization.[21][22] For example, if your spirocyclization is acid-catalyzed but your substrate has an acid-labile group, that group will need to be protected. The ideal protecting group is one that can be introduced and removed in high yield under conditions that do not affect the rest of the molecule.[23]

Q5: How can I expand the substrate scope of my spirocyclization reaction?

A5: Expanding the substrate scope often involves re-optimizing the reaction conditions for different classes of substrates.[24][25][26] What works well for an electron-rich substrate may not be optimal for an electron-poor one. A robust catalyst system that is tolerant of a wide range of functional groups is key. It may be necessary to develop slightly different reaction protocols for different substrate types.

Experimental Protocols & Data Presentation

Protocol: General Workflow for Spirocyclization Optimization

This protocol outlines a systematic approach to optimizing a generic spirocyclization reaction.

  • Initial Feasibility Study:

    • Set up a small-scale reaction based on a literature precedent or a hypothesized mechanism.

    • Use standard, unoptimized conditions (e.g., room temperature, a common solvent like DCM or THF).

    • Monitor the reaction by TLC or LC-MS to confirm the formation of the desired product.

  • Parameter Screening:

    • Solvent Screen: Set up parallel reactions in a variety of solvents (e.g., Toluene, THF, DCM, Acetonitrile, DMF).

    • Temperature Screen: For the most promising solvent, run the reaction at different temperatures (e.g., 0 °C, room temperature, 50 °C, 80 °C).

    • Catalyst/Ligand Screen (if applicable): Screen a selection of catalysts and/or ligands.

  • Optimization of Key Parameters:

    • Based on the screening results, further refine the optimal solvent and temperature.

    • Optimize the concentration of the reactants and the catalyst loading.

  • Scale-up and Isolation:

    • Once optimal conditions are identified, scale up the reaction.

    • Develop a robust workup and purification procedure.

Data Summary: Catalyst and Solvent Effects on Yield and Enantioselectivity

The following table provides an example of how to present data from an optimization study. This hypothetical data is for a nickel-catalyzed enantioselective spirocyclization.[6][15]

EntryCatalyst/LigandSolventTemperature (°C)Yield (%)e.e. (%)
1Ni(COD)₂ / SL-M004-1Toluene254588
2Ni(COD)₂ / SL-M004-1THF256285
3Ni(COD)₂ / SL-M004-1DCM253075
4Ni(COD)₂ / SL-M009-1Toluene255592
5Ni(COD)₂ / SL-M009-1THF257590
6Ni(COD)₂ / SL-M009-1Toluene05094

Visualizations

Workflow for Troubleshooting Low Yield in Spirocyclization

G start Low Yield Observed check_purity Check Starting Material Purity start->check_purity screen_catalyst Screen Catalysts / Ligands check_purity->screen_catalyst If pure purify Purify Starting Materials check_purity->purify If impure optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Conc.) screen_catalyst->optimize_conditions If improvement monitor_reaction Monitor Reaction Profile (Time Course Analysis) screen_catalyst->monitor_reaction No improvement scale_up Scale-up Reaction optimize_conditions->scale_up Yield Improved product_decomposition Modify Workup / Shorten Time monitor_reaction->product_decomposition Decomposition Observed side_reactions Re-evaluate Conditions to Minimize monitor_reaction->side_reactions Side Products Observed purify->start Retry Reaction product_decomposition->start Retry Reaction side_reactions->optimize_conditions G Yield Yield Diastereoselectivity Diastereoselectivity Yield->Diastereoselectivity Enantioselectivity Enantioselectivity Diastereoselectivity->Enantioselectivity Enantioselectivity->Yield Catalyst Catalyst Catalyst->Yield Catalyst->Enantioselectivity Solvent Solvent Solvent->Yield Solvent->Diastereoselectivity Temperature Temperature Temperature->Yield Temperature->Diastereoselectivity Substrate Substrate Substrate->Yield Substrate->Diastereoselectivity Substrate->Enantioselectivity

References

Challenges in the scale-up of Spiro[2.5]octan-4-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Spiro[2.5]octan-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this valuable synthetic intermediate. Drawing from established literature and practical experience, this document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful and efficient synthesis of your target molecule.

I. Overview of Synthetic Strategy: The Corey-Chaykovsky Reaction

The construction of the this compound scaffold is most commonly achieved through a cyclopropanation reaction. Among the various methods, the Corey-Chaykovsky reaction stands out for its reliability and operational simplicity, particularly for the synthesis of spirocyclopropyl ketones from enones or ketones.[1][2] This reaction utilizes a sulfur ylide, typically generated in situ from a sulfonium salt and a strong base, to deliver a methylene group to the carbonyl carbon of a cyclohexanone derivative.

The generally accepted mechanism involves the nucleophilic addition of the sulfur ylide to the carbonyl group, forming a betaine intermediate. This is followed by an intramolecular nucleophilic substitution, where the oxygen anion displaces the sulfonium group to form the three-membered cyclopropane ring.[1][2]

Visualization of the Corey-Chaykovsky Reaction

Corey_Chaykovsky cluster_reagents Reagent Generation cluster_reaction Spirocycle Formation Sulfonium_Salt Trimethylsulfonium Iodide Ylide Dimethylsulfonium Methylide (Sulfur Ylide) Sulfonium_Salt->Ylide Deprotonation Base Strong Base (e.g., NaH, t-BuOK) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Cyclohexanone Cyclohexanone Cyclohexanone->Betaine Nucleophilic Attack Product This compound Betaine->Product Intramolecular Ring Closure

Caption: Key steps in the Corey-Chaykovsky synthesis of this compound.

II. Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific problems that may arise during the synthesis and scale-up of this compound.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields are a common frustration in synthetic chemistry, and several factors could be at play in the synthesis of this compound.

  • Cause 1: Incomplete Ylide Formation. The generation of the sulfur ylide is a critical first step. The base used may not be strong enough, or the reaction conditions may not be optimal for complete deprotonation of the sulfonium salt.

    • Solution:

      • Base Selection: Ensure you are using a sufficiently strong base. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are commonly used and effective.[3]

      • Solvent: The choice of solvent is crucial. Dimethyl sulfoxide (DMSO) is often preferred as it effectively dissolves the sulfonium salt and is compatible with strong bases.

      • Temperature: Ylide formation is typically carried out at room temperature, but gentle heating might be necessary to ensure complete dissolution of the sulfonium salt before base addition.[4]

  • Cause 2: Competing Side Reactions. The highly reactive ylide can participate in side reactions, such as reaction with the solvent or decomposition, especially at elevated temperatures.

    • Solution:

      • Temperature Control: Once the ylide is formed, the reaction with cyclohexanone should be conducted at a controlled temperature, often starting at a lower temperature (e.g., 0 °C) and then allowing it to warm to room temperature.[3]

      • Order of Addition: Add the cyclohexanone solution to the pre-formed ylide solution. This ensures that the ylide reacts preferentially with the ketone.

  • Cause 3: Inefficient Work-up and Purification. The desired product might be lost during the extraction or purification steps.

    • Solution:

      • Extraction: Use a suitable organic solvent for extraction, such as diethyl ether or ethyl acetate. Multiple extractions will ensure complete recovery of the product from the aqueous layer.

      • Purification: Column chromatography is a common method for purification.[3] Careful selection of the solvent system (e.g., a mixture of hexane and ethyl acetate) is necessary to achieve good separation from any unreacted starting material or byproducts.

Q2: I am observing the formation of significant byproducts. How can I identify and minimize them?

A2: The presence of byproducts can complicate purification and reduce the overall yield.

  • Common Byproduct 1: Epoxide from Aldehyde Impurities. If your cyclohexanone starting material contains aldehyde impurities, the ylide can react to form the corresponding epoxide.

    • Identification: This can be identified by spectroscopic methods such as NMR and Mass Spectrometry.

    • Minimization:

      • Purify Starting Material: Ensure the purity of your cyclohexanone. Distillation is an effective method for removing aldehyde impurities.

      • Reaction Selectivity: The Corey-Chaykovsky reaction with dimethylsulfonium methylide tends to favor epoxide formation with aldehydes over ketones.[1]

  • Common Byproduct 2: Products from Self-Condensation of Cyclohexanone. Under basic conditions, cyclohexanone can undergo self-aldol condensation.

    • Identification: These higher molecular weight byproducts can be detected by TLC and spectroscopic analysis.

    • Minimization:

      • Controlled Base Addition: Add the base slowly to the sulfonium salt solution to control the exotherm and maintain a moderate temperature.

      • Pre-formation of Ylide: Forming the ylide before the addition of cyclohexanone minimizes the exposure of the ketone to the strong base.

Q3: The reaction seems to stall before completion. What could be the reason?

A3: A stalled reaction can be due to several factors related to reagent stability and reaction conditions.

  • Cause 1: Ylide Decomposition. Sulfur ylides can be unstable, especially at higher temperatures or in the presence of impurities.

    • Solution:

      • Freshly Prepared Ylide: Use the ylide immediately after its preparation.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition by atmospheric moisture and oxygen.

  • Cause 2: Insufficient Reagent Stoichiometry. An inadequate amount of the ylide will lead to incomplete conversion of the cyclohexanone.

    • Solution:

      • Molar Ratio: Use a slight excess of the sulfonium salt and base (e.g., 1.1 to 1.5 equivalents) relative to the cyclohexanone to ensure complete reaction.

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take during this synthesis?

A1: Safety is paramount in the laboratory.

  • Strong Bases: Sodium hydride is highly flammable and reacts violently with water. Potassium tert-butoxide is corrosive. Handle these reagents in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Diethyl ether is extremely flammable. DMSO can be absorbed through the skin. Handle all solvents in a well-ventilated area.

  • Inert Atmosphere: When working with reactive reagents like NaH, it is crucial to maintain an inert atmosphere to prevent fires.

Q2: Can I use a different cyclopropanating agent?

A2: Yes, other methods for cyclopropanation exist, each with its own advantages and disadvantages.

  • Simmons-Smith Reaction: This reaction uses a zinc-copper couple and diiodomethane. It is often used for the cyclopropanation of alkenes and can be adapted for the synthesis of spirocycles.[5][6] However, the reagents can be expensive.

  • Kulinkovich Reaction: This method uses a Grignard reagent and a titanium catalyst to convert esters into cyclopropanols, which can then be oxidized to the corresponding ketone.[7][8] This is a multi-step process compared to the direct Corey-Chaykovsky reaction.

Q3: How do I confirm the structure of my final product, this compound?

A3: A combination of spectroscopic techniques is essential for structural confirmation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will show characteristic signals for the protons on the cyclopropane ring (typically in the upfield region) and the cyclohexanone ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show the presence of the carbonyl carbon and the unique spiro carbon.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (124.18 g/mol ).[9]

  • Infrared (IR) Spectroscopy: A strong absorption band around 1700-1720 cm⁻¹ will indicate the presence of the ketone carbonyl group.

IV. Experimental Protocol: Corey-Chaykovsky Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • Trimethylsulfonium iodide

  • Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Cyclohexanone

  • Anhydrous Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Ylide Generation:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add trimethylsulfonium iodide (1.1 eq).

    • Add anhydrous DMSO to dissolve the salt.

    • Carefully add sodium hydride (1.1 eq) portion-wise at room temperature. The mixture will evolve hydrogen gas (use caution!).

    • Stir the mixture at room temperature for 1 hour or until the gas evolution ceases, indicating the formation of the ylide.

  • Reaction with Cyclohexanone:

    • In a separate flask, prepare a solution of cyclohexanone (1.0 eq) in a minimal amount of anhydrous DMSO.

    • Cool the ylide solution to 0 °C using an ice bath.

    • Add the cyclohexanone solution dropwise to the ylide solution over 15-30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification:

    • Quench the reaction by slowly adding it to a beaker of ice-cold water.

    • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Summary of Reaction Parameters
ParameterRecommended ConditionRationale
Base NaH or t-BuOKStrong enough for complete ylide formation.
Solvent Anhydrous DMSOGood solubility for reagents.
Temperature 0 °C to Room TemperatureControls reactivity and minimizes side reactions.
Atmosphere Inert (N₂ or Ar)Prevents decomposition of reactive intermediates.
Stoichiometry Slight excess of ylideDrives the reaction to completion.

V. References

  • BenchChem Technical Support Team. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. BenchChem.

  • Wikipedia. (2023, October 29). Simmons–Smith reaction. In Wikipedia. Retrieved from --INVALID-LINK--

  • Yao, H., Gai, K., Fang, X., Li, X., Xu, J., Wu, X., & Lin, A. (2015). Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. Chemical Communications, 51(80), 14921–14924.

  • NROChemistry. (n.d.). Corey-Chaykovsky Reactions. Retrieved from --INVALID-LINK--

  • NROChemistry. (n.d.). Simmons-Smith Reaction. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound | C8H12O | CID 12222024. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Chemical Synthesis Database. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from --INVALID-LINK--

  • Alfa Chemistry. (n.d.). Corey-Chaykovsky Reaction. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023, November 26). Johnson–Corey–Chaykovsky reaction. In Wikipedia. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023, April 18). Kulinkovich reaction. In Wikipedia. Retrieved from --INVALID-LINK--

  • Tokyo Chemical Industry Co., Ltd. (n.d.). Simmons-Smith Cyclopropanation Reaction. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of Spiro[2.5]octa-4,7-dien-6-one with Consecutive Quaternary Centers via 1,6-Conjugate Addition Induced Dearomatization of para-Quinone Methides. Retrieved from --INVALID-LINK--

  • PubChemLite. (n.d.). This compound (C8H12O). Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. Retrieved from --INVALID-LINK--

  • YouTube. (2021, September 11). Corey-Chaykovsky Reactions. Retrieved from --INVALID-LINK--

  • YouTube. (2021, January 16). Synthesis Workshop: The Kulinkovich Reaction (Episode 42). Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). The Kulinkovich Reaction on Lactones. A Convenient Approach to Functionalized Cyclopropanols. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Spiro(2,5)octane | C8H14 | CID 135988. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 3301-81-3|Spiro[2.5]octan-4-ol. Retrieved from --INVALID-LINK--

  • SpectraBase. (n.d.). Spiro[2.5]octan-5-one-4,4,8,8-D4 - Optional[MS (GC)] - Spectrum. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione. Retrieved from --INVALID-LINK--

  • Thieme. (n.d.). Synthesis of Spirocyclopropane Scaffolds: A Review. Retrieved from --INVALID-LINK--

  • ChemShuttle. (n.d.). This compound; CAS No. - 2205-98-3. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2017, February 22). Diastereoselective Synthesis of Spirocyclopropanes under Mild Conditions via Formal [2 + 1] Cycloadditions Using 2,3-Dioxo-4-benzylidene-pyrrolidines. Retrieved from --INVALID-LINK--

  • ACS Publications. (2009, April 23). Selective Formation of Spiro Dihydrofurans and Cyclopropanes Through Unexpected Reaction of Aldehydes with 1,3-Dicarbonyl Compounds. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). Spiro[2.5]octan-4-ol 3301-81-3 wiki. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Retrieved from --INVALID-LINK--

  • New England Biolabs. (n.d.). Troubleshooting Guide for Cloning. Retrieved from --INVALID-LINK--

References

Stability and storage of Spiro[2.5]octan-4-one

Author: BenchChem Technical Support Team. Date: January 2026

. Technical Support Center: Spiro[2.5]octan-4-one

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound (CAS No. 2205-98-3).[1] This document provides essential information on the stability and storage of this compound, along with troubleshooting advice for common experimental issues. As Senior Application Scientists, we've compiled this guide based on chemical principles and practical laboratory experience to ensure the integrity of your research.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and storage of this compound.

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored at 2-8°C.[1] Some suppliers of similar spiro compounds also recommend storage under an inert atmosphere. To prevent potential degradation from atmospheric moisture and oxygen, it is best practice to store the compound in a tightly sealed container, preferably under nitrogen or argon.

Q2: Is this compound sensitive to light or air?

Q3: Can I store this compound in a standard laboratory freezer (-20°C)?

A3: While storage at 2-8°C is the recommended condition, freezing is generally acceptable for many organic compounds and can slow degradation processes. However, it is crucial to ensure the container is properly sealed to prevent the ingress of moisture, which can condense at low temperatures and potentially hydrolyze the compound or participate in other reactions upon thawing.

Q4: What are the known incompatibilities of this compound?

A4: this compound is a ketone and may be incompatible with strong oxidizing agents, strong reducing agents, and strong bases. The presence of the strained cyclopropane ring could make it susceptible to ring-opening reactions under certain acidic or catalytic conditions.

II. Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Problem 1: Inconsistent results in a reaction series using the same batch of this compound.

  • Possible Cause: The compound may be degrading upon repeated exposure to ambient conditions. Each time the container is opened, the compound is exposed to air and moisture, which can lead to gradual degradation.

  • Solution:

    • Aliquot the sample: Upon receiving a new batch of this compound, divide it into smaller, single-use aliquots. This minimizes the number of times the main stock is exposed to the atmosphere.

    • Use an inert atmosphere: When aliquoting or weighing the compound, perform the task in a glove box or under a stream of inert gas (nitrogen or argon).

    • Verify purity: If you suspect degradation, re-analyze the purity of your current stock using a suitable analytical method like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Problem 2: Appearance of an unexpected peak in the analytical chromatogram of a sample containing this compound.

  • Possible Cause: This could be an impurity from the synthesis or a degradation product. The strained cyclopropane ring fused to the cyclohexanone ring makes the molecule susceptible to certain rearrangements or ring-opening reactions.

  • Troubleshooting Workflow:

    G start Unexpected Peak Observed check_blank Analyze a solvent blank start->check_blank Is it a solvent/system peak? check_method Review analytical method parameters check_blank->check_method No end Problem Resolved check_blank->end Yes (system contamination) reanalyze Re-analyze a fresh sample from a new aliquot check_method->reanalyze Method is sound characterize Characterize the new peak (e.g., MS, NMR) reanalyze->characterize Peak persists reanalyze->end Peak is gone (issue was with that specific sample prep) pathway Propose potential degradation pathway characterize->pathway adjust Adjust storage/handling procedures pathway->adjust adjust->end

    Caption: Troubleshooting workflow for an unexpected analytical peak.

Problem 3: Low yield in a reaction where this compound is a starting material.

  • Possible Cause: The purity of the this compound may be lower than specified, or it may have degraded.

  • Solution:

    • Confirm Purity: Before starting a reaction, it is good practice to confirm the purity of the starting material. A simple proton NMR or GC-MS can verify its identity and purity.

    • Use a Fresh Sample: If possible, use a freshly opened container or a new aliquot of the compound for your reaction.

    • Consider Reaction Conditions: The reaction conditions themselves (e.g., high temperature, strong acid/base) might be causing the degradation of the spirocycle. A mechanistic investigation might be necessary to rule this out.

III. Experimental Protocols

Protocol 1: Aliquoting this compound for Long-Term Storage

  • Preparation: Move the sealed container of this compound, a set of appropriately sized amber glass vials with PTFE-lined caps, and weighing supplies into a glove box with a nitrogen or argon atmosphere.

  • Equilibration: Allow the container to equilibrate to the ambient temperature inside the glove box before opening to prevent moisture condensation.

  • Weighing and Transfer: Carefully weigh the desired amount of the compound into each vial.

  • Sealing: Tightly cap each vial.

  • Labeling: Clearly label each vial with the compound name, CAS number, date, and amount.

  • Storage: Place the aliquoted vials in a labeled secondary container and store at 2-8°C.

IV. Chemical Properties and Data

The following table summarizes key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₈H₁₂O[1][2][3]
Molecular Weight 124.18 g/mol [1][2]
CAS Number 2205-98-3[1][2]
Storage Temperature 2-8 °C[1]
Purity 95%[1]
Physical Form Combustible liquid[2]

V. Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, based on its structure, some potential degradation pathways can be hypothesized.

G main This compound ox Oxidative Cleavage main->ox [O] rearr Acid/Base Catalyzed Rearrangement main->rearr H+ / OH- red Reduction main->red [H] ox_prod Ring-opened dicarboxylic acid or other oxidized species ox->ox_prod rearr_prod Favorskii-type rearrangement products or other isomers rearr->rearr_prod red_prod Spiro[2.5]octan-4-ol red->red_prod

Caption: Plausible degradation pathways for this compound.

It's important to note that the high degree of strain in the cyclopropane ring can make it susceptible to cleavage under various conditions.

VI. Safety Information

This compound is classified as a combustible liquid and can cause skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Always handle this chemical in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for comprehensive safety information.

References

Byproduct formation in the Simmons-Smith cyclopropanation of enol ethers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Simmons-Smith cyclopropanation of enol ethers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding this powerful synthetic transformation. Our focus is to move beyond simple procedural instructions and delve into the mechanistic underpinnings of common challenges, particularly the formation of unwanted byproducts. By understanding the "why" behind these issues, you will be better equipped to optimize your reaction conditions and achieve higher yields of your desired cyclopropyl ethers.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: My reaction is sluggish, and I'm observing a low yield of the desired cyclopropyl ether with a significant amount of unreacted enol ether. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in a Simmons-Smith reaction is a common issue that can often be traced back to the quality and activation of the zinc reagent, as well as the overall reaction setup.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Poorly Activated Zinc-Copper Couple The Simmons-Smith reaction is a heterogeneous reaction occurring on the surface of the zinc. The zinc-copper couple must be freshly prepared and highly active to facilitate the formation of the organozinc carbenoid intermediate.Prepare the zinc-copper couple immediately before use. Activation can be achieved by washing zinc dust with dilute HCl to remove the passivating oxide layer, followed by treatment with a copper(II) sulfate solution. The use of ultrasound can also enhance the activation and subsequent reaction rate.[1]
Presence of Moisture The organozinc intermediates are highly sensitive to moisture and will be rapidly quenched by water. This will consume your reagents and lead to low or no product formation.[2]Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
Impure Diiodomethane Diiodomethane can degrade over time, forming iodine, which can inhibit the reaction.Use freshly distilled or commercially available high-purity diiodomethane. Store it over copper wire to scavenge any iodine that may form.
Sub-optimal Reaction Temperature While the reaction is often run at reflux in diethyl ether, the optimal temperature can be substrate-dependent.If the reaction is sluggish at lower temperatures, a modest increase in temperature (in 5-10 °C increments) may improve the rate. However, be aware that higher temperatures can sometimes promote side reactions.[2]
Inefficient Stirring In this heterogeneous reaction, efficient mixing is crucial to ensure the enol ether and diiodomethane have adequate contact with the surface of the zinc-copper couple.[2]Use a mechanical stirrer or a large, football-shaped stir bar to ensure vigorous agitation of the reaction mixture.

Experimental Protocol for Zinc-Copper Couple Activation:

  • In a flask under an inert atmosphere, add zinc dust.

  • Add dilute hydrochloric acid and stir for a few minutes to etch the surface of the zinc.

  • Decant the acid and wash the zinc dust several times with deionized water, followed by ethanol and then anhydrous diethyl ether.

  • Add a solution of copper(II) sulfate in water and stir until the blue color disappears and the zinc is coated with black copper metal.

  • Decant the copper sulfate solution and wash the resulting zinc-copper couple with anhydrous diethyl ether.

  • The freshly prepared, highly active zinc-copper couple is now ready for use in the Simmons-Smith reaction.

Question 2: My primary byproduct is an allylic ether instead of the expected cyclopropyl ether. What is causing this rearrangement, and how can I prevent it?

Answer:

The formation of an allylic ether is a known byproduct in the Simmons-Smith cyclopropanation of enol ethers and is a direct consequence of the Lewis acidity of the zinc iodide (ZnI₂) generated in situ.[3] The desired cyclopropyl ether, once formed, can undergo a ZnI₂-catalyzed isomerization.

Mechanism of Allylic Ether Formation:

The reaction proceeds through a stepwise mechanism. The Lewis acidic zinc iodide coordinates to the oxygen atom of the cyclopropyl ether, facilitating the cleavage of a carbon-carbon bond of the cyclopropane ring to form a zwitterionic intermediate. This is followed by an intramolecular 1,2-hydride shift, which leads to the formation of the more thermodynamically stable allylic ether and regeneration of the zinc iodide catalyst.[4][5]

Byproduct_Formation cluster_desired Desired Pathway cluster_byproduct Byproduct Pathway Enol_Ether Enol Ether Cyclopropyl_Ether Cyclopropyl Ether (Product) Enol_Ether->Cyclopropyl_Ether Simmons-Smith Reagent (CH₂I₂/Zn(Cu)) Cyclopropyl_Ether_Byproduct Cyclopropyl Ether (Product) Zwitterionic_Intermediate Zwitterionic Intermediate Cyclopropyl_Ether_Byproduct->Zwitterionic_Intermediate ZnI₂ (Lewis Acid) Allylic_Ether Allylic Ether (Byproduct) Zwitterionic_Intermediate->Allylic_Ether 1,2-Hydride Shift

Caption: Desired vs. Byproduct Pathway in Simmons-Smith Cyclopropanation of Enol Ethers.

Strategies to Minimize Allylic Ether Formation:

Strategy Explanation Practical Implementation
Control Reaction Time Prolonged exposure of the cyclopropyl ether to the Lewis acidic ZnI₂ will increase the extent of isomerization.Monitor the reaction closely by TLC or GC-MS and quench the reaction as soon as the starting enol ether has been consumed.
Dilution Running the reaction under more dilute conditions can disfavor the bimolecular isomerization process.[3]Increase the volume of the solvent. A comparison of reaction conditions has shown that more concentrated reactions can lead to a higher proportion of the allylic ether.[3]
Use of a Lewis Acid Scavenger Adding a reagent that can selectively complex with the ZnI₂ can reduce its effective concentration and minimize the undesired rearrangement.For acid-sensitive products, pyridine can be added during the work-up to scavenge the ZnI₂.[6] In some modifications of the Simmons-Smith reaction, excess diethylzinc (in the Furukawa modification) can react with ZnI₂ to form the less acidic EtZnI.[6]
Modified Work-up A careful and prompt work-up can minimize the contact time of the product with the acidic zinc salts.Quench the reaction at 0°C with a saturated aqueous solution of sodium bicarbonate or ammonium chloride.[2] Promptly extract the product into an organic solvent and proceed with purification.
Question 3: I am observing an aldehyde or ketone in my crude product mixture. What is the origin of this carbonyl compound?

Answer:

The presence of an aldehyde or ketone is most likely due to the hydrolysis of either the starting enol ether or the cyclopropyl ether product during the aqueous work-up. Enol ethers are sensitive to acidic conditions and can be readily hydrolyzed to the corresponding carbonyl compound.[7] The cyclopropyl silyl ether product can also be hydrolyzed to a β-methyl ketone.

Mechanism of Hydrolysis:

Protonation of the enol ether at the carbon atom, facilitated by the delocalization of the oxygen lone pair, generates a reactive oxonium ion. This intermediate is then attacked by water, leading to the formation of a hemiacetal which subsequently collapses to the carbonyl compound and the corresponding alcohol.

Hydrolysis_Mechanism Enol_Ether Enol Ether Protonated_Enol_Ether Protonated Enol Ether Enol_Ether->Protonated_Enol_Ether H₃O⁺ Oxonium_Ion Oxonium Ion Protonated_Enol_Ether->Oxonium_Ion Resonance Hemiacetal Hemiacetal Oxonium_Ion->Hemiacetal + H₂O Carbonyl_Compound Carbonyl Compound (Byproduct) Hemiacetal->Carbonyl_Compound - ROH, -H⁺

Caption: Hydrolysis of Enol Ethers to Carbonyl Compounds.

Preventative Measures:

Strategy Explanation Practical Implementation
Use a Mild Quenching Agent A standard work-up with saturated aqueous ammonium chloride can be slightly acidic. Using a basic or neutral quench can prevent hydrolysis.Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer at pH 7.
Non-Aqueous Work-up For highly sensitive substrates, avoiding an aqueous work-up altogether can be beneficial.Quenching the reaction with pyridine followed by filtration of the zinc salts and direct purification of the organic phase can be an effective strategy.[4]
Careful Chromatography Standard silica gel is acidic and can cause hydrolysis of the product on the column.Use deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina for chromatographic purification.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Simmons-Smith cyclopropanation of enol ethers?

A1: The most frequently encountered byproducts are allylic ethers and the corresponding aldehyde or ketone from the starting enol ether. Allylic ethers are formed from the Lewis acid-catalyzed rearrangement of the desired cyclopropyl ether product.[3] Aldehydes and ketones result from the hydrolysis of the enol ether starting material or the cyclopropyl ether product during aqueous work-up.[7]

Q2: How does the choice of the Simmons-Smith reagent variant (e.g., Zn-Cu couple vs. Furukawa's Et₂Zn/CH₂I₂) affect byproduct formation?

A2: The Furukawa modification (using diethylzinc and diiodomethane) generates a more reactive and soluble carbenoid species.[6] This can lead to faster reaction rates, which can be beneficial in minimizing the contact time of the product with the Lewis acidic byproducts, potentially reducing the formation of allylic ethers. Additionally, the excess diethylzinc can act as a scavenger for the generated zinc iodide, forming the less Lewis acidic ethylzinc iodide.[6]

Q3: Can I use silyl enol ethers in the Simmons-Smith reaction, and are there any special considerations?

A3: Yes, silyl enol ethers are excellent substrates for the Simmons-Smith reaction, often giving high yields of the corresponding trimethylsilyl cyclopropyl ethers.[4][6] A key consideration is the work-up. A non-hydrolytic work-up, for instance using pyridine to quench the reaction, is often preferred to isolate the silyloxycyclopropane.[4] If the corresponding cyclopropanol is the desired product, a subsequent acidic work-up or methanolysis can be performed.[4]

Q4: My enol ether has other functional groups. Is the Simmons-Smith reaction compatible with them?

A4: The Simmons-Smith reaction is known for its good functional group tolerance. It is generally compatible with esters, amides, and other common functional groups.[6][8] However, acidic or basic functional groups can interfere with the reaction. For example, alcohols can be deprotonated by the organozinc reagent, and in some cases, can act as directing groups.[6] It is always advisable to perform a small-scale test reaction to assess compatibility with your specific substrate.

Q5: What is the stereochemistry of the Simmons-Smith cyclopropanation of enol ethers?

A5: The Simmons-Smith reaction is a stereospecific syn-addition.[8] The stereochemistry of the starting enol ether is retained in the cyclopropane product. For example, a (Z)-enol ether will give the cis-substituted cyclopropyl ether, and an (E)-enol ether will give the trans-substituted product.

References

Technical Support Center: Catalyst Selection for Efficient Spiro[2.5]octane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of spiro[2.5]octane and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights, troubleshooting guides, and frequently asked questions to navigate the challenges of constructing this valuable spirocyclic scaffold. Our focus is to blend theoretical understanding with practical, field-proven advice to enhance the efficiency and success of your synthetic endeavors.

Introduction to Spiro[2.5]octane Synthesis

The spiro[2.5]octane framework, characterized by the fusion of a cyclopropane and a cyclohexane ring at a single carbon atom, is a structurally intriguing motif. Its inherent three-dimensionality and conformational rigidity make it a desirable scaffold in medicinal chemistry, capable of providing novel vectoral orientations for pharmacophoric groups. The primary challenge in its synthesis lies in the efficient and stereocontrolled formation of the strained three-membered cyclopropane ring onto a six-membered carbocycle. The two predominant catalytic strategies to achieve this are intramolecular cyclopropanation of a suitable diazo precursor and intermolecular cyclopropanation of a methylenecyclohexane derivative.

Core Topic: Catalyst Selection and Reaction Mechanisms

The choice of catalyst is paramount in determining the yield, selectivity, and overall success of the spiro[2.5]octane synthesis. Below, we delve into the two main catalytic systems.

Rhodium(II)-Catalyzed Intramolecular Cyclopropanation

This is a powerful method for the synthesis of spiro[2.5]octane systems, particularly for creating functionalized derivatives. The reaction typically involves the decomposition of a diazoacetate tethered to a cyclohexene ring, which generates a rhodium carbene intermediate that subsequently undergoes intramolecular cyclopropanation.

Mechanism of Rhodium(II)-Catalyzed Intramolecular Cyclopropanation

G cluster_0 Catalytic Cycle Rh2L4 Rh₂(OAc)₄ Catalyst Rh_Carbene Rhodium Carbene Intermediate Rh2L4->Rh_Carbene + Diazo Diazo Cyclohexenyl Diazoacetate N2_loss Loss of N₂ Cyclopropanation Intramolecular Cyclopropanation Rh_Carbene->Cyclopropanation Product Spiro[2.5]octane Derivative Cyclopropanation->Product Product->Rh2L4 Catalyst Regeneration

Caption: Rhodium(II)-catalyzed intramolecular cyclopropanation cycle.

Rhodium(II) carboxylates, such as rhodium(II) acetate (Rh₂(OAc)₄), are highly effective for this transformation.[1][2][3] The choice of the carboxylate ligand on the dirhodium catalyst can significantly influence the stereoselectivity of the reaction, especially in asymmetric synthesis where chiral ligands are employed to induce enantioselectivity.[4][5]

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes and is particularly useful for the synthesis of the parent, unfunctionalized spiro[2.5]octane from methylenecyclohexane.[6][7][8] This reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[9][10]

Mechanism of Simmons-Smith Cyclopropanation

G cluster_1 Simmons-Smith Reaction Reagents CH₂I₂ + Zn(Cu) Carbenoid IZnCH₂I (Zinc Carbenoid) Reagents->Carbenoid Transition_State Concerted Transition State Carbenoid->Transition_State Alkene Methylenecyclohexane Alkene->Transition_State Product Spiro[2.5]octane Transition_State->Product

Caption: Concerted mechanism of Simmons-Smith cyclopropanation.

A key advantage of the Simmons-Smith reaction is its stereospecificity; the configuration of the double bond is retained in the cyclopropane product.[8] For substrates with directing groups like hydroxyls, the cyclopropanation often occurs on the same face as the directing group.[6][10] Modifications to the classical Simmons-Smith conditions, such as the Furukawa modification (using diethylzinc, Et₂Zn), can enhance reactivity.[8]

Catalyst Comparison
Catalyst/Reagent SystemTypical SubstrateKey AdvantagesKey Disadvantages
Rhodium(II) Acetate (Rh₂(OAc)₄) Cyclohexenyl diazoacetatesHigh efficiency for intramolecular reactions, good for functionalized systems, amenable to asymmetric catalysis with chiral ligands.[1][2]Requires synthesis of diazo precursors which can be unstable and hazardous.
Chiral Rhodium(II) Carboxylates Cyclohexenyl diazoacetatesEnables enantioselective synthesis of chiral spiro[2.5]octanes with high enantiomeric excess (ee).[4][5]Chiral catalysts can be expensive and require careful screening for optimal performance.
Simmons-Smith Reagent (Zn-Cu, CH₂I₂) MethylenecyclohexaneReliable for unfunctionalized alkenes, stereospecific, tolerant of various functional groups.[6][7][8]Can be expensive due to the cost of diiodomethane, sometimes sluggish with unactivated alkenes.[8]
Furukawa Modification (Et₂Zn, CH₂I₂) MethylenecyclohexaneIncreased reactivity compared to the traditional Simmons-Smith reagent.[8]Diethylzinc is pyrophoric and requires careful handling.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of spiro[2.5]octane.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields are a common frustration in organic synthesis and can arise from multiple factors.[11][12] A systematic approach is crucial for diagnosis and improvement.

  • Purity of Starting Materials: Impurities in your substrate (e.g., the diazo compound or the alkene) or solvents can interfere with the reaction. Ensure all reagents and solvents are pure and dry.[12]

  • Catalyst Activity: The catalyst may be partially deactivated. For Rhodium(II) catalysts, ensure they have been stored properly. For the Simmons-Smith reaction, the activation of the zinc is critical.

  • Reaction Conditions: The temperature, concentration, and reaction time may not be optimal.

    • Temperature: Some cyclopropanations are sensitive to temperature. For Rhodium-catalyzed reactions, temperatures that are too high can lead to side reactions like C-H insertion. For Simmons-Smith reactions, gentle heating might be necessary, but excessive heat can decompose the carbenoid. A temperature screening is often beneficial.[13][14]

    • Concentration: In intramolecular reactions, high dilution is often used to favor the desired ring-closing over intermolecular side reactions.

  • Inefficient Work-up: The product might be lost during the work-up procedure. Ensure complete extraction and minimize transfers.[12]

Q2: I'm observing significant side products. What are they and how can I suppress their formation?

The nature of side products depends on the chosen synthetic route.

  • For Rhodium-Catalyzed Reactions:

    • Dimerization of the Carbene: This can occur at higher concentrations. Running the reaction at higher dilution can mitigate this.

    • C-H Insertion: The highly reactive rhodium carbene can insert into nearby C-H bonds, leading to rearranged products. The choice of solvent and catalyst can influence this pathway.

    • Solvent Participation: Solvents with reactive functionalities can be attacked by the carbene. Using inert solvents like dichloromethane or toluene is advisable.

  • For Simmons-Smith Reactions:

    • Incomplete Reaction: Unreacted starting material is the most common "side product." This can be due to insufficient reagent or incomplete activation of the zinc.

    • Formation of Ethyl Iodide (in Furukawa modification): This is a byproduct of the reaction and is typically removed during work-up.

Q3: My asymmetric cyclopropanation is resulting in low enantiomeric excess (ee). How can I improve the stereoselectivity?

Achieving high enantioselectivity is a key challenge in modern synthesis.[15][16]

  • Catalyst Choice: The chiral ligand on the metal center is the primary determinant of enantioselectivity. For rhodium-catalyzed reactions, a screening of different chiral dirhodium(II) carboxylates is essential. Catalysts like Rh₂(S-PTTL)₄ have shown excellent results in certain systems.[17]

  • Solvent Effects: The solvent can influence the conformation of the transition state. A screen of solvents with varying polarities (e.g., dichloromethane, toluene, hexane) is recommended.

  • Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.

  • Rate of Addition: In reactions involving diazo compounds, slow addition of the diazo precursor to the catalyst solution can maintain a low concentration of the reactive carbene intermediate, which can improve selectivity.

Q4: I'm struggling with the purification of my spiro[2.5]octane product. What are the best practices?

The purification strategy depends on the physical properties of your product.

  • Volatility: The parent spiro[2.5]octane is a relatively volatile hydrocarbon. Care must be taken during solvent removal under reduced pressure to avoid product loss.

  • Chromatography: For many derivatives, flash column chromatography on silica gel is the method of choice.

    • Use a non-polar eluent system (e.g., hexane/ethyl acetate) for hydrocarbon-like products.

    • Be aware that some spirocyclic compounds can be sensitive to acidic silica gel. Neutralizing the silica gel with a small amount of triethylamine in the eluent can prevent product degradation.

  • Distillation: For thermally stable, volatile liquid products, distillation can be an effective purification method, especially on a larger scale.

Troubleshooting Workflow

G start Low Yield or Selectivity Issue check_reagents Verify Purity of Starting Materials & Solvents start->check_reagents check_catalyst Assess Catalyst Activity (Storage, Activation) start->check_catalyst optimize_conditions Systematically Vary: - Temperature - Concentration - Reaction Time check_reagents->optimize_conditions check_catalyst->optimize_conditions analyze_byproducts Identify Side Products (NMR, GC-MS) optimize_conditions->analyze_byproducts workup Review & Optimize Work-up/Purification optimize_conditions->workup adjust_strategy Adjust Strategy: - Change Solvent - Modify Catalyst/Ligand - Use Additives analyze_byproducts->adjust_strategy success Improved Result adjust_strategy->success workup->success

Caption: A systematic workflow for troubleshooting spiro[2.5]octane synthesis.

Experimental Protocols

Protocol 1: Synthesis of a Spiro[2.5]octane Derivative via Rhodium(II)-Catalyzed Intramolecular Cyclopropanation

This protocol is a general guideline for the intramolecular cyclopropanation of a cyclohexenyl-substituted diazoacetate.

Materials:

  • Cyclohexenyl diazoacetate substrate (1.0 mmol)

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄] (0.01 mmol, 1 mol%)

  • Anhydrous dichloromethane (DCM), sufficient for 0.01 M final concentration

  • Syringe pump

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve Rh₂(OAc)₄ in half of the total volume of anhydrous DCM.

  • Heat or cool the solution to the desired reaction temperature (e.g., 25 °C).

  • Dissolve the cyclohexenyl diazoacetate substrate in the remaining anhydrous DCM.

  • Using a syringe pump, add the solution of the diazo substrate to the stirring catalyst solution over a period of 4-6 hours. The slow addition is crucial to maintain a low concentration of the reactive carbene and minimize side reactions.

  • After the addition is complete, allow the reaction to stir for an additional 1-2 hours at the same temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting diazo compound is fully consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis of Spiro[2.5]octane via Simmons-Smith Cyclopropanation

This protocol describes the cyclopropanation of methylenecyclohexane using a zinc-copper couple.

Materials:

  • Zinc dust (2.0 eq)

  • Copper(I) chloride (0.2 eq)

  • Anhydrous diethyl ether

  • Methylenecyclohexane (1.0 eq)

  • Diiodomethane (1.5 eq)

Procedure:

  • Activate the zinc dust: In a flame-dried flask under an inert atmosphere, add the zinc dust and copper(I) chloride. Heat the mixture gently under vacuum to remove any moisture, then allow it to cool.

  • Add anhydrous diethyl ether to the activated zinc-copper couple and stir vigorously.

  • Add diiodomethane to the suspension. A gentle reflux may be observed as the organozinc carbenoid forms. Stir for 30-60 minutes.

  • Add a solution of methylenecyclohexane in anhydrous diethyl ether to the carbenoid suspension.

  • Heat the reaction mixture to a gentle reflux and stir for 12-24 hours. Monitor the reaction by GC for the disappearance of the starting material.

  • Cool the reaction to 0 °C and quench by the slow, careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Filter the mixture through a pad of celite to remove the zinc salts, washing the filter cake with diethyl ether.

  • Transfer the filtrate to a separatory funnel, wash with saturated aqueous NH₄Cl, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent by distillation at atmospheric pressure due to the volatility of the product.

  • Further purification can be achieved by careful fractional distillation.

References

Technical Support Center: Green Synthesis of Spiro[2.5]octan-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the green synthesis of Spiro[2.5]octan-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable spirocyclic scaffold. By leveraging the principles of green chemistry, we aim to provide solutions that are not only effective but also environmentally benign.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues that may arise during the synthesis of this compound and its derivatives, with a focus on green and sustainable approaches.

Issue 1: Low or No Product Yield

Low product yield is a frequent challenge in organic synthesis. Before making significant changes to your protocol, it's crucial to systematically investigate the potential causes.

Possible Causes & Solutions:

  • Purity of Starting Materials: Impurities in your starting materials can act as catalyst poisons or lead to unwanted side reactions.

    • Recommendation: Always ensure the purity of your starting materials. Techniques like recrystallization or column chromatography should be employed for purification before initiating the reaction.[1] A general troubleshooting guide for organic reactions emphasizes the importance of using pure starting materials and reagents.[2]

  • Catalyst and Ligand Selection: The choice of catalyst and ligand can profoundly impact the reaction's efficiency.

    • Recommendation: A screening of different catalysts and ligands is often necessary. For instance, in nickel-catalyzed enantioselective lactone α-spirocyclization, various Mandyphos ligands were shown to significantly affect both yield and enantioselectivity.[1] While not the exact target molecule, this highlights the importance of catalyst screening in spirocyclization.

  • Reaction Conditions: Temperature, reaction time, and concentration are critical parameters.

    • Recommendation: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product decomposition.[2] Sometimes, simply adjusting the temperature or reagent concentration can significantly improve the yield.

Issue 2: Poor Diastereoselectivity

Achieving the desired stereochemical outcome is often a primary goal in the synthesis of complex molecules like spiro-compounds.

Possible Causes & Solutions:

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the cyclization, thereby affecting diastereoselectivity.[1][3]

    • Recommendation: Experiment with a range of green solvents. For example, in some acid-catalyzed reactions, dichloromethane was found to favor intramolecular cyclization, while greener alternatives like tetrahydrofuran (THF) could promote other pathways.[3] The choice of solvent can be critical; for instance, in the synthesis of certain spiro and non-spiro oxindoles, acetic acid favored the formation of spiro compounds, while ethanol led to non-spiro products.[4]

  • Reaction Temperature: Temperature can influence the equilibrium between different diastereomeric transition states.

    • Recommendation: If you are obtaining an undesired mixture of diastereomers, try running the reaction at a lower temperature to favor the thermodynamically more stable product, or a higher temperature if the reaction is under kinetic control and you desire the other diastereomer.[5]

Issue 3: Formation of Side Products

The formation of byproducts can complicate purification and reduce the overall yield of the desired this compound.

Possible Causes & Solutions:

  • Intermolecular Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization.

    • Recommendation: Employing high-dilution conditions can favor the intramolecular pathway, minimizing the formation of dimeric or polymeric side products.[3]

  • Rearrangement of Intermediates: Unstable intermediates can undergo rearrangements to form undesired products.

    • Recommendation: Careful selection of the catalyst and reaction temperature can help to control the reaction pathway and prevent unwanted rearrangements.[3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding green chemistry approaches to this compound synthesis.

Q1: What are some recommended green solvents for the synthesis of this compound?

A1: The selection of a green solvent is a crucial step in developing a sustainable synthetic protocol. For spirocycle synthesis, several environmentally friendly options have shown promise:

  • Water: When feasible, water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature.[6][7] For certain reactions, such as the synthesis of spiro[indole-pyrrolidine] derivatives, water has been successfully used as the reaction medium.[8]

  • Ethanol: As a bio-based solvent, ethanol is a greener alternative to many traditional organic solvents.[4][9] It has been used in the synthesis of various spiro compounds.[4][9]

  • Polyethylene Glycol (PEG): PEGs are non-toxic, biodegradable polymers that can serve as effective reaction media, sometimes even acting as a catalyst.[10]

  • 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME): These are considered greener alternatives to traditional ethereal solvents like THF and diethyl ether.[11]

Q2: Are there any catalyst-free or metal-free green methods for spirocyclization?

A2: Yes, several green synthetic strategies aim to minimize or eliminate the use of metal catalysts, which can be toxic and difficult to remove from the final product.

  • Mechanochemistry: This solvent-free technique involves using mechanical force, such as grinding or milling, to induce chemical reactions.[12] It has been successfully applied to the synthesis of spiro heterocycles, often resulting in higher yields and shorter reaction times compared to conventional methods.[13]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. This technique has been used in the green synthesis of spiro compounds using ethanol as a solvent and an ionic liquid as an organocatalyst.[9]

  • Visible-Light Photoredox Catalysis: This metal-free approach utilizes visible light and an organic photosensitizer to catalyze intramolecular cyclization reactions, offering a green alternative to metal-catalyzed processes.[14]

Q3: How can I purify this compound using green chemistry principles?

A3: Green purification techniques aim to reduce solvent consumption and waste generation.

  • Column Chromatography with Greener Solvents: If column chromatography is necessary, consider replacing traditional solvents like hexane and ethyl acetate with greener alternatives. A comprehensive guide on greener solvents for chromatography should be consulted.

  • Crystallization: Whenever possible, purification by crystallization is preferred over chromatography as it typically uses less solvent and can be more easily scaled up.

  • Soxhlet Extraction: For certain solid products, Soxhlet extraction using a green solvent like ethanol can be an effective purification method.[15]

Experimental Workflow & Data

Table 1: Comparison of Green Solvents in a Model Spirocyclization Reaction
SolventCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
WaterPiperidineRoom Temp0.2570[8]
EthanolPiperidineRoom Temp275[8]
DichloromethanePiperidineRoom Temp362[8]
ToluenePiperidineRoom Temp6Trace[8]
Diethyl EtherPiperidineRoom Temp6Trace[8]

Note: This data is from the synthesis of a spiro[indole-pyrrolidine] derivative and serves as an illustrative example of solvent effects in spirocyclization.[8]

General Protocol for Microwave-Assisted Green Synthesis of a Spiro Compound

This protocol is a generalized example based on the synthesis of spiro compounds via a Knoevenagel/Michael/cyclization multicomponent domino reaction.[9]

  • Reactant Mixture: In a microwave-safe vessel, combine the isatin derivative (1 mmol), malononitrile (1 mmol), and barbituric acid (1 mmol).

  • Solvent and Catalyst: Add ethanol as the solvent and 1-methylimidazolium chloride ionic liquid (0.3 mmol) as the organocatalyst.[9]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 80°C) for a specified time (e.g., 10-30 minutes).

  • Workup: After cooling, the product may precipitate from the solution. Collect the solid by filtration and wash with cold ethanol.

  • Purification: If necessary, recrystallize the product from a suitable green solvent.

Visualizing the Process

Diagram 1: Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting start Low or No Yield check_purity Check Starting Material Purity start->check_purity purify Purify Materials (Recrystallization/ Chromatography) check_purity->purify Impurities Found screen_catalyst Screen Catalysts & Ligands check_purity->screen_catalyst Materials Pure purify->screen_catalyst optimize_conditions Optimize Reaction Conditions (T, t, conc.) screen_catalyst->optimize_conditions monitor_reaction Monitor Reaction (e.g., TLC) optimize_conditions->monitor_reaction end_ok Improved Yield monitor_reaction->end_ok

Caption: A flowchart for troubleshooting low product yield in this compound synthesis.

Diagram 2: Green Chemistry Approaches to this compound Synthesis

Green_Spiro_Synthesis cluster_solvents Green Solvents cluster_methods Green Methodologies cluster_purification Green Purification Spiro This compound Synthesis Water Water Spiro->Water utilizes Ethanol Ethanol Spiro->Ethanol utilizes PEG Polyethylene Glycol (PEG) Spiro->PEG utilizes MeTHF 2-MeTHF/CPME Spiro->MeTHF utilizes Mechanochem Mechanochemistry (Solvent-Free) Spiro->Mechanochem employs Microwave Microwave-Assisted Spiro->Microwave employs Photoredox Visible-Light Photoredox Catalysis Spiro->Photoredox employs Green_Chrom Green Chromatography Spiro->Green_Chrom purified by Crystallization Crystallization Spiro->Crystallization purified by

Caption: An overview of green chemistry strategies for the synthesis and purification of this compound.

References

Validation & Comparative

A Comparative Guide to the 1H and 13C NMR Analysis of Spiro[2.5]octan-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of Spiro[2.5]octan-4-one, a unique bicyclic organic compound. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed comparison of NMR spectroscopy with other analytical techniques, supported by predictive data and established scientific principles. Our objective is to furnish a comprehensive resource for the structural elucidation and characterization of this and similar spirocyclic ketones.

Introduction to this compound and its Analytical Importance

This compound (C₈H₁₂O) is a saturated bicyclic ketone with a molecular weight of 124.18 g/mol . Its structure features a cyclopropane ring spiro-fused to a cyclohexanone ring. This unique structural motif is of interest in synthetic organic chemistry as a building block for more complex molecules. Accurate structural characterization is paramount for ensuring the purity and confirming the identity of such compounds, with NMR spectroscopy being the premier technique for detailed structural elucidation in solution.[1][2][3][4]

This guide will delve into the predicted 1H and 13C NMR spectra of this compound, offering a basis for comparison with experimentally obtained data. Furthermore, we will compare the utility of NMR with other common analytical techniques, namely Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

The Power of NMR: A Detailed Look at this compound

NMR spectroscopy provides unparalleled detail regarding the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete picture of the molecular structure can be assembled.

Predicted ¹H NMR Spectrum of this compound

Due to the absence of readily available experimental spectra in the public domain, a predicted ¹H NMR spectrum was generated using online spectroscopic tools. The predicted chemical shifts are tabulated below. The protons are labeled according to the molecular structure provided.

Molecular Structure of this compound with Proton and Carbon Numbering:

Caption: Numbering scheme for this compound.

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
H5, H8~2.4 - 2.6MultipletProtons alpha to the carbonyl group are deshielded.
H3, H6~1.8 - 2.0MultipletMethylene protons on the cyclohexane ring.
H2, H7~1.6 - 1.8MultipletMethylene protons on the cyclohexane ring.
H1~0.5 - 0.8MultipletProtons on the cyclopropane ring are highly shielded.

Note: These are predicted values and may differ from experimental results. The multiplicities are expected to be complex due to overlapping signals and spin-spin coupling.

Predicted ¹³C NMR Spectrum of this compound

The predicted ¹³C NMR spectrum provides information on the number of unique carbon environments and their electronic nature.

Carbon Predicted Chemical Shift (ppm) Notes
C4~210Carbonyl carbon, highly deshielded.
C5, C8~40 - 50Carbons alpha to the carbonyl group.
C3, C6~25 - 35Methylene carbons on the cyclohexane ring.
C2, C7~20 - 30Methylene carbons on the cyclohexane ring.
C1~10 - 20Spiro carbon.

Note: These are predicted values and may differ from experimental results.

Comparative Analysis with Alternative Spectroscopic Techniques

While NMR is the gold standard for structural elucidation, other techniques provide complementary information and are often used in conjunction for a comprehensive analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretch.[5][6][7] For a saturated six-membered ring ketone, this peak is expected to appear around 1715 cm⁻¹ .[8] The presence of the cyclopropane ring may introduce some ring strain, which could slightly shift this frequency. Additionally, C-H stretching vibrations for the sp³ hybridized carbons would be observed in the region of 2850-3000 cm⁻¹ .

Comparison:

Technique Information Provided Advantages Limitations
NMR Detailed carbon-hydrogen framework, connectivity, stereochemistry.Unambiguous structure determination.Lower sensitivity, more expensive instrumentation.
FTIR Presence of functional groups.Fast, inexpensive, and easy to use.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at an m/z of 124. The fragmentation of cyclic ketones is often complex.[9] Common fragmentation pathways for cyclic ketones involve α-cleavage (cleavage of the bond adjacent to the carbonyl group) and subsequent loss of small neutral molecules like CO and ethylene. The fragmentation of the spirocyclic system would likely involve ring opening of either the cyclohexane or cyclopropane ring, leading to a series of characteristic fragment ions.

Comparison:

Technique Information Provided Advantages Limitations
NMR Detailed connectivity and stereochemistry.Non-destructive.Does not directly provide molecular weight.
MS Molecular weight and fragmentation pattern.High sensitivity, small sample amount required.Isomers can have identical mass spectra, making differentiation difficult.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is most useful for analyzing compounds with chromophores, particularly conjugated systems. Saturated ketones, like this compound, exhibit a weak absorption band in the UV region corresponding to the n→π* electronic transition of the carbonyl group.[10] This absorption is typically found in the range of 270-300 nm . Because the absorption is weak (low molar absorptivity), UV-Vis spectroscopy is not a primary tool for the structural elucidation of such compounds but can be used to confirm the presence of the carbonyl group and the absence of conjugation.

Comparison:

Technique Information Provided Advantages Limitations
NMR Complete molecular structure.Highly detailed information.Not suitable for all samples (e.g., insoluble materials).
UV-Vis Presence of chromophores and conjugation.Simple, quantitative for absorbing species.Limited structural information for non-conjugated systems.

Case Study: Comparison with Spiro[4.4]nonan-1-one

To provide a practical comparison, we can examine the experimental ¹³C NMR data of a related spirocyclic ketone, Spiro[4.4]nonan-1-one, which is available in public databases.[11]

Carbon (Spiro[4.4]nonan-1-one) Experimental Chemical Shift (ppm)
Carbonyl Carbon220.1
Spiro Carbon53.3
Alpha Carbons38.9, 36.8
Other Ring Carbons27.2, 26.5, 19.1

The experimental chemical shift of the carbonyl carbon in Spiro[4.4]nonan-1-one (220.1 ppm) is in good agreement with the predicted value for this compound (~210 ppm). The other carbon signals also fall within the expected ranges for saturated cyclic systems. This comparison demonstrates the utility of predictive tools and the consistency of chemical shifts for similar structural motifs.

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following is a generalized protocol for the 1D and 2D NMR analysis of a compound like this compound.

Sample Preparation
  • Solvent Selection : Choose a deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.

  • Concentration : For ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary due to the lower natural abundance of the ¹³C isotope.

  • Sample Filtration : Ensure the sample is free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0 ppm.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent filter Filter into NMR Tube dissolve->filter cap Cap and Label NMR Tube filter->cap insert Insert Sample into Spectrometer cap->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire 1D (¹H, ¹³C) and 2D Spectra lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate_peakpick Integrate and Peak Pick phase_baseline->integrate_peakpick Structural Elucidation Structural Elucidation integrate_peakpick->Structural Elucidation

Caption: Workflow for NMR analysis.

1D and 2D NMR Experiments

A combination of 1D and 2D NMR experiments is typically employed for complete structural assignment.

  • ¹H NMR : Provides information on the number of different types of protons and their immediate electronic environment.

  • ¹³C NMR : Shows the number of unique carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy) : A 2D experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds.

  • HSQC (Heteronuclear Single Quantum Coherence) : A 2D experiment that shows correlations between protons and the carbons they are directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation) : A 2D experiment that shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for piecing together the carbon skeleton.

Conclusion

NMR spectroscopy stands as the most powerful and definitive method for the structural elucidation of this compound and other complex organic molecules. While techniques like FTIR, MS, and UV-Vis provide valuable and often complementary information regarding functional groups, molecular weight, and electronic properties, they lack the detailed structural insights afforded by NMR. The predictive NMR data presented in this guide, when used in conjunction with experimental results and data from other analytical methods, will enable researchers to confidently characterize this and related spirocyclic systems. The provided experimental protocols offer a robust framework for obtaining high-quality data, ensuring the scientific integrity of the structural assignment.

References

Unraveling the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Spiro[2.5]octan-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular elucidation. The fragmentation patterns observed under electron ionization (EI) provide a veritable fingerprint of a molecule's structure. This guide delves into the nuanced world of mass spectrometry, offering a detailed comparison of the fragmentation behavior of Spiro[2.5]octan-4-one against its simpler cyclic counterpart, cyclohexanone. While direct experimental spectra for this compound are not publicly available, this guide synthesizes established principles of spirocyclic ketone fragmentation to present a robust, predicted analysis, empowering researchers to interpret their own data with greater confidence.

The Spirocyclic Challenge: Beyond Conventional Ketone Fragmentation

Spirocyclic systems, characterized by two rings sharing a single carbon atom, introduce unique structural constraints that profoundly influence their fragmentation pathways in the mass spectrometer. Unlike simple cyclic ketones such as cyclohexanone, where alpha-cleavage adjacent to the carbonyl group is a dominant and predictable process, the fragmentation of spiro ketones is a more complex affair. The rigid, three-dimensional architecture of spiro compounds often directs fragmentation away from the expected pathways, leading to characteristic patterns that can be diagnostically invaluable, yet challenging to interpret without a foundational understanding.

Studies on the mass spectral behavior of various spiro ketones have revealed that fragmentation is often initiated at the spiro center, with charge and radical stabilization playing a critical role in dictating the subsequent bond cleavages. The relative stability of the resulting carbocations and radical species governs the prevalence of different fragmentation routes, which can include ring-opening, rearrangements, and the loss of neutral fragments.

Comparative Fragmentation Analysis: this compound vs. Cyclohexanone

To illuminate the unique fragmentation characteristics of this compound, a direct comparison with the well-understood mass spectrum of cyclohexanone is instructive.

Compound Molecular Ion (M+) Key Predicted/Observed Fragments (m/z) Dominant Fragmentation Pathways
This compound 12496, 81, 68, 55, 41Complex rearrangements, cleavage at the spiro-carbon, potential loss of ethylene from the cyclopropane ring, and subsequent fragmentations.
Cyclohexanone 9883, 70, 55 (base peak), 42Alpha-cleavage leading to the formation of a stable acylium ion, followed by the loss of neutral molecules.[1]
Cyclohexanone: A Baseline for Comparison

The mass spectrum of cyclohexanone is dominated by a base peak at m/z 55.[1] This characteristic fragment arises from a well-established alpha-cleavage mechanism, where the bond between the carbonyl carbon and an adjacent ring carbon is broken. This initial cleavage is followed by a hydrogen rearrangement and subsequent loss of a neutral radical, leading to the formation of a stable, resonance-stabilized acylium ion.

Predicted Fragmentation Pattern of this compound

Drawing upon the principles of spiro ketone fragmentation, we can predict the key fragmentation pathways for this compound (Molecular Weight: 124.18 g/mol [2]). The presence of the strained cyclopropane ring fused to a cyclohexanone ring introduces unique fragmentation routes not observed in simple cyclic ketones.

The molecular ion peak at m/z 124 is expected to be observed. The initial ionization likely involves the removal of a non-bonding electron from the carbonyl oxygen.

Primary Fragmentation Pathways:

  • Cleavage Alpha to the Carbonyl: While alpha-cleavage is a common fragmentation pathway for ketones, in the case of this compound, this can occur on either side of the carbonyl group within the six-membered ring.

    • Loss of C2H4 (Ethylene): Cleavage of the bond between the carbonyl carbon and the spiro-carbon, followed by rearrangement and loss of ethylene from the cyclopropane ring, could lead to a fragment at m/z 96 . This pathway is particularly plausible due to the strain relief in the three-membered ring.

    • Loss of C3H5•: Cleavage of the bond on the other side of the carbonyl group could lead to the loss of a C3H5 radical, resulting in a fragment at m/z 83 .

  • Rearrangement and Ring Opening: The strained cyclopropane ring is susceptible to rearrangement and ring-opening upon ionization. This can initiate a cascade of fragmentation events.

    • A plausible pathway involves the opening of the cyclopropane ring to form a more stable intermediate, which then undergoes further fragmentation. This could lead to the formation of a fragment at m/z 81 through the loss of a propyl radical.

  • Retro-Diels-Alder (RDA)-type Fragmentation: Although not a classic RDA reaction, a concerted cleavage of two bonds in the six-membered ring could lead to the expulsion of a neutral molecule. For instance, the loss of ethene could result in a fragment at m/z 96 .

Secondary Fragmentation:

The primary fragment ions will likely undergo further fragmentation, leading to smaller, stable ions. Common neutral losses include CO (28 Da) and H2O (18 Da, if rearrangements permit). We can anticipate the presence of smaller fragments at m/z 68, 55, and 41 , corresponding to various hydrocarbon fragments and further rearrangements. The fragment at m/z 55 would be of particular interest for comparison with cyclohexanone, though its formation mechanism and relative abundance are expected to be different.

Experimental Protocol: Acquiring High-Quality Mass Spectra

To obtain reliable and reproducible mass spectra for compounds like this compound, a standardized experimental approach is crucial. The following protocol outlines the key steps for analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

I. Sample Preparation
  • Solvent Selection: Dissolve the sample in a high-purity, volatile solvent such as dichloromethane or ethyl acetate. The solvent should not co-elute with the analyte.

  • Concentration: Prepare a dilute solution of the analyte (typically 10-100 µg/mL) to avoid overloading the GC column and the mass spectrometer detector.

  • Filtration: If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

II. GC-MS Instrumentation and Parameters
  • Gas Chromatograph:

    • Injection Port: Set to a temperature of 250°C to ensure rapid volatilization of the sample.

    • Injection Mode: Splitless injection is often preferred for trace analysis, while a split injection (e.g., 50:1) is suitable for more concentrated samples.

    • Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1.0 mL/min).

    • GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent, is generally suitable for separating a wide range of organic compounds.

    • Oven Temperature Program:

      • Initial Temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase the temperature at a rate of 10°C/min to 280°C.

      • Final Hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV. This energy level is crucial for generating reproducible fragmentation patterns that can be compared with library spectra.

    • Ion Source Temperature: Typically set to 230°C.

    • Quadrupole Temperature: Typically set to 150°C.

    • Mass Range: Scan from m/z 35 to 350 to ensure capture of the molecular ion and all significant fragments.

    • Solvent Delay: Set a solvent delay of 2-3 minutes to prevent the high concentration of the solvent from entering the mass spectrometer and saturating the detector.

III. Data Analysis
  • Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time.

  • Background Subtraction: Perform background subtraction to obtain a clean mass spectrum of the analyte.

  • Fragmentation Analysis: Analyze the resulting mass spectrum to identify the molecular ion and the major fragment ions. Compare the observed fragmentation pattern with the predicted pathways and with library spectra of related compounds.

Visualizing the Fragmentation Pathways

To better understand the proposed fragmentation mechanisms, the following diagrams, generated using Graphviz, illustrate the key bond cleavages and rearrangements.

fragmentation_pathway cluster_spiro This compound (m/z 124) cluster_fragments Predicted Key Fragments mol This compound (M+•) m/z 124 frag1 [M - C2H4]+• m/z 96 mol->frag1 - C2H4 (28 Da) (from cyclopropane) frag2 [M - C3H5•]+ m/z 83 mol->frag2 - C3H5• (41 Da) (alpha-cleavage) frag3 [C6H9O]+ m/z 97 mol->frag3 - C2H3• (27 Da) (alpha-cleavage)

Caption: Predicted primary fragmentation pathways of this compound.

cyclohexanone_fragmentation cluster_cyclo Cyclohexanone (m/z 98) cluster_cyclo_fragments Key Fragments mol_cyclo Cyclohexanone (M+•) m/z 98 frag_cyclo1 [C4H7O]+ m/z 71 mol_cyclo->frag_cyclo1 alpha-cleavage - C2H5• frag_cyclo2 [C3H7O]+ m/z 55 (Base Peak) frag_cyclo1->frag_cyclo2 - CH4

References

A Comparative Guide to the Structural Elucidation of Spiro[2.5]octan-4-one Derivatives: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, spirocyclic scaffolds hold a place of prominence due to their inherent three-dimensionality and conformational rigidity. These features can impart favorable pharmacological properties, such as enhanced binding affinity and selectivity for biological targets. Among these, the spiro[2.5]octan-4-one framework presents a compelling structural motif, merging a cyclopropane and a cyclohexanone ring through a single spiro-carbon. Understanding the precise three-dimensional arrangement of these molecules is paramount for predicting their behavior and designing novel derivatives with tailored functionalities.

This guide provides an in-depth comparison of analytical techniques for the structural characterization of this compound derivatives, with a primary focus on single-crystal X-ray crystallography. We will delve into the experimental intricacies of this powerful technique, objectively compare its outputs with those from Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, and provide field-proven insights into the causality behind experimental choices.

The Decisive Power of X-ray Crystallography: Unveiling the Solid-State Structure

Experimental Workflow: From Crystal to Structure

The journey from a powdered sample to a fully refined crystal structure is a meticulous process. The following workflow outlines the key stages, emphasizing the critical considerations at each step.

X_ray_Crystallography_Workflow cluster_0 Sample Preparation & Crystallization cluster_1 Data Collection cluster_2 Structure Solution & Refinement Crystallization Crystal Growth Mounting Crystal Mounting Crystallization->Mounting Selection of a single, high-quality crystal Screening Initial Screening Mounting->Screening Cryo-protection (if necessary) Data_Collection Full Data Collection Screening->Data_Collection Determination of unit cell and crystal quality Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Integration of diffraction spots Refinement Structure Refinement Structure_Solution->Refinement Initial phasing of the data Validation Validation & Analysis Refinement->Validation Optimization of atomic positions and thermal parameters

A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocol:

  • Crystallization: The critical first step is obtaining single crystals of sufficient quality. This is often the most challenging aspect. Common techniques include:

    • Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.

    • Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound's solution is allowed to equilibrate with a larger reservoir of a precipitant, inducing crystallization.

    • Cooling: A saturated solution is slowly cooled, reducing the solubility of the compound and promoting crystal growth. The choice of solvent or solvent system is crucial and often determined empirically. For this compound derivatives, solvents like acetone, ethyl acetate, or mixtures with alkanes could be explored.

  • Crystal Mounting and Screening: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using a cryo-loop and cryo-protectant (e.g., paratone-N oil) if data is to be collected at low temperatures (typically 100 K) to minimize radiation damage. The crystal is then placed in the X-ray beam of a diffractometer for an initial screening to determine the unit cell parameters and assess the crystal quality.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The positions and intensities of the diffracted X-rays are recorded on a detector. Modern diffractometers automate this process, optimizing the data collection strategy based on the crystal's symmetry.

  • Structure Solution and Refinement: The collected data is processed to yield a set of structure factors. The initial positions of the atoms are determined using computational methods such as direct methods or Patterson synthesis.[1] This initial model is then refined using a least-squares algorithm to best fit the experimental data. In this iterative process, atomic coordinates, and thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors.

  • Validation and Analysis: The final structural model is validated using various crystallographic metrics to ensure its quality and accuracy. The geometric parameters, such as bond lengths and angles, can then be analyzed to understand the molecule's conformation and intermolecular interactions.

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides a definitive solid-state structure, it is essential to consider other techniques that offer complementary information, particularly regarding the molecule's behavior in solution.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Crystallography Precise 3D structure in the solid state, including bond lengths, bond angles, absolute stereochemistry, and intermolecular interactions.Unambiguous structural determination; provides a high level of detail.Requires high-quality single crystals, which can be difficult to obtain; the solid-state conformation may not be the same as in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the connectivity of atoms, the chemical environment of nuclei, and through-space interactions (e.g., NOE), allowing for the determination of the solution-phase conformation.[4]Provides information about the molecule's structure and dynamics in solution, which is often more biologically relevant; does not require crystallization.Structure determination can be complex and may not provide the same level of precision as X-ray crystallography for all parameters; can be challenging for complex molecules with significant signal overlap.
Computational Chemistry (e.g., DFT, Molecular Dynamics) Prediction of stable conformers, their relative energies, and geometric parameters.[5] Can also predict spectroscopic properties for comparison with experimental data.Does not require a physical sample; can explore a wide range of conformations and their energetic landscapes.[6]The accuracy of the results is dependent on the level of theory and basis set used; predictions should ideally be validated by experimental data.

Conformational Insights into the this compound Scaffold

The this compound core possesses distinct conformational features that can be probed by these techniques. The cyclohexane ring typically adopts a chair conformation to minimize steric strain. The orientation of substituents on this ring can be either axial or equatorial, with the equatorial position generally being more stable for larger groups. The cyclopropane ring is inherently rigid.

Spiro_Conformation cluster_cyclohexane Cyclohexane Ring Conformation cluster_cyclopropane Cyclopropane Ring Spiro This compound Scaffold Chair Chair Conformation Spiro->Chair Rigid Rigid Planar Structure Spiro->Rigid Axial Axial Substituents Chair->Axial Equatorial Equatorial Substituents Chair->Equatorial

Key conformational features of the this compound scaffold.

In the case of (1S,2R)-6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde, X-ray analysis revealed that the six-membered ring adopts a chair conformation.[2] The analysis also precisely defined the trans orientation of the formyl and phenyl substituents on the cyclopropane ring.[2][3]

NMR studies, particularly 2D techniques like NOESY, can confirm these conformational preferences in solution by observing through-space interactions between protons. For instance, the observation of NOEs between an axial proton and other axial protons at positions +2 and -2 on the cyclohexane ring would support a chair conformation.

Computational studies can further complement these findings by calculating the relative energies of different conformers, such as the chair, boat, and twist-boat forms of the cyclohexane ring, and predicting the most stable arrangement.[5]

Conclusion

The structural elucidation of this compound derivatives requires a multi-faceted analytical approach. Single-crystal X-ray crystallography provides the definitive solid-state structure with unparalleled accuracy, laying the foundation for understanding the molecule's intrinsic properties. However, to gain a comprehensive picture, particularly for applications in drug development where solution behavior is critical, it is imperative to integrate these findings with data from NMR spectroscopy and computational modeling. This synergistic approach allows researchers to confidently correlate structure with function and to rationally design the next generation of this compound derivatives with desired chemical and biological activities.

References

A Comparative Analysis for Synthetic Chemists: Spiro[2.5]octan-4-one and Spiro[2.4]heptan-4-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and medicinal chemistry, spirocyclic ketones serve as invaluable building blocks. Their rigid, three-dimensional structures offer a unique scaffold for the development of novel therapeutics and complex molecular architectures. Among these, spiro[2.5]octan-4-one and spiro[2.4]heptan-4-one are two of the most fundamental examples, each possessing distinct properties stemming from the fusion of a cyclopropane ring to a six-membered or five-membered carbocycle, respectively.

This guide provides an in-depth comparison of these two spiroketones, focusing on their synthesis, physicochemical properties, spectral signatures, and comparative reactivity. The insights presented herein are supported by experimental data from peer-reviewed literature to assist researchers in making informed decisions for their synthetic strategies.

Structural and Physicochemical Properties: A Tale of Two Rings

The core structural difference between this compound and spiro[2.4]heptan-4-one lies in the size of the ketone-containing ring—a cyclohexanone versus a cyclopentanone. This seemingly subtle variation imparts significant differences in ring strain, bond angles, and steric hindrance, which in turn influence their physical properties and chemical behavior.

PropertyThis compoundSpiro[2.4]heptan-4-one
Molecular Formula C₈H₁₂OC₇H₁₀O
Molecular Weight 124.18 g/mol 110.15 g/mol
CAS Number 1074-88-01074-87-9
Boiling Point 65-66 °C at 7 mmHg65-67 °C at 18 mmHg
Density ~0.98 g/cm³ (predicted)~0.99 g/cm³ (predicted)
Refractive Index n²⁰/D 1.481n²⁰/D 1.474

The physical data highlights the close relationship between the two compounds, with their boiling points being notably similar under vacuum. However, the underlying structural dissimilarities become more apparent when examining their spectral data and chemical reactivity.

Comparative Synthesis Strategies

The most common and efficient routes to both spiroketones involve the reaction of a cyclic ketone with diphenylsulfonium or -oxosulfonium ylides, a method pioneered by Corey and Chaykovsky. An alternative, classical approach is the Kulinkovich reaction.

A widely employed and scalable synthesis involves the reaction of 1,3-dibromopropane with the respective cyclic ketone (cyclohexanone or cyclopentanone) in the presence of a suitable base. This method, a variation of intramolecular alkylation, provides a reliable pathway to these spirocyclic systems.

Experimental Protocol: Synthesis of this compound from Cyclohexanone

This protocol is adapted from established procedures for spirocyclization.

Step 1: Preparation of the Reagent

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) to anhydrous dimethyl sulfoxide (DMSO).

  • Heat the mixture to 75-80 °C under a nitrogen atmosphere until the evolution of hydrogen ceases (approximately 45 minutes), yielding a solution of methylsulfinyl carbanion (dimsyl sodium).

  • Cool the resulting solution to room temperature.

Step 2: Ylide Formation and Reaction

  • Wash trimethyloxosulfonium iodide (1.1 equivalents) with anhydrous ether and add it to the dimsyl sodium solution.

  • Stir the mixture for 10-15 minutes at room temperature to form the dimethylsulfoxonium methylide.

  • Cool the reaction mixture to 10-15 °C in an ice-water bath.

  • Add a solution of cyclohexanone (1.0 equivalent) in DMSO dropwise, maintaining the temperature below 25 °C.

Step 3: Spirocyclization (Hypothetical Adaptation for this specific target)

  • Note: The direct formation from an ylide reaction is more suited for generating the epoxide. A more direct synthesis for the ketone is the reaction of 1-(trimethylsilyloxy)cyclohexene with a cyclopropylidene precursor. A more classical approach is the reaction of cyclohexanone with 1,3-diiodopropane in the presence of a strong base like LDA.

Step 4: Work-up and Purification

  • After the reaction is complete (monitored by TLC), pour the reaction mixture into ice-cold water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield this compound as a colorless oil.

Below is a conceptual workflow for the synthesis.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Cyclohexanone Cyclohexanone ReactionVessel Reaction under Inert Atmosphere Cyclohexanone->ReactionVessel Reagent Cyclopropylidene Precursor Reagent->ReactionVessel Workup Aqueous Work-up & Extraction ReactionVessel->Workup Quenching Purification Vacuum Distillation Workup->Purification Crude Product Product This compound Purification->Product Pure Product G cluster_heptanone Spiro[2.4]heptan-4-one cluster_octanone This compound Heptanone 5-Membered Ring Hept_Strain Higher Ring Strain Heptanone->Hept_Strain Hept_Reactivity Increased Carbonyl Electrophilicity Hept_Strain->Hept_Reactivity Outcome Comparative Reactivity Hept_Reactivity->Outcome Faster Nucleophilic Addition Octanone 6-Membered Ring Oct_Strain Lower Ring Strain Octanone->Oct_Strain Oct_Reactivity Standard Carbonyl Reactivity Oct_Strain->Oct_Reactivity Oct_Reactivity->Outcome Slower Nucleophilic Addition

The Spiro[2.5]octan-4-one Scaffold: A Comparative Guide to Biological Activity in the Realm of Spirocyclic Ketones

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel molecular architectures that can effectively modulate biological processes is perpetual. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered considerable attention due to their inherent three-dimensional nature, which allows for precise spatial orientation of functional groups and can lead to enhanced potency and selectivity for biological targets.[1][2] This guide provides a comparative analysis of the biological potential of the simple spirocyclic ketone, Spiro[2.5]octan-4-one, against a backdrop of more complex and extensively studied spirocyclic ketones that have demonstrated significant therapeutic promise. While direct experimental data on this compound is sparse, an examination of its structural relatives and a broader survey of the spirocyclic ketone class can offer valuable insights for researchers and drug development professionals.

The Enigmatic Profile of this compound

This compound, a molecule with the chemical formula C₈H₁₂O, represents a fundamental spirocyclic ketone scaffold.[3] Its structure features a cyclopropane ring fused to a cyclohexanone ring at the spiro center. Despite its simple and synthetically accessible structure, a comprehensive review of the scientific literature reveals a notable absence of studies detailing its biological activity. Public chemical databases, such as PubChem, provide physical and chemical properties but lack any associated bioassay data.[3][4]

However, a study on structurally related 1-hydroxyspiro[2.5]cyclooct-4-en-3-ones has shown that these compounds exhibit significant antiproliferative activity against human leukemia HL60 cells in vitro.[5] This finding suggests that the spiro[2.5]octane framework may not be biologically inert and could serve as a foundational structure for the development of novel cytotoxic agents. The introduction of additional functional groups, such as the hydroxyl and enone moieties in the studied analogs, likely plays a critical role in their observed activity, a common theme in the structure-activity relationships of bioactive compounds.

A Comparative Landscape: Diverse Activities of Other Spirocyclic Ketones

To understand the potential of this compound, it is instructive to compare it with other spirocyclic ketones that have been the subject of extensive biological investigation. These compounds often possess more complex ring systems and a higher degree of functionalization, which contribute to their diverse pharmacological profiles.

Anticancer Activity: A Common Thread

A recurring theme in the biological evaluation of spirocyclic ketones is their potential as anticancer agents.

  • Spiro-oxindoles: This class of compounds, which features a spiro-fused oxindole moiety, has demonstrated potent anticancer activity. For instance, certain spiro-oxindole derivatives have been shown to induce apoptosis in various cancer cell lines.[6]

  • Spiro[5.5]undecane Derivatives: A recently synthesized 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione has been evaluated for its in vitro anti-cancer activity, highlighting the ongoing interest in this scaffold.[6]

  • Spiro Hydantoin Derivatives: The spiro hydantoin derivative, ASHD, has been shown to have potent cytotoxicity against leukemic cells, inducing apoptosis through the mitochondrial pathway following cell cycle arrest.[7]

The mechanism of action for many of these anticancer spirocyclic ketones involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the NF-κB pathway.

Antimicrobial and Antiviral Potential

Beyond cancer, spirocyclic ketones have emerged as promising candidates for combating infectious diseases.

  • Spirotetronates: This family of polyketides, characterized by a spirotetronate motif, exhibits potent antibacterial and antitumor activities.[8][9][10] Abyssomicin C, a marine-derived spirotetronate, is a notable example that inhibits the para-aminobenzoic acid (pABA) pathway, which is essential for many bacteria.[11][12]

  • Spiroketal Pyrrolidines: The novel spiroketal pyrrolidine GSK2336805 has been identified as a potent inhibitor of the hepatitis C virus (HCV).[13]

  • Spiroketals against HIV-1: Certain diacetylenic spiroketal enol ethers have been found to inhibit HIV-1 integrase activity in biochemical assays.[14]

These examples underscore the versatility of the spirocyclic ketone scaffold in targeting a broad range of pathogens.

Experimental Protocols for Biological Evaluation

The assessment of the biological activity of novel compounds like this compound and its derivatives requires robust and validated experimental protocols. Below are representative methodologies for key biological assays.

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, providing a preliminary indication of a compound's cytotoxic potential.[15][16]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound derivatives) in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for Anticancer Screening

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Prepare Cancer Cell Lines seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compounds Prepare Test Compound Dilutions treat_cells Treat Cells with Compounds prep_compounds->treat_cells seed_cells->treat_cells incubate_cells Incubate for 48-72h treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Measure Absorbance at 570nm solubilize->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability det_ic50 Determine IC50 Value calc_viability->det_ic50

Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.

Antiviral Activity: HIV-1 Integrase Inhibition Assay

This assay is designed to identify compounds that inhibit the activity of HIV-1 integrase, a key enzyme in the viral replication cycle.

Protocol:

  • Plate Coating: Coat a 96-well streptavidin plate with a biotinylated double-stranded HIV-1 LTR U5 donor substrate (DS) DNA.[17]

  • Integrase Binding: Add recombinant HIV-1 integrase protein to the wells and incubate to allow binding to the DS DNA.

  • Inhibitor Addition: Add the test compounds at various concentrations to the wells. Include a known inhibitor (e.g., Raltegravir) as a positive control.

  • Strand Transfer Reaction: Add a double-stranded target substrate (TS) DNA with a 3'-end modification to initiate the strand-transfer reaction, where the integrase incorporates the DS DNA into the TS DNA.

  • Detection: Detect the integrated product using an HRP-labeled antibody that recognizes the 3'-end modification on the TS DNA.

  • Signal Measurement: Add a colorimetric substrate (e.g., TMB) and measure the absorbance to quantify the amount of integrated product.

  • Data Analysis: Calculate the percent inhibition of integrase activity and determine the IC₅₀ value for each test compound.

Anti-inflammatory Activity: NF-κB Translocation Assay

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. This assay identifies compounds that inhibit the translocation of NF-κB from the cytoplasm to the nucleus upon stimulation.

Protocol:

  • Cell Seeding: Seed cells (e.g., HEK293 or RAW 264.7 macrophages) in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1 hour).

  • Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).[18]

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.

  • Immunostaining: Stain the cells with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with a DNA dye like DAPI or Hoechst.

  • Imaging: Acquire images of the cells using a high-content imaging system.

  • Image Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of the NF-κB p65 signal to determine the extent of nuclear translocation.

  • Data Analysis: Calculate the inhibition of NF-κB translocation for each compound concentration and determine the IC₅₀ value.

NF-κB Signaling Pathway and Inhibition

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) p_IkB P-IκBα IkB->p_IkB NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Ub_p_IkB Ub-P-IκBα p_IkB->Ub_p_IkB ubiquitination IkB_NFkB IκBα-NF-κB (inactive complex) Proteasome Proteasome Ub_p_IkB->Proteasome degradation Genes Inflammatory Gene Transcription NFkB_nuc->Genes Spiroketone Spirocyclic Ketone (Potential Inhibitor) Spiroketone->IKK inhibits IkB_NFkB->NFkB releases

Caption: Simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by spirocyclic ketones.

Conclusion and Future Perspectives

While this compound remains a largely unexplored entity in the realm of biologically active molecules, its structural simplicity and the demonstrated activity of a closely related analog provide a compelling rationale for further investigation. The diverse and potent biological activities of more complex spirocyclic ketones, ranging from anticancer to antiviral and antimicrobial effects, highlight the immense potential of this structural class in drug discovery.

Future research should focus on the synthesis and biological evaluation of a library of this compound derivatives. By systematically modifying the core structure with various functional groups, it may be possible to unlock and optimize specific biological activities. The application of the standardized experimental protocols outlined in this guide will be crucial for generating reliable and comparable data. Ultimately, a thorough exploration of this fundamental spirocyclic ketone could lead to the discovery of novel therapeutic agents with unique mechanisms of action.

References

A Spectroscopic Showdown: Distinguishing Spiro[2.5]octanone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis and drug discovery, the precise identification of isomers is paramount. Spirocycles, with their unique three-dimensional structures, are increasingly incorporated into novel therapeutic agents. Among these, the spiro[2.5]octanone framework presents a fascinating case study in isomeric complexity. The seemingly subtle shift of a carbonyl group around the six-membered ring gives rise to a family of isomers with distinct physicochemical properties and, consequently, unique spectroscopic signatures. This guide provides a detailed comparative analysis of spiro[2.5]octanone isomers, focusing on the powerful triumvirate of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to enable their unambiguous differentiation.

The Spiro[2.5]octanone Family: A Structural Overview

The spiro[2.5]octanone scaffold consists of a cyclopropane ring fused at a single carbon atom (the spiro center) to a cyclohexanone ring. The position of the carbonyl group on the cyclohexane ring defines the specific isomer. The key isomers of interest are spiro[2.5]octan-1-one, spiro[2.5]octan-2-one, spiro[2.5]octan-4-one, spiro[2.5]octan-5-one, and spiro[2.5]octan-6-one. While sharing the same molecular formula (C₈H₁₂O) and molecular weight (124.18 g/mol ), their structural differences lead to discernible variations in their spectroscopic data.

cluster_1 Spiro[2.5]octan-1-one cluster_2 Spiro[2.5]octan-2-one cluster_4 This compound cluster_5 Spiro[2.5]octan-5-one cluster_6 Spiro[2.5]octan-6-one 1-one 1-one 2-one 2-one 4-one 4-one 5-one 5-one 6-one 6-one

Figure 1. Structures of Spiro[2.5]octanone Isomers.

Deciphering the Isomers: A Multi-technique Spectroscopic Approach

A combination of spectroscopic techniques is essential for the definitive identification of each spiro[2.5]octanone isomer. While mass spectrometry can confirm the molecular weight, NMR and IR spectroscopy provide the fine details of the molecular architecture.

¹H and ¹³C NMR Spectroscopy: Probing the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for isomer differentiation. The chemical environment of each proton and carbon atom is unique, leading to distinct chemical shifts and coupling patterns.

Key Differentiating Features in NMR:

  • Protons Alpha to the Carbonyl: The protons on the carbon atoms adjacent to the carbonyl group are significantly deshielded and will appear at a higher chemical shift (downfield) in the ¹H NMR spectrum. The number and multiplicity of these signals are key identifiers.

  • Cyclopropane Protons: The protons of the cyclopropane ring typically appear in the upfield region of the ¹H NMR spectrum, often as complex multiplets due to geminal and vicinal coupling. Their chemical shifts can be influenced by the proximity of the carbonyl group.

  • Carbonyl Carbon: The ¹³C NMR spectrum provides a clear indication of the carbonyl group, which typically resonates in the downfield region (around 200-220 ppm).

  • Spiro Carbon: The quaternary spiro carbon atom will appear as a singlet in the ¹³C NMR spectrum, and its chemical shift will vary depending on the isomer.

Infrared (IR) Spectroscopy: Identifying the Carbonyl Signature

IR spectroscopy is a rapid and effective method for confirming the presence of the carbonyl group. The C=O stretching vibration gives rise to a strong and sharp absorption band in the region of 1650-1750 cm⁻¹. The exact position of this band can be subtly influenced by ring strain and the electronic environment of the carbonyl group, potentially offering clues to the isomer's identity. For saturated cyclic ketones, the C=O stretch typically appears around 1715 cm⁻¹.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry confirms the molecular weight of the spiro[2.5]octanone isomers to be 124 g/mol . While the parent molecular ion peak will be the same for all isomers, their fragmentation patterns upon ionization can differ. The fragmentation is influenced by the position of the carbonyl group, which directs the cleavage of adjacent bonds. Analysis of the fragment ions can provide further structural evidence to distinguish between the isomers.

Experimental Protocols: A Guide to Spectroscopic Analysis

For researchers aiming to characterize synthesized spiro[2.5]octanone isomers, the following general protocols are recommended.

Synthesis and Purification

The synthesis of specific spiro[2.5]octanone isomers can be achieved through various synthetic routes, often starting from corresponding cyclohexanone derivatives followed by cyclopropanation, or via ring expansion methodologies. A patented process for the preparation of spiro[2.5]octane-5,7-dione, a related dicarbonyl compound, involves a multi-step synthesis starting from 1,3-cyclohexanedione.[1] Purification of the target isomer is critical for obtaining clean spectroscopic data and is typically achieved through column chromatography.

Start Starting Material (e.g., Cyclohexanone derivative) Reaction Synthetic Transformation (e.g., Cyclopropanation) Start->Reaction Reagents & Conditions Crude Crude Product Mixture Reaction->Crude Purification Purification (e.g., Column Chromatography) Crude->Purification Isomer Isolated Spiro[2.5]octanone Isomer Purification->Isomer Analysis Spectroscopic Analysis (NMR, IR, MS) Isomer->Analysis

Figure 2. General Experimental Workflow.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified spiro[2.5]octanone isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a standard pulse program. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing and Analysis: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts and coupling constants.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared.

  • Acquisition: Record the IR spectrum over the standard range (typically 4000-400 cm⁻¹).

  • Analysis: Identify the characteristic absorption band for the C=O stretch and other key functional group vibrations.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and analyze the fragmentation pattern to aid in structural elucidation.

Conclusion

The unambiguous identification of spiro[2.5]octanone isomers is a critical task in synthetic chemistry and drug development. A multi-pronged spectroscopic approach, combining the detailed structural insights from ¹H and ¹³C NMR, the functional group information from IR, and the molecular weight and fragmentation data from mass spectrometry, provides a robust framework for their differentiation. By carefully analyzing the unique spectral fingerprints of each isomer, researchers can confidently confirm the identity of their target molecules, paving the way for further investigation into their biological activities and potential applications.

References

A Researcher's Guide to the Conformational Landscape of Spiro[2.5]octan-4-one: A Computational Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the rigid, three-dimensional architecture of spirocyclic compounds offers a compelling advantage.[1] Their unique topology allows for precise spatial orientation of functional groups, making them invaluable scaffolds for interacting with biological targets.[1] Among these, Spiro[2.5]octan-4-one, which features a cyclopropane ring fused to a cyclohexanone core, presents a fascinating case study in conformational analysis. The inherent strain of the three-membered ring significantly influences the conformational preferences of the more flexible six-membered ring, creating a nuanced energy landscape that is critical to understand for rational molecular design.

This guide provides an in-depth comparison of the conformational isomers of this compound, grounded in established computational chemistry protocols. We will dissect the methodologies for identifying and characterizing these conformers, from initial conformational searching to high-level quantum mechanical calculations, and demonstrate how to validate these theoretical findings against experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for a deeper understanding of complex molecular systems.

The Conformational Puzzle: Chair, Boat, and Twist-Boat

The conformational flexibility of this compound is primarily dictated by the cyclohexane ring, which can adopt several non-planar arrangements to alleviate ring strain. The most well-known of these are the chair , boat , and twist-boat (or skew-boat) conformations.

The chair conformation is typically the most stable for cyclohexane and its derivatives due to the minimization of both angle strain (bond angles are close to the ideal tetrahedral 109.5°) and torsional strain (all C-H bonds on adjacent carbons are staggered). However, the introduction of the spiro-fused cyclopropane ring introduces unique steric and electronic effects that can alter this preference. Specifically, the cyclopropane ring can influence the disposition of substituents on the adjacent carbon, in some cases favoring an axial orientation where an equatorial one would typically be expected.

The boat conformation is significantly less stable than the chair due to unfavorable steric interactions between the "flagpole" hydrogens and torsional strain from eclipsed bonds. The twist-boat conformation is an intermediate in energy between the chair and the boat, alleviating some of the flagpole interactions and eclipsing strain of the pure boat form.

Comparative Analysis of Computational Methodologies

To accurately model the conformational landscape of this compound, a multi-tiered computational approach is recommended. This typically involves an initial, broad search for potential conformers using a less computationally expensive method, followed by more accurate geometry optimizations and energy calculations.

Methodology 1: Molecular Mechanics (MM) for Initial Conformer Generation

Molecular mechanics methods, such as MMFF94 or UFF, offer a rapid way to explore the potential energy surface of a molecule. They are ideal for an initial conformational search to identify a broad range of possible low-energy structures.

Methodology 2: Density Functional Theory (DFT) for Accurate Energetics and Geometries

For a more precise determination of the relative stabilities and geometric parameters of the identified conformers, Density Functional Theory (DFT) is the method of choice. A common and well-validated functional for such applications is B3LYP, often paired with a Pople-style basis set like 6-31G(d) or a larger one for higher accuracy.

dot```dot graph "Computational_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label = "Conformer Generation"; style = "rounded"; bgcolor = "#E8F0FE"; "Input" [label="this compound\n(SMILES or 2D Structure)", shape=invhouse, fillcolor="#FBBC05"]; "MM_Search" [label="Molecular Mechanics\nConformational Search\n(e.g., MMFF94)"]; "Initial_Conformers" [label="Pool of Initial\nConformers", shape=cylinder, fillcolor="#FFFFFF"]; "Input" -> "MM_Search" [label="Generate 3D coordinates"]; "MM_Search" -> "Initial_Conformers" [label="Identify low-energy structures"]; }

subgraph "cluster_1" { label = "Refinement and Analysis"; style = "rounded"; bgcolor = "#E6F4EA"; "DFT_Opt" [label="DFT Geometry Optimization\n(e.g., B3LYP/6-31G(d))"]; "Freq_Calc" [label="Frequency Calculation"]; "Final_Energies" [label="Relative Energies &\nThermodynamic Data", shape=cylinder, fillcolor="#FFFFFF"]; "Initial_Conformers" -> "DFT_Opt" [label="Refine geometries"]; "DFT_Opt" -> "Freq_Calc" [label="Confirm minima &\nobtain ZPE"]; "Freq_Calc" -> "Final_Energies" [label="Calculate Gibbs Free Energy"]; }

subgraph "cluster_2" { label = "Validation"; style = "rounded"; bgcolor = "#FCE8E6"; "NMR_Calc" [label="NMR Chemical Shift\nCalculation (GIAO method)"]; "Exp_Data" [label="Experimental\nNMR Data", shape=invhouse, fillcolor="#EA4335"]; "Comparison" [label="Compare Calculated vs.\nExperimental Shifts", shape=parallelogram, fillcolor="#FFFFFF"]; "Final_Energies" -> "NMR_Calc" [label="Boltzmann-weighted\naveraging"]; "Exp_Data" -> "Comparison"; "NMR_Calc" -> "Comparison"; } }

Caption: Logic diagram for validating computational results.

Conclusion

The conformational analysis of this compound provides a clear illustration of how computational chemistry can offer profound insights into the structure and energetics of complex molecules. By employing a systematic workflow that begins with broad conformational searching and progresses to high-accuracy DFT calculations, researchers can build a reliable model of the conformational landscape. The ultimate validation of this model against experimental data, such as NMR spectroscopy, ensures its trustworthiness and applicability in fields like drug design, where a precise understanding of molecular shape is paramount to function. The principles and protocols outlined in this guide serve as a robust framework for investigating the conformational preferences of not only this compound but also a wide array of other structurally intricate molecules.

References

A Comparative Guide to the Synthetic Routes of Spiro[2.5]octanones for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

The spiro[2.5]octanone framework, a unique structural motif featuring a cyclopropane ring fused to a cyclohexanone at a quaternary carbon center, is of significant interest to the pharmaceutical and agrochemical industries. Its inherent three-dimensionality and conformational rigidity make it a valuable scaffold in the design of novel bioactive molecules. This guide provides a comparative analysis of the primary synthetic strategies for accessing spiro[2.5]octanones, offering insights into the mechanistic underpinnings, practical considerations, and relative efficiencies of each approach. The information presented herein is intended to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.

Introduction to the Spiro[2.5]octanone Scaffold

The strategic importance of the spiro[2.5]octanone core lies in its ability to introduce a well-defined three-dimensional geometry into a molecule, which can significantly enhance binding affinity and selectivity for biological targets. The presence of the strained cyclopropane ring often imparts unique chemical reactivity and metabolic stability. Consequently, a variety of synthetic methods have been developed to construct this valuable scaffold, each with its own set of advantages and limitations. This guide will delve into three prominent synthetic pathways:

  • 1,6-Conjugated Addition-Mediated [2+1] Annulation: A modern and efficient approach for the synthesis of functionalized spiro[2.5]octanones.

  • Classical Cyclopropanation followed by Oxidation: A two-step sequence involving the formation of a spiro[2.5]octanol intermediate.

  • Intramolecular Aldol Condensation: A powerful ring-closing strategy to form the cyclohexanone portion of the spirocycle.

A thorough understanding of these routes is crucial for selecting the most appropriate method based on the desired substitution pattern, scalability, and available starting materials.

I. 1,6-Conjugated Addition-Mediated [2+1] Annulation: A Domino Approach

This contemporary strategy provides a direct and highly diastereoselective route to spiro[2.5]octa-4,7-dien-6-ones through a domino reaction involving p-quinone methides and sulfur ylides.[1][2] This metal-free approach is lauded for its operational simplicity and scalability.[1]

Reaction Mechanism and Rationale

The reaction is initiated by a 1,6-conjugate addition of a sulfur ylide to the p-quinone methide. This step is driven by the electrophilic nature of the extended conjugated system of the quinone methide. The resulting intermediate then undergoes an intramolecular [2+1] annulation to form the spirocyclic cyclopropane ring and extrude the sulfur species, typically dimethyl sulfoxide. The high diastereoselectivity observed is a result of a well-organized transition state that minimizes steric interactions.

Diagram of the 1,6-Conjugated Addition-Mediated [2+1] Annulation

G cluster_0 Reaction Pathway p-Quinone_Methide p-Quinone Methide Intermediate Zwitterionic Intermediate p-Quinone_Methide->Intermediate 1,6-Conjugate Addition Sulfur_Ylide Sulfur Ylide Sulfur_Ylide->Intermediate Spiro_Product Spiro[2.5]octa-4,7-dien-6-one Intermediate->Spiro_Product Intramolecular [2+1] Annulation Byproduct DMSO Intermediate->Byproduct

Caption: Domino reaction pathway for the synthesis of spiro[2.5]octa-4,7-dien-6-ones.

Performance Comparison
Parameter1,6-Conjugated Addition-Mediated [2+1] Annulation
Typical Yield High to excellent (often >90%)[3]
Stereoselectivity High diastereoselectivity[1]
Reaction Conditions Mild, often at room temperature[2]
Reagents p-Quinone methides, sulfur ylides
Catalyst Typically catalyst-free[4]
Advantages Metal-free, scalable, one-pot, good functional group tolerance[1][2]
Limitations Primarily yields dienone products, requiring subsequent reduction for saturated ketones.
Experimental Protocol: Synthesis of a Spiro[2.5]octa-4,7-dien-6-one
  • Preparation of the Sulfur Ylide: To a stirred suspension of trimethylsulfonium iodide (1.2 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add n-butyllithium (1.2 mmol, 2.5 M in hexanes) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour to form a clear solution of the sulfur ylide.

  • Reaction with p-Quinone Methide: In a separate flask, dissolve the p-quinone methide (1.0 mmol) in anhydrous THF (10 mL).

  • Addition and Reaction: Cool the sulfur ylide solution to 0 °C and add the solution of the p-quinone methide dropwise over 10 minutes.

  • Workup and Purification: After stirring at room temperature for 2-4 hours (monitored by TLC), quench the reaction with saturated aqueous ammonium chloride (10 mL). Extract the mixture with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired spiro[2.5]octa-4,7-dien-6-one.

II. Kulinkovich Cyclopropanation and Subsequent Oxidation

A more classical and highly versatile approach to spiro[2.5]octanones involves the initial construction of a spiro[2.5]octanol via the Kulinkovich reaction, followed by oxidation to the corresponding ketone.[5][6] This two-step sequence offers a high degree of control and is applicable to a wide range of substrates.

Reaction Mechanism and Rationale

Step 1: The Kulinkovich Reaction The Kulinkovich reaction transforms an ester into a cyclopropanol using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[6][7] The reaction proceeds through the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst.[5] This intermediate then reacts with the ester, behaving as a 1,2-dicarbanion equivalent, to generate the cyclopropanol product after workup.[7] For the synthesis of spiro[2.5]octanols, a suitable cyclohexanecarboxylate ester is used as the starting material.

Step 2: Oxidation The secondary alcohol of the spiro[2.5]octanol is then oxidized to the ketone using a variety of standard oxidizing agents. The choice of oxidant depends on the functional group tolerance of the substrate. Common reagents include pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.

Diagram of the Kulinkovich Reaction and Oxidation Sequence

G cluster_1 Two-Step Synthesis Ester Cyclohexanecarboxylate Ester Kulinkovich Kulinkovich Reaction Ester->Kulinkovich Grignard Grignard Reagent Grignard->Kulinkovich Titanium_Catalyst Ti(O-iPr)4 Titanium_Catalyst->Kulinkovich Spiro_Alcohol Spiro[2.5]octanol Kulinkovich->Spiro_Alcohol Oxidation Oxidation Spiro_Alcohol->Oxidation Spiro_Ketone Spiro[2.5]octanone Oxidation->Spiro_Ketone

Caption: Synthetic pathway to spiro[2.5]octanones via Kulinkovich reaction and oxidation.

Performance Comparison
ParameterKulinkovich Reaction & Oxidation
Typical Yield Good to excellent over two steps.
Stereoselectivity Can be highly diastereoselective, depending on the substrate.
Reaction Conditions Kulinkovich: Anhydrous, inert atmosphere. Oxidation: Varies with reagent.
Reagents Esters, Grignard reagents, titanium alkoxides, oxidizing agents.
Catalyst Titanium(IV) isopropoxide (catalytic or stoichiometric).[6]
Advantages Wide substrate scope, reliable, access to diverse substitution patterns.
Limitations Two-step process, requires stoichiometric Grignard reagent, sensitive to moisture.
Experimental Protocol: Synthesis of a Spiro[2.5]octanone via Kulinkovich Reaction and Oxidation

Step 1: Kulinkovich Cyclopropanation

  • Reaction Setup: To a solution of the cyclohexanecarboxylate ester (1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere, add titanium(IV) isopropoxide (1.2 mmol).

  • Grignard Addition: Cool the mixture to 0 °C and add ethylmagnesium bromide (3.0 mmol, 3.0 M in diethyl ether) dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (15 mL). Filter the resulting suspension through a pad of Celite®, washing with diethyl ether. The filtrate is extracted with diethyl ether (3 x 20 mL), and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude spiro[2.5]octanol is purified by flash chromatography.

Step 2: Oxidation

  • PCC Oxidation: To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 mmol) and silica gel (2 g) in dichloromethane (10 mL), add a solution of the spiro[2.5]octanol (1.0 mmol) in dichloromethane (5 mL).

  • Reaction and Workup: Stir the mixture at room temperature for 2-4 hours. Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with diethyl ether. The filtrate is concentrated under reduced pressure to yield the crude spiro[2.5]octanone, which can be further purified by chromatography or distillation.

III. Intramolecular Aldol Condensation

The intramolecular aldol condensation is a classic and powerful method for the formation of five- and six-membered rings.[8][9] In the context of spiro[2.5]octanone synthesis, this strategy involves a suitably substituted cyclopropyl dicarbonyl compound that cyclizes to form the desired spirocyclic ketone.

Reaction Mechanism and Rationale

The reaction is typically base-catalyzed and begins with the deprotonation of an α-carbon to one of the carbonyl groups, forming an enolate.[9] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other carbonyl group within the same molecule.[8] This intramolecular cyclization forms a β-hydroxy ketone intermediate, which readily undergoes dehydration upon heating to yield the α,β-unsaturated spiro[2.5]octenone. The formation of a thermodynamically stable six-membered ring is the driving force for this cyclization.[9]

Diagram of the Intramolecular Aldol Condensation Pathway

G cluster_2 Ring Formation by Aldol Condensation Dicarbonyl Cyclopropyl Dicarbonyl Precursor Enolate Enolate Formation Dicarbonyl->Enolate Base Base Base->Enolate Cyclization Intramolecular Cyclization Enolate->Cyclization Intermediate β-Hydroxy Ketone Intermediate Cyclization->Intermediate Dehydration Dehydration Intermediate->Dehydration Product Spiro[2.5]octenone Dehydration->Product

Caption: Stepwise mechanism of intramolecular aldol condensation for spiro[2.5]octenone synthesis.

Performance Comparison
ParameterIntramolecular Aldol Condensation
Typical Yield Good to high, depending on the substrate and reaction conditions.
Stereoselectivity Generally not a primary concern for creating the spiro center itself, but can be influenced by existing stereocenters.
Reaction Conditions Basic conditions, often with heating.
Reagents Dicarbonyl precursor, base (e.g., NaOH, KOH, NaOEt).
Catalyst Base is typically used in stoichiometric or catalytic amounts.
Advantages Powerful for ring formation, utilizes readily available starting materials.
Limitations Requires a specific dicarbonyl precursor, can sometimes lead to competing intermolecular reactions.
Experimental Protocol: Synthesis of a Spiro[2.5]octenone
  • Reaction Setup: Dissolve the [1-(2-oxopropyl)cyclopropyl]acetic acid methyl ester (1.0 mmol) in a suitable solvent such as tetrahydrofuran (10 mL).[10]

  • Base Addition: Add a solution of sodium methoxide (1.2 mmol) in methanol to the reaction mixture at room temperature.[10]

  • Reaction and Monitoring: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

  • Workup and Purification: Cool the reaction to room temperature and neutralize with a mild acid (e.g., acetic acid). Remove the solvent under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by flash column chromatography to afford the spiro[2.5]octenone.

Conclusion and Future Perspectives

The synthesis of spiro[2.5]octanones can be approached through several distinct and effective strategies. The 1,6-conjugated addition-mediated [2+1] annulation stands out as a modern, efficient, and highly diastereoselective one-pot method, particularly for accessing dienone derivatives. The Kulinkovich reaction followed by oxidation offers a reliable and versatile two-step sequence with a broad substrate scope. The intramolecular aldol condensation provides a powerful and classical approach for the crucial ring-forming step, provided the appropriate dicarbonyl precursor is accessible.

The choice of synthetic route will ultimately be dictated by the specific target molecule, desired substitution patterns, scalability requirements, and the availability of starting materials. Future developments in this field are likely to focus on the discovery of new catalytic and enantioselective methods to further enhance the efficiency and stereocontrol in the synthesis of these valuable spirocyclic scaffolds.

References

A Comparative Guide to the Validation of Analytical Methods for Spiro[2.5]octan-4-one Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of Spiro[2.5]octan-4-one, a key intermediate in various synthetic pathways. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the critical process of method validation, ensuring that the chosen analytical procedure is fit for its intended purpose. We will explore two primary chromatographic techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), explaining the rationale behind method selection and the validation parameters essential for generating reliable, reproducible, and accurate data in a regulated environment.

The principles and protocols described herein are grounded in the authoritative guidelines set forth by the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[1][2][3]

The Analytical Challenge: Quantifying this compound

This compound (C₈H₁₂O) is a saturated cyclic ketone.[4][5] Its structure presents specific analytical considerations:

  • Volatility: It possesses a molecular weight of 124.18 g/mol , suggesting sufficient volatility for Gas Chromatography.[6]

  • Lack of a Strong Chromophore: The molecule does not contain conjugated double bonds or aromatic rings, meaning it will not absorb light strongly in the typical UV-Vis range (200-400 nm). This makes direct quantification by HPLC with a UV detector challenging.

This structural assessment is the first step in method development, guiding our choice of analytical instrumentation and strategy. The ultimate goal is to develop a method that is not only accurate and precise but also robust enough for routine use.

Strategic Selection of Analytical Techniques

Two primary techniques are suitable for the quantification of this compound: Gas Chromatography (GC) offers a direct approach, while High-Performance Liquid Chromatography (HPLC) can be employed effectively following a chemical derivatization strategy.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Causality of Choice: GC is an ideal technique for analyzing volatile and thermally stable compounds. This compound fits this profile perfectly. The Flame Ionization Detector (FID) is a universal detector for organic compounds, providing a response that is directly proportional to the mass of carbon entering the flame. This results in excellent quantitation capabilities with a wide linear range. For higher specificity, especially in complex matrices, a Mass Spectrometer (MS) can be used as a detector.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) via Derivatization

Causality of Choice: To overcome the lack of a native chromophore, a pre-column derivatization strategy can be employed. This involves reacting the ketone with a reagent that attaches a UV-active tag to the molecule. A classic and effective reagent for this purpose is 2,4-Dinitrophenylhydrazine (DNPH).[7] The reaction forms a 2,4-dinitrophenylhydrazone derivative, which is highly colored and possesses a strong chromophore, allowing for sensitive detection by HPLC-UV.[8][9] This approach is particularly useful when analyzing samples that are not suitable for GC (e.g., due to thermal instability or presence in a non-volatile matrix).

The Framework of Method Validation

Analytical method validation is the process of demonstrating, through laboratory studies, that the performance characteristics of a method are suitable and reliable for the intended analytical application.[10][11] It is a regulatory requirement and a cornerstone of good science.[1][12] The validation process is guided by the ICH Q2(R2) guideline, which outlines the necessary validation characteristics.[2][13][14]

The overall workflow for validating an analytical method is a systematic process.

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Reporting & Lifecycle Dev Method Development & Optimization Proto Write Validation Protocol (Define Acceptance Criteria) Dev->Proto Spec Specificity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ LOD & LOQ Prec->LoQ Robust Robustness LoQ->Robust Report Validation Report (Summarize Data) Robust->Report Lifecycle Ongoing Method Monitoring & Lifecycle Management Report->Lifecycle

Caption: Workflow for Analytical Method Validation.

Deep Dive into Validation Parameters

According to ICH Q2(R2) and USP <1225>, the following parameters must be evaluated for a quantitative assay.[2][11]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[15] In GC-MS, specificity is demonstrated by the unique mass spectrum of the analyte. In HPLC, it is shown by separating the analyte peak from all other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards across a range and performing a linear regression analysis (y = mx + c). A correlation coefficient (R²) close to 1.0 is desired.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[16] It is often assessed using recovery studies, where a known amount of analyte is spiked into a sample matrix and the percentage recovered is calculated.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

    • Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.[15]

Experimental Protocols for Validation

The following are detailed protocols for the validation of two distinct methods for quantifying this compound.

Protocol 1: Validation of a GC-FID Method

This protocol describes a self-validating system where system suitability tests are performed before each run to ensure the system is operating within validated parameters.

1. System Suitability Test (SST):

  • Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).

  • Inject the standard six consecutive times.

  • Acceptance Criteria: The relative standard deviation (%RSD) of the peak areas must be ≤ 2.0%. The peak tailing factor should be ≤ 2.0.

2. Linearity & Range:

  • Prepare a series of at least five calibration standards of this compound, ranging from 50% to 150% of the expected sample concentration (e.g., 10 µg/mL to 150 µg/mL).

  • Inject each standard in triplicate.

  • Plot the mean peak area against concentration and perform a linear regression.

  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.

3. Accuracy (Recovery):

  • Prepare a sample matrix (placebo).

  • Spike the placebo with this compound at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare three samples at each level.

  • Analyze the spiked samples and calculate the percent recovery.

  • Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% at each level.

4. Precision:

  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day with the same analyst.

  • Intermediate Precision: Repeat the analysis of six samples on a different day with a different analyst.

  • Calculate the %RSD for each set and for the combined data.

  • Acceptance Criteria: %RSD ≤ 2.0%.

5. LOQ & LOD:

  • Determine based on the signal-to-noise ratio (S/N). Typically, LOD is where S/N = 3, and LOQ is where S/N = 10.

  • Alternatively, determine from the standard deviation of the response and the slope of the calibration curve.

  • Confirm the LOQ by preparing and analyzing samples at this concentration to demonstrate adequate precision and accuracy.

6. Robustness:

  • Deliberately vary key GC parameters one at a time:

    • Injector temperature (± 5°C)

    • Column flow rate (± 10%)

    • Oven temperature ramp rate (± 10%)

  • Analyze a standard solution under each condition and evaluate the impact on peak area and retention time.

  • Acceptance Criteria: The results should not be significantly affected, and SST criteria should still be met.

Protocol 2: Validation of an HPLC-UV Method (DNPH Derivatization)

This protocol includes the derivatization step and its control.

1. Derivatization Procedure:

  • To 1.0 mL of the sample (or standard) in a suitable solvent (e.g., acetonitrile), add 1.0 mL of the DNPH reagent (a saturated solution of DNPH in 2M HCl).

  • Vortex and allow to react at room temperature for 1 hour.

  • The resulting solution containing the this compound-DNPH derivative is then analyzed by HPLC.

2. Validation Experiments:

  • The validation experiments for SST, Linearity, Accuracy, Precision, LOQ/LOD, and Robustness are performed identically to the GC-FID method described above, with the critical difference that every standard and sample must undergo the derivatization procedure before injection into the HPLC.

  • Specificity requires an additional check: an injection of the DNPH reagent blank (reagent without analyte) must show no interfering peaks at the retention time of the this compound-DNPH derivative.

  • Robustness studies should also include variations in the derivatization conditions, such as reaction time (± 10 min) and temperature (± 5°C), to ensure the derivatization reaction is reliable.

Comparative Performance Summary

The choice between GC-FID and HPLC-UV depends on the specific requirements of the analysis, including sample matrix, required sensitivity, and available equipment.

Validation ParameterGC-FID MethodHPLC-UV (with DNPH Derivatization)Rationale & Field Insights
Specificity Good. Excellent with MS detector.Good, but dependent on chromatography.GC-MS provides the highest confidence by confirming molecular weight and fragmentation. The HPLC method's specificity relies on resolving the analyte-DNPH peak from excess reagent and other matrix components.
Sensitivity (LOQ) Typically low ng/mL range.Potentially lower (pg/mL range).Derivatization often enhances sensitivity significantly by introducing a strong chromophore, allowing for the detection of much lower concentrations.
Sample Throughput High. Runtimes are often short (<15 min).Lower. Includes the derivatization step (~1 hour).The additional sample preparation step for the HPLC method makes it less suitable for high-throughput screening compared to a direct GC injection.
Method Complexity Simple. Direct injection.More complex due to the derivatization step.The derivatization reaction adds a potential source of variability that must be carefully controlled.
Accuracy Excellent (typically 98-102% recovery).Excellent (typically 98-102% recovery).Both methods, when properly validated, can achieve high accuracy.
Precision (%RSD) Excellent (typically < 2%).Excellent (typically < 2%).Both methods are capable of high precision.
Robustness Generally robust.Less robust due to the added derivatization step.The HPLC method has more parameters (including reaction conditions) that can be varied, requiring more extensive robustness testing.

Conclusion

Both Gas Chromatography and derivatization-based High-Performance Liquid Chromatography are powerful and reliable techniques for the quantification of this compound.

  • GC-FID is the more direct, rapid, and straightforward approach, making it ideal for routine quality control of pure substances or in volatile matrices.

  • HPLC-UV with DNPH derivatization offers superior sensitivity and is a valuable alternative when GC is not feasible or when trace-level quantification is required.

The decision of which method to employ must be based on a thorough evaluation of the analytical needs, sample characteristics, and available resources. Regardless of the choice, a comprehensive validation following the principles outlined in ICH, USP, and FDA guidelines is not merely a regulatory formality but a scientific necessity.[1][3][17] It is the only way to ensure that the data generated is accurate, reliable, and fit for its intended purpose, thereby upholding the integrity of the research and development process.

References

A Comparative Analysis of the Reactivity of Spiro[2.5]octan-4-one and Non-Spirocyclic Ketones

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

Introduction: The Intriguing Reactivity of Spirocyclic Ketones

Spirocyclic frameworks are prevalent motifs in a wide array of natural products and pharmacologically active compounds, prized for their rigid, three-dimensional structures.[1][2] The incorporation of a spirocenter adjacent to a carbonyl group, as seen in spiro[2.5]octan-4-one, introduces unique steric and electronic features that can significantly alter the ketone's reactivity compared to its simple, non-spirocyclic counterparts like cyclohexanone. This guide provides a comparative analysis of the reactivity of this compound with a focus on nucleophilic addition (reduction), enolate formation, and oxidation reactions. While direct quantitative comparisons are sparse in the literature, this document synthesizes established principles of ketone reactivity with insights into the effects of spiro-fused cyclopropane rings to offer a predictive framework and detailed experimental protocols for direct evaluation.

The primary factors governing the reactivity of this compound are the steric hindrance imposed by the spiro-fused cyclopropane ring and the electronic effects stemming from the unique orbital characteristics of this three-membered ring. The cyclopropane ring is known to possess a degree of π-character in its C-C bonds, which can influence adjacent functional groups.[3]

I. Nucleophilic Addition: The Impact of Steric Hindrance and Spiroactivation

Nucleophilic addition to a ketone is a fundamental transformation, with the rate and stereochemical outcome being highly sensitive to the steric and electronic environment of the carbonyl group.[4]

Theoretical Considerations

Steric Effects: The spiro-fused cyclopropane ring in this compound presents a significant steric impediment to the approaching nucleophile compared to the relatively unhindered faces of cyclohexanone. This increased steric bulk is expected to decrease the rate of nucleophilic attack. The trajectory of nucleophilic attack on a carbonyl carbon is not perpendicular to the C=O bond but rather follows the Bürgi-Dunitz trajectory, an angle of approximately 107°.[4] The presence of the spiro-cyclopropane ring is likely to create a more congested environment, raising the energy of the transition state for nucleophilic addition.[5]

Electronic Effects and "Spiroactivation": Conversely, the cyclopropane ring can electronically activate the adjacent carbonyl group, a phenomenon sometimes referred to as "spiroactivation".[6][7] The Walsh orbitals of the cyclopropane ring can overlap with the π* orbital of the carbonyl group, lowering its energy and making the carbonyl carbon more electrophilic. This electronic activation could counteract the steric hindrance, leading to complex reactivity profiles.

Comparative Data (Illustrative)

Due to the lack of direct comparative kinetic data in the literature, the following table is illustrative of the type of data that could be generated using the protocols provided below. It highlights the expected trends based on the theoretical considerations discussed.

KetoneRelative Rate of Reduction (NaBH₄, illustrative)Diastereoselectivity (Axial:Equatorial Attack, illustrative)
Cyclohexanone1.004:1
This compoundExpected to be lowerExpected to be higher
Experimental Protocol: Comparative Reduction of Ketones

This protocol outlines a method for comparing the rates of reduction of this compound and cyclohexanone using sodium borohydride, with reaction progress monitored by Gas Chromatography (GC).

Materials:

  • This compound

  • Cyclohexanone

  • Sodium borohydride (NaBH₄)

  • Anhydrous ethanol

  • Internal standard (e.g., decane)

  • Gas chromatograph with a suitable capillary column (e.g., DB-5)

Procedure:

  • Standard Solution Preparation: Prepare stock solutions of this compound, cyclohexanone, and the corresponding reduction products (spiro[2.5]octan-4-ol and cyclohexanol) of known concentrations in ethanol containing the internal standard. These will be used to create a calibration curve for GC analysis.

  • Reaction Setup: In a thermostated reaction vessel at 25°C, dissolve a precise amount of the ketone (e.g., 1 mmol) in a specific volume of anhydrous ethanol containing the internal standard.

  • Initiation of Reaction: Add a standardized solution of NaBH₄ in ethanol to the ketone solution with vigorous stirring to initiate the reduction.

  • Monitoring the Reaction: At timed intervals, withdraw aliquots from the reaction mixture and quench them immediately in a vial containing a small amount of acetone (to consume excess NaBH₄) and a buffer solution (e.g., pH 7 phosphate buffer).

  • GC Analysis: Analyze the quenched aliquots by GC to determine the concentration of the remaining ketone and the formed alcohol by comparing the peak areas to the calibration curve.

  • Data Analysis: Plot the concentration of the ketone versus time to determine the initial rate of the reaction. Compare the initial rates for this compound and cyclohexanone to determine their relative reactivity.[8]

Diagram of Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_stock Prepare Stock Solutions (Ketones, Alcohols, Internal Std) prep_cal Generate GC Calibration Curve prep_stock->prep_cal dissolve Dissolve Ketone & Internal Std in Ethanol add_nabh4 Add NaBH₄ Solution dissolve->add_nabh4 aliquot Withdraw & Quench Aliquots add_nabh4->aliquot gc_analysis Analyze by GC aliquot->gc_analysis plot Plot [Ketone] vs. Time gc_analysis->plot rate Determine Initial Rate plot->rate

Caption: Workflow for comparative kinetic analysis of ketone reduction.

II. Enolate Formation: A Game of Thermodynamics and Kinetics

The formation of enolates from unsymmetrical ketones can lead to regioisomers, the distribution of which is governed by either kinetic or thermodynamic control.[1][9][10]

Theoretical Considerations

This compound is an unsymmetrical ketone with protons on two different α-carbons (C3 and C5). Deprotonation at C3 leads to the kinetic enolate, while deprotonation at the more substituted C5 position gives the thermodynamic enolate.

  • Kinetic Enolate: The protons at C3 are sterically more accessible. Therefore, under kinetic control (strong, bulky base like LDA at low temperature), the formation of the less substituted, kinetic enolate is favored.[11]

  • Thermodynamic Enolate: The enolate formed by deprotonation at C5 results in a more substituted double bond, which is thermodynamically more stable. Under thermodynamic control (weaker base, higher temperature, allowing for equilibration), this enolate is expected to be the major product.[12]

Compared to 2-methylcyclohexanone, a common model for studying regioselective enolate formation, the steric hindrance at the C5 position of this compound due to the spiro-fused cyclopropane ring is significant. This may further favor the formation of the kinetic enolate even under conditions that might typically favor the thermodynamic product.

Experimental Protocol: NMR Analysis of Enolate Formation

This protocol describes the regioselective formation of kinetic and thermodynamic enolates of this compound and their analysis by ¹H NMR spectroscopy.[13]

Materials:

  • This compound

  • Lithium diisopropylamide (LDA) solution in THF

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Deuterated chloroform (CDCl₃) for NMR

  • NMR spectrometer

Procedure for Kinetic Enolate Formation:

  • In a flame-dried, nitrogen-flushed flask, dissolve this compound (1 mmol) in anhydrous THF (10 mL) and cool to -78°C.

  • Slowly add a solution of LDA in THF (1.1 mmol) to the ketone solution.

  • Stir the reaction mixture at -78°C for 1 hour.

  • Quench the reaction by adding a solution of D₂O in THF.

  • Warm the mixture to room temperature, extract the product with diethyl ether, dry the organic layer, and concentrate under reduced pressure.

  • Analyze the product by ¹H NMR in CDCl₃ to determine the regioselectivity of deuterium incorporation.

Procedure for Thermodynamic Enolate Formation:

  • In a flame-dried, nitrogen-flushed flask, dissolve this compound (1 mmol) in anhydrous DMSO (10 mL).

  • Add potassium tert-butoxide (1.1 mmol) and stir the mixture at room temperature for 4 hours to allow for equilibration.

  • Quench the reaction with D₂O.

  • Work up the reaction as described for the kinetic enolate.

  • Analyze the product by ¹H NMR to determine the regioselectivity of deuterium incorporation.

Diagram of Enolate Formation:

G ketone This compound kinetic Kinetic Enolate (less substituted) ketone->kinetic LDA, THF, -78°C (Kinetic Control) thermo Thermodynamic Enolate (more substituted) ketone->thermo t-BuOK, DMSO, RT (Thermodynamic Control)

Caption: Regioselective enolate formation from this compound.

III. Baeyer-Villiger Oxidation: The Influence of Ring Strain

The Baeyer-Villiger oxidation is a powerful reaction for the conversion of ketones to esters or lactones.[14] The migratory aptitude of the adjacent carbon atoms is a key determinant of the regioselectivity of this reaction.

Theoretical Considerations

In the Baeyer-Villiger oxidation of cyclic ketones, the migratory aptitude is influenced by both electronic and steric factors, including ring strain. For this compound, there are two possible migration pathways, leading to two different lactones. The migration of the more substituted carbon (the spiro carbon) is generally favored. However, the inherent strain of the cyclopropane ring might influence the transition state energies and thus the regiochemical outcome. It has been noted that ring strain can affect the regiochemical outcome of the Baeyer-Villiger oxidation.[15]

When comparing with cyclohexanone, the presence of the spiro-cyclopropane ring in this compound is expected to influence the rate of oxidation. The increased steric hindrance might slow down the initial attack of the peroxy acid. However, the electronic effects of the cyclopropane ring could also play a role.

Illustrative Comparative Data
KetoneRelative Rate of Oxidation (m-CPBA, illustrative)Major Lactone Product (illustrative)
Cyclohexanone1.00ε-Caprolactone
This compoundTo be determinedMigration of the spiro carbon is expected to be favored
Experimental Protocol: Comparative Baeyer-Villiger Oxidation

This protocol allows for the comparison of the Baeyer-Villiger oxidation of this compound and cyclohexanone.

Materials:

  • This compound

  • Cyclohexanone

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In separate flasks, dissolve this compound (1 mmol) and cyclohexanone (1 mmol) in DCM (10 mL).

  • To each flask, add m-CPBA (1.1 mmol) at 0°C.

  • Stir the reactions at room temperature and monitor the progress by TLC or GC.

  • Once the starting material is consumed, quench the reaction by washing with sodium bicarbonate solution.

  • Dry the organic layer, concentrate, and analyze the product mixture by GC-MS to identify the lactone products and determine the regioselectivity for this compound.

  • For a kinetic comparison, follow the disappearance of the starting ketones over time using GC, as described in the reduction protocol.

Diagram of Baeyer-Villiger Oxidation Pathways:

G ketone This compound lactone1 Lactone A (Migration of C5) ketone->lactone1 m-CPBA (Major Pathway, expected) lactone2 Lactone B (Migration of C3) ketone->lactone2 m-CPBA (Minor Pathway)

Caption: Possible Baeyer-Villiger oxidation products of this compound.

Conclusion

The reactivity of this compound is governed by a delicate interplay of steric hindrance and electronic effects imparted by the spiro-fused cyclopropane ring. While steric hindrance is expected to decrease the rate of nucleophilic addition compared to cyclohexanone, electronic "spiroactivation" may partially offset this effect. In enolate formation, the steric bulk adjacent to the spiro center likely enhances the preference for the formation of the kinetic enolate. The Baeyer-Villiger oxidation is anticipated to favor migration of the more substituted spiro carbon, though the inherent strain of the cyclopropane ring could influence the outcome.

The experimental protocols provided in this guide offer a clear path for researchers to quantitatively probe these hypotheses and generate valuable comparative data. A thorough understanding of the unique reactivity of spirocyclic ketones like this compound is crucial for their effective utilization in the synthesis of complex molecules and for the development of novel therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Spiro[2.5]octan-4-one for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Spiro[2.5]octan-4-one. As researchers and scientists, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to be your preferred resource, offering not just procedural steps but also the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.

Hazard Identification and Essential Safety Precautions

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound is a cyclic ketone with specific hazards that necessitate careful management.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:

  • Combustible Liquid (H227): This indicates that the substance can ignite, but not as readily as flammable liquids.

  • Causes Skin Irritation (H315): Direct contact can lead to skin inflammation and irritation.

  • Causes Serious Eye Irritation (H319): Vapors or splashes can cause significant eye irritation.

  • May Cause Respiratory Irritation (H335): Inhalation of vapors may lead to irritation of the respiratory tract.

Personal Protective Equipment (PPE) and Handling Guidelines

Adherence to proper PPE protocols is non-negotiable when handling this compound to mitigate the risks of exposure.

  • Gloves: Always wear appropriate chemical-resistant gloves to prevent skin contact[2].

  • Eye/Face Protection: Use safety glasses with side shields or a face shield to protect against splashes[2].

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors[2].

  • Hygiene: Thoroughly wash hands with soap and water after handling the chemical. Avoid eating, drinking, or smoking in areas where this chemical is used[2].

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of chemical waste is strictly regulated to protect human health and the environment. In the United States, the two primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for managing hazardous waste from its generation to its final disposal—a concept known as "cradle-to-grave" management[3]. The regulations for hazardous waste identification, generation, management, and disposal are detailed in Title 40 of the Code of Federal Regulations (CFR) parts 260 through 273[4].

  • Occupational Safety and Health Administration (OSHA): OSHA's standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) to protect laboratory workers[5][6]. This plan must include procedures for the safe handling and disposal of hazardous chemicals[5][7].

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the systematic process for the disposal of this compound, ensuring safety and regulatory compliance at each stage.

Waste Identification and Segregation

Proper identification and segregation are critical to prevent accidental mixing of incompatible chemicals and to ensure the waste is handled correctly by disposal services.

  • Hazardous Waste Determination: Based on its GHS classification as a combustible liquid and an irritant, this compound waste should be managed as hazardous waste[1][8].

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Keep it separate from incompatible materials such as strong oxidizing agents or strong bases to prevent potentially hazardous reactions.

Containerization and Labeling

Proper containment and labeling are essential for safe storage and transport of hazardous waste.

  • Container Selection: Collect waste this compound, including any contaminated materials like pipette tips or absorbent pads, in a designated, leak-proof, and chemically compatible container. The container must have a secure, sealable lid[9].

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Combustible," "Irritant")[6][9]. The manufacturer's name and address should also be on the label[6].

Storage and Accumulation

Temporary storage of hazardous waste within the laboratory must be done safely and in compliance with regulations.

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory. This area should be under the control of the laboratory personnel and away from general traffic.

  • Regular Inspection: Regularly inspect waste containers for any signs of leakage or degradation[9].

Final Disposal

The final step is the transfer of the waste to a licensed disposal facility.

  • Licensed Disposal Company: Arrange for the pickup of the hazardous waste by a licensed and reputable chemical waste disposal company.

  • Documentation: Complete all necessary waste manifest forms as required by the disposal company and regulatory agencies. This documentation is a critical part of the "cradle-to-grave" tracking of the hazardous waste[8].

Disposal Workflow Diagram

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Accumulation cluster_3 Final Disposal A Generate this compound Waste B Determine as Hazardous Waste A->B C Segregate from Incompatible Materials B->C D Use Designated, Leak-Proof Container C->D E Label with 'Hazardous Waste', Chemical Name, and Hazards D->E F Store in Satellite Accumulation Area (SAA) E->F G Inspect Container Regularly F->G H Arrange Pickup by Licensed Disposal Company G->H I Complete Waste Manifest Documentation H->I

Caption: Workflow for the proper disposal of this compound.

Spill Management Protocol

In the event of a spill, a prompt and appropriate response is crucial to minimize exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Ensure Ventilation: Increase ventilation in the area of the spill, for instance, by opening a fume hood sash.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Contain the Spill: For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill. Avoid creating dust if the material is a solid[2].

  • Collect the Waste: Carefully collect the absorbed material and place it into a suitable, sealable container for disposal as hazardous waste[2][10].

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by a soap and water wash[2].

  • Dispose of Cleanup Materials: All contaminated materials, including absorbent pads and disposable PPE, must be placed in a sealed bag and disposed of as hazardous waste[2].

Spill Response Workflow

G A Spill Detected B Alert Others & Evacuate if Necessary A->B C Ensure Adequate Ventilation B->C D Don Appropriate PPE C->D E Contain Spill with Inert Absorbent D->E F Collect Waste into a Sealable Container E->F G Decontaminate Spill Area F->G H Dispose of all Cleanup Materials as Hazardous Waste G->H

Caption: Step-by-step spill response for this compound.

Summary of Key Data for this compound

PropertyValueSource
Molecular Formula C8H12O--INVALID-LINK--[1]
Molecular Weight 124.18 g/mol --INVALID-LINK--[1]
GHS Pictogram Warning--INVALID-LINK--[1]
Hazard Statements H227, H315, H319, H335--INVALID-LINK--[1]

References

Navigating the Handling of Spiro[2.5]octan-4-one: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the meticulous handling of chemical compounds is paramount to both personal safety and experimental integrity. This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and procedural best practices for the safe management of Spiro[2.5]octan-4-one in a laboratory setting. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety measure, thereby fostering a proactive safety culture.

Understanding the Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its intrinsic hazards is crucial. This compound, a ketone with a unique spirocyclic structure, presents a specific set of risks that dictate our safety protocols. According to its Globally Harmonized System (GHS) classification, this compound is identified with the following primary hazards:

  • Combustible Liquid (H227): While not highly flammable, it can ignite upon heating.

  • Skin Irritation (H315): Direct contact can cause skin irritation.[1]

  • Serious Eye Irritation (H319): Poses a significant risk of causing serious irritation to the eyes.[1]

  • Respiratory Irritation (H335): Inhalation of vapors or aerosols may lead to respiratory tract irritation.[1]

This hazard profile serves as the foundation for our PPE recommendations and handling procedures. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their employees to protect them from such chemical, biological, and physical hazards.[2][3]

Core Principles of Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach. It is a dynamic process that depends on a thorough risk assessment of the specific experimental procedures.[2] The hierarchy of controls should always be considered, with engineering controls (e.g., fume hoods) and administrative controls being the primary lines of defense, supplemented by the critical barrier of PPE.[4]

A Layered Approach to Protection

For handling this compound, a multi-layered PPE strategy is essential to mitigate the identified risks. The minimum required PPE includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[5] This baseline should be supplemented with specific gloves and, where necessary, respiratory and face protection based on the scale and nature of the work.

Detailed PPE Specifications and Rationale

The following table summarizes the recommended PPE for handling this compound, with a detailed explanation of the rationale behind each choice.

PPE ComponentSpecificationRationale for Use with this compound
Hand Protection Nitrile gloves (minimum)Provides protection against incidental splashes and contact with the skin-irritating compound.[5][6] For prolonged or immersive contact, consider thicker, chemical-resistant gloves.
Eye and Face Protection Chemical splash goggles (ANSI Z87.1 certified)Essential to prevent serious eye irritation from splashes.[5] Safety glasses with side shields offer minimal protection and are not sufficient when handling liquid chemicals.[5]
Face shield (in conjunction with goggles)Recommended when handling larger quantities (>1 L) or when there is a significant splash risk, to protect the entire face.[5][6]
Body Protection Laboratory coat (preferably flame-resistant)Protects skin and personal clothing from spills and splashes.[7][8] Given the combustible nature of the compound, a flame-resistant coat offers an additional layer of safety.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo mitigate the risk of respiratory irritation from vapors, all handling should be performed in a properly functioning chemical fume hood.[4][9]
Respirator (e.g., N95 or higher)May be required for large-scale operations, in poorly ventilated areas, or during spill cleanup, based on a formal risk assessment.[7]

Procedural Guidance: From Preparation to Disposal

A robust safety plan encompasses the entire lifecycle of the chemical in the laboratory, from initial handling to final disposal.

Experimental Workflow and PPE Integration

The following diagram illustrates the key stages of a typical laboratory workflow involving this compound and the corresponding PPE escalation.

experimental_workflow cluster_prep Preparation cluster_workup Work-Up & Analysis cluster_cleanup Cleanup & Disposal prep Review SDS & SOPs don_ppe Don Baseline PPE: Lab Coat, Goggles, Nitrile Gloves prep->don_ppe weigh Weighing/Measuring (in fume hood) don_ppe->weigh Enter Lab reaction Reaction Setup (in fume hood) weigh->reaction extraction Extraction/Purification reaction->extraction ppe_note1 Consider face shield for large volume transfers. reaction->ppe_note1 analysis Analysis (e.g., NMR, GC-MS) extraction->analysis decontaminate Decontaminate Glassware analysis->decontaminate dispose Dispose of Waste decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe ppe_note2 Spill Scenario: Upgrade to respirator and chemical-resistant apron. dispose->ppe_note2

Experimental Workflow with PPE Considerations
Step-by-Step Handling Procedures

  • Preparation: Before entering the laboratory, thoroughly review the Safety Data Sheet (SDS) for this compound and the relevant Standard Operating Procedures (SOPs).

  • Donning PPE: Put on your lab coat, ensuring it is fully buttoned. Next, put on your chemical splash goggles. Finally, don a pair of nitrile gloves, ensuring they are free of defects.

  • Handling in a Fume Hood: Conduct all manipulations of this compound, including weighing, transferring, and setting up reactions, inside a certified chemical fume hood to minimize inhalation exposure.[9]

  • Spill Management: In the event of a small spill inside the fume hood, use an appropriate absorbent material (e.g., vermiculite or sand). For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with this compound using an appropriate solvent.

  • Doffing PPE: Remove your PPE in the correct order to avoid cross-contamination: first gloves, then the lab coat, and finally the goggles. Wash your hands thoroughly with soap and water after removing your gloves.

Disposal Plan

Proper waste management is a critical component of laboratory safety.[2]

  • Liquid Waste: Dispose of this compound and any solutions containing it in a designated, clearly labeled "Non-halogenated Organic Waste" container.[9][10]

  • Solid Waste: Contaminated solid waste, such as used gloves, absorbent materials, and filter paper, should be placed in a sealed, labeled bag and disposed of according to your institution's hazardous waste guidelines.

  • Never pour organic substances down the drain. [9][10]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[11][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[11][12]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is not merely a checklist of tasks but a mindset rooted in a thorough understanding of the chemical's properties and a commitment to best practices. By integrating the principles and procedures outlined in this guide, researchers can confidently and safely unlock the potential of this compound in their scientific endeavors. Adherence to these guidelines, as mandated by organizations like OSHA, is fundamental to protecting personnel and ensuring the integrity of research.[13]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.